molecular formula C8H10ClN3 B3028679 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride CAS No. 267876-36-8

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Cat. No.: B3028679
CAS No.: 267876-36-8
M. Wt: 183.64
InChI Key: IQHBSWJOZDDAIR-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHBSWJOZDDAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267876-36-8
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267876-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine is a derivative of the 1H-pyrrolo[2,3-b]pyridine core structure, commonly known as 7-azaindole. This heterocyclic scaffold is of profound interest in medicinal chemistry as it is a bioisostere of indole, found in numerous biologically active molecules.[1][2] The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom creates the pyridine ring in 7-azaindole, altering the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability.[3] These modifications can lead to enhanced pharmacological profiles, making 7-azaindole derivatives attractive candidates for drug development.[1][4]

The compound , 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine, features a primary aminomethyl group at the 5-position. This functional group introduces a key basic center, making the molecule amenable to salt formation, most commonly as a hydrochloride (HCl) salt. Understanding the basic properties of this HCl salt is paramount for its development as a potential therapeutic agent, as these properties govern critical pharmaceutical attributes including solubility, stability, dissolution rate, and bioavailability.[5][6] This guide provides a detailed examination of the core basic properties of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, offering both foundational data and practical methodologies for its characterization.

Physicochemical and Basic Properties

The fundamental characteristic of this compound is its basicity, which arises from the presence of two key nitrogen atoms: the pyridine nitrogen and the primary amine nitrogen of the methanamine substituent. The hydrochloride salt form indicates that at least one of these basic centers is protonated.

Understanding Basicity: pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's acidity or basicity. For a basic compound, the pKa refers to the acidity of its conjugate acid. A higher pKa value indicates a stronger base. The 7-azaindole core itself is a stronger base than indole, with a reported pKa of 4.59 for the parent scaffold, attributed to the pyridine nitrogen.[3][7] The addition of the aminomethyl group at the 5-position introduces a second, more basic site. The pKa of the aliphatic primary amine is expected to be significantly higher than that of the pyridine nitrogen.

PropertyValue (Parent Scaffold/Predicted)Significance in Drug Development
Chemical Formula C₈H₁₀N₃Cl (for mono-HCl salt)Defines molecular weight and elemental composition.
Molecular Weight 183.64 g/mol Essential for calculating molar concentrations and dosage.
pKa of 7-azaindole 4.59[3][7]The pyridine nitrogen provides a weakly basic center.
Predicted pKa (Aliphatic Amine) ~9-10This stronger basic center is the primary site of protonation and salt formation. Governs solubility at physiological pH.
Form Typically a crystalline solid.[8]Solid-state properties (polymorphism, crystallinity) affect stability and manufacturing.[9]
Solubility Enhanced in acidic aqueous media.The hydrochloride salt form is specifically chosen to improve aqueous solubility over the free base.[5][10]

Table 1: Core Physicochemical Properties and Their Pharmaceutical Relevance.

Experimental Characterization of Basic Properties

Accurate determination of a compound's basic properties is a cornerstone of pre-formulation studies.[11] The following protocols describe standard, self-validating methodologies for characterizing this compound.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for precise pKa determination.[12][13] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution. The pKa is the pH at which the basic functional group is 50% ionized, identified at the half-equivalence point on the titration curve.[14]

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[15]

  • Sample Preparation: Accurately weigh and dissolve this compound in deionized, carbonate-free water to a concentration of approximately 0.01 M.[13] A co-solvent like methanol may be used if solubility is limited, but results must be extrapolated back to aqueous conditions.[13]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of basic compounds.[15] Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition (e.g., drift < 0.01 pH units/minute).[15]

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. Two inflection points may be observed, corresponding to the two basic centers. The pKa value for each center is determined from the pH at the half-volume point leading up to each equivalence point.[14][16] First and second derivative plots (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence points.[16]

Causality and Validation: The use of standardized buffers ensures the accuracy of the pH measurements. Running a blank titration with only the solvent allows for correction of any background effects.[13] The presence of two distinct equivalence points validates the existence of two titratable basic centers with different pKa values.

Protocol: pH-Solubility Profiling

The basicity of the compound directly dictates its solubility profile as a function of pH. The hydrochloride salt form is intended to enhance solubility in the stomach's acidic environment.[17]

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10).

  • Equilibrium Solubility Measurement: Add an excess amount of this compound to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the samples to remove undissolved solid. Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the logarithm of the measured solubility versus the pH of the buffer. The resulting profile will illustrate the pH range in which the compound is most soluble.

Causality and Validation: In acidic solutions (pH < pKa of the pyridine ring), the compound will be fully protonated and exhibit its highest solubility. As the pH increases past the pKa of the aliphatic amine, the compound will convert to the less soluble free base, causing a sharp decrease in solubility. This predictable behavior validates the relationship between the compound's basicity and its solubility.

Implications for Drug Development

The basic properties of this compound are not merely academic data points; they are critical determinants of its viability as a drug candidate.[18]

Formulation and Bioavailability

The primary reason for using a hydrochloride salt is to improve aqueous solubility and dissolution rate compared to the free base.[5] This is particularly important for oral dosage forms. A drug must dissolve in the gastrointestinal fluids before it can be absorbed.[19] The high solubility of the HCl salt in the low pH of the stomach (pH 1-2) facilitates rapid dissolution.

However, a potential challenge arises from the "common ion effect."[20] The high concentration of chloride ions in gastric fluid can suppress the dissolution of a hydrochloride salt, potentially reducing its solubility compared to what would be observed in pure water.[17][20] This necessitates careful formulation design, potentially including excipients that can mitigate this effect.

Stability and Handling

Forming the hydrochloride salt protonates the basic amine centers. This can enhance the chemical stability of the molecule by making the lone pair of electrons on the nitrogen less available for oxidative degradation.[17] Amine hydrochloride salts are often crystalline solids, which are generally more stable and easier to handle and purify during manufacturing than their free base counterparts, which may be oils or amorphous solids.[21]

Salt Selection and Optimization Workflow

The decision to use a hydrochloride salt is part of a broader salt selection process aimed at optimizing the drug's overall properties.[5] The basicity of the parent molecule is the starting point for this workflow.

Salt_Selection_Workflow A Characterize Free Base (pKa, Solubility, Stability) B Is pKa in a suitable range for salt formation (e.g., >7)? A->B C Screen Counter-ions (e.g., HCl, Mesylate, Sulfate) B->C Yes H Re-evaluate Free Base or Amorphous Formulation B->H No D Prepare & Characterize Salt Forms (Crystallinity, Hygroscopicity, Solubility) C->D E Assess Stability (Solid-state, Solution) D->E F Select Lead Salt Form (e.g., Hydrochloride) E->F Optimal Properties Identified G Proceed to Formulation Development F->G

Sources

An In-depth Technical Guide to the Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine has made it a valuable bioisostere, leading to the development of numerous biologically active molecules with applications in oncology, inflammation, and neurodegenerative diseases. This guide provides a comprehensive overview of the core synthetic strategies for constructing the 7-azaindole nucleus, offering field-proven insights and detailed experimental protocols for researchers in the pharmaceutical and chemical sciences.

The Strategic Importance of the 1H-pyrrolo[2,3-b]pyridine Core

The unique electronic properties of the 7-azaindole ring system, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, allow for a multitude of chemical modifications. This versatility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, which can be critical for target engagement.

Classical Approaches to 7-Azaindole Synthesis

Two of the most established methods for the synthesis of the indole nucleus, the Fischer and Hemetsberger-Knittel syntheses, have been successfully adapted for the preparation of 7-azaindoles.

The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing indole rings from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] The adaptation of this reaction to pyridylhydrazines provides a direct route to the 7-azaindole core.[3][4]

The reaction proceeds through the formation of a pyridylhydrazone, which then tautomerizes to an enamine. Under acidic catalysis, a[5][5]-sigmatropic rearrangement occurs, followed by the elimination of ammonia to afford the aromatic 7-azaindole ring system. The choice of acid catalyst is crucial and often requires optimization, with polyphosphoric acid (PPA) being a common choice.[3]

Fischer_Indole_Synthesis Start Pyridylhydrazine + Ketone/Aldehyde Hydrazone Pyridylhydrazone Formation Start->Hydrazone Acid Catalyst Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Product 1H-pyrrolo[2,3-b]pyridine Cyclization->Product

Caption: General workflow of the Fischer Indole Synthesis for 7-azaindoles.

This protocol describes the cyclization of 2-pyridylhydrazones of aliphatic and alkylaromatic ketones catalyzed by polyphosphoric acid.[3]

Materials:

  • 2-Pyridylhydrazone (1.0 equiv)

  • Polyphosphoric acid (PPA) (10-20 fold excess by weight)

  • Ice-water mixture

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the 2-pyridylhydrazone.

  • Carefully add polyphosphoric acid to the flask.

  • Heat the mixture with stirring to 160-180 °C for 5-15 minutes. The reaction progress should be monitored by TLC.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto an ice-water mixture.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2,3-disubstituted 7-azaindole.

The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis offers an alternative route to indole-2-carboxylates through the thermal decomposition of an α-azido-β-aryl-acrylate.[6][7] This method has been effectively applied to the synthesis of 7-azaindole-2-carboxylates.[8]

The reaction is believed to proceed through a nitrene intermediate, which is generated from the thermal decomposition of the azide. This is followed by an intramolecular cyclization onto the pyridine ring and subsequent rearrangement to form the pyrrole ring. The starting azidoacrylates are typically prepared via a Knoevenagel condensation between a pyridine carboxaldehyde and an azidoacetate.[9]

Hemetsberger_Knittel_Synthesis Start Pyridine Carboxaldehyde + Azidoacetate Azidoacrylate α-Azido-β-pyridyl-acrylate Formation Start->Azidoacrylate Base Thermolysis Thermal Decomposition Azidoacrylate->Thermolysis Heat (e.g., Xylene reflux) Nitrene Nitrene Intermediate Thermolysis->Nitrene Cyclization Intramolecular Cyclization Nitrene->Cyclization Product 7-Azaindole-2-carboxylate Cyclization->Product Sonogashira_and_Cyclization Start 2-Amino-3-halopyridine + Terminal Alkyne Coupling Sonogashira Coupling Start->Coupling Pd catalyst, Cu(I) cocatalyst, Base Intermediate 2-Amino-3-alkynylpyridine Coupling->Intermediate Cyclization Base or Acid-catalyzed Cyclization Intermediate->Cyclization Product 2-Substituted 1H-pyrrolo[2,3-b]pyridine Cyclization->Product

Sources

An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, a plausible and detailed synthetic pathway, and its critical role as an intermediate in the creation of targeted therapeutics, particularly kinase inhibitors.

Core Chemical Identity: Structure and Nomenclature

This compound is a heterocyclic compound featuring a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core functionalized with a methanamine group at the 5-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in subsequent chemical reactions.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine hydrochloride
Synonyms 5-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride, 5-Aminomethyl-7-azaindole hydrochloride[1]
CAS Number 1432754-52-3[1][2][3][4][5][6]
Molecular Formula C₈H₁₀ClN₃[6]
Molecular Weight 183.64 g/mol [6]

The core structure, 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of indole and purine, which allows it to function as a versatile scaffold in medicinal chemistry. Specifically, the nitrogen at the 7-position can form crucial hydrogen bonds with target proteins, a feature expertly exploited in the design of kinase inhibitors.[7][8]

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

Proposed Synthetic Workflow

The conversion of the aldehyde to the target amine hydrochloride can be efficiently achieved in three principal steps, as outlined below. This approach is predicated on the selective reduction of an aldehyde to an alcohol, followed by a robust conversion to an amine.

synthesis_workflow Start 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Step1 Step 1: Reduction (NaBH₄, MeOH) Start->Step1 Intermediate (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol Step1->Intermediate Step2 Step 2: Activation & Substitution (e.g., SOCl₂, then NaN₃) Intermediate->Step2 Azide 5-(Azidomethyl)-1H-pyrrolo[2,3-b]pyridine Step2->Azide Step3 Step 3: Reduction & Salt Formation (e.g., H₂, Pd/C; then HCl) Azide->Step3 End 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HCl Step3->End

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol

  • Rationale: This initial step involves the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones, ensuring that the heterocyclic core remains intact. Methanol serves as a suitable protic solvent.

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in methanol (10 mL per gram of starting material) at 0 °C, add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 1-2 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, which can often be used in the next step without further purification.[9]

Step 2: Synthesis of 5-(Azidomethyl)-1H-pyrrolo[2,3-b]pyridine

  • Rationale: Direct conversion of the alcohol to an amine can be challenging. A more reliable method involves a two-step process: activation of the alcohol as a good leaving group (e.g., a tosylate or, more directly, a chloride) followed by nucleophilic substitution. The use of an azide nucleophile is advantageous as it is readily reduced to the primary amine in the final step.

  • Procedure:

    • Dissolve the crude (1H-pyrrolo[2,3-b]pyridin-5-yl)methanol (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

    • Slowly add thionyl chloride (SOCl₂) (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours until the alcohol is consumed (monitored by TLC).

    • Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer, and concentrate to yield the crude 5-(chloromethyl) intermediate.

    • Dissolve the crude chloride in dimethylformamide (DMF) and add sodium azide (NaN₃) (1.5 eq). Heat the mixture to 50-60 °C and stir for 4-6 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate to afford 5-(azidomethyl)-1H-pyrrolo[2,3-b]pyridine.

Step 3: Synthesis of this compound

  • Rationale: The final step is the reduction of the azide to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. The resulting free amine is then converted to its hydrochloride salt to improve stability and handling.

  • Procedure:

    • Dissolve the 5-(azidomethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 10% w/w).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (typically 4-12 hours).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate. Dissolve the resulting crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of HCl in diethyl ether (e.g., 2M) dropwise until precipitation is complete.

    • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Application in Drug Development: A Gateway to Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the domain of kinase inhibitors.[10][11] Its structural resemblance to the adenine core of ATP allows molecules incorporating this moiety to act as competitive inhibitors at the ATP-binding site of various kinases.[7][8] this compound serves as a crucial intermediate, providing a reactive handle—the primary amine—for elaboration into more complex, biologically active molecules.

Role as a Key Intermediate

The primary amine of the title compound is a versatile functional group that can be readily derivatized through various reactions, including:

  • Amide bond formation: Coupling with carboxylic acids to form amides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

This versatility allows for the systematic exploration of the chemical space around the 7-azaindole core to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.

Case Study: Relevance to Pexidartinib

A prominent example highlighting the importance of this structural motif is its relation to Pexidartinib , an inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase. Pexidartinib features a substituted 1H-pyrrolo[2,3-b]pyridine core. Although not a direct precursor, this compound represents a key structural element and a valuable building block for synthesizing analogs and derivatives in this class of inhibitors.[5] The development of such compounds is crucial for targeted cancer therapies.

logic_flow cluster_top Core Scaffold & Intermediate cluster_middle Chemical Derivatization cluster_bottom Therapeutic Application Scaffold 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HCl (Target Compound) Scaffold->Intermediate Functionalization Derivatization Amidation, Reductive Amination, etc. Intermediate->Derivatization Versatile Reactivity FinalProduct Advanced Kinase Inhibitors (e.g., Pexidartinib Analogs) Derivatization->FinalProduct SAR Exploration Target Targeted Cancer Therapy FinalProduct->Target Biological Activity

Sources

Spectroscopic Characterization of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, a derivative of the 7-azaindole scaffold, is a molecule of significant interest in medicinal chemistry and drug development. The 7-azaindole core is a prevalent motif in a multitude of biologically active compounds. A thorough understanding of the structural and electronic properties of this compound is paramount for its application in research and development. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment.

This technical guide offers an in-depth exploration of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, publicly available spectra for this exact molecule are limited, this guide will provide a detailed, predictive analysis based on the well-established spectroscopic behavior of the 7-azaindole core and its derivatives. The experimental protocols and interpretative insights are designed to be a robust resource for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the prerequisite for interpreting spectroscopic data. The structure of this compound comprises a bicyclic 7-azaindole core, with a methanamine hydrochloride substituent at the C5 position.

Figure 2: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Carbon Predicted Chemical Shift (ppm) Notes
C-7a148 - 152Quaternary carbon in the pyridine ring.
C-5140 - 145Quaternary carbon bearing the substituent.
C-3a128 - 132Quaternary carbon at the ring junction.
C-6125 - 128CH carbon in the pyridine ring.
C-2120 - 125CH carbon in the pyrrole ring.
C-4115 - 120CH carbon in the pyridine ring.
C-3100 - 105CH carbon in the pyrrole ring.
CH₂40 - 45Carbon of the methanamine side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Acquire and average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Pyrrole)3200 - 3400Medium, broadCharacteristic of the pyrrole NH group.
N-H Stretch (Ammonium)2800 - 3200Broad, strongOverlapping with C-H stretches, characteristic of R-NH₃⁺.
C-H Stretch (Aromatic)3000 - 3100MediumAromatic C-H stretching vibrations.
C-H Stretch (Aliphatic)2850 - 2960MediumAliphatic C-H stretching of the CH₂ group.
C=C and C=N Stretches1500 - 1650Medium to StrongAromatic ring stretching vibrations.
N-H Bend (Ammonium)1500 - 1600MediumBending vibration of the ammonium group.

graph "IR_Workflow" {
rankdir=TB;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

Start [label="Sample Preparation (KBr or ATR)"]; Acquisition [label="FTIR Spectrometer\n(4000-400 cm⁻¹)"]; Processing [label="Data Processing\n(Baseline Correction, Smoothing)"]; Interpretation [label="Interpretation of Functional Group Absorptions"];

Start -> Acquisition; Acquisition -> Processing; Processing -> Interpretation; }

Figure 3: Workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and pre-charged molecule.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule or the molecular cation.

Predicted Mass Spectral Data and Interpretation
  • Molecular Ion: In positive mode ESI-MS, the base peak is expected to be the molecular cation [M]⁺ corresponding to the free base (1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine), which has a monoisotopic mass of approximately 147.08 Da. The observed m/z would be for [M+H]⁺ at approximately 148.09 Da.

  • High-Resolution Mass: HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A likely fragmentation would be the loss of the aminomethyl group.

Figure 4: A plausible fragmentation pathway for 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine in MS/MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided protocols for NMR, IR, and MS are based on standard laboratory practices and are designed to yield high-quality data. The detailed interpretation of the expected spectra, grounded in the established chemistry of the 7-azaindole scaffold, serves as a valuable reference for researchers in the field. The structural elucidation of this and related molecules is critical for advancing drug discovery and development programs.

References

  • While specific spectral data for the title compound is not readily available in peer-reviewed literature, the interpretation provided is based on the general principles of spectroscopy and data for related 7-azaindole derivatives as found in various chemical databases and publications. For general spectroscopic information on the 7-azaindole core, the NIST Chemistry WebBook is a valuable resource. Further information on synthetic procedures and characterization of related compounds can be found in specialized chemical synthesis journals.

An In-depth Technical Guide to the Solubility of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, a heterocyclic amine of significant interest in pharmaceutical research and development. Due to the limited availability of public data on its solubility, this document outlines the fundamental principles governing solubility and provides a robust, field-proven experimental protocol for its determination in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to advance their research.

Introduction: The Significance of this compound

1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine, also known as 7-azaindole-5-ylmethanamine, belongs to the 7-azaindole class of compounds. The 7-azaindole scaffold is a bioisostere of indole and is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The hydrochloride salt form of this particular derivative is often synthesized to improve its aqueous solubility and facilitate its handling and formulation.[3] A comprehensive understanding of its solubility in various solvents is paramount for a wide range of applications, including:

  • Drug Discovery and Development: Solubility data is critical for designing and optimizing formulations for in vitro and in vivo studies.[4]

  • Process Chemistry: Understanding solubility is essential for developing efficient crystallization, purification, and isolation procedures.

  • Analytical Chemistry: Accurate solubility data is necessary for developing and validating analytical methods, such as HPLC.[4]

This guide will provide the theoretical framework and practical methodology to empower researchers to determine the solubility of this compound with high fidelity.

Theoretical Framework: Principles of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure. For an ionizable compound like this compound, several factors influence its solubility:

  • Physicochemical Properties of the Solute: The crystal lattice energy, pKa, and lipophilicity (logP) of the compound play a crucial role. The hydrochloride salt form is expected to have a higher aqueous solubility compared to its free base due to the strong interaction between the ionic salt and polar water molecules.[5]

  • Properties of the Solvent: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are key determinants. Polar protic solvents like water and alcohols are generally good solvents for salts, while non-polar solvents are poor choices.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • pH of the Medium: For ionizable compounds, the pH of the aqueous medium significantly impacts solubility.[4]

The 7-azaindole core of the molecule is known to enhance aqueous solubility compared to its indole counterpart.[6] However, the overall solubility will be a complex interplay of the contributions from the 7-azaindole ring, the methanamine side chain, and the hydrochloride salt.

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[4][7] The following protocol provides a detailed, step-by-step procedure for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents: Deionized water, Ethanol (ACS grade), Methanol (ACS grade), Dimethyl sulfoxide (DMSO, ACS grade), Dimethylformamide (DMF, ACS grade)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vial with known solvent volume prep1->prep2 equi1 Incubate on shaker at constant temperature prep2->equi1 equi2 Monitor for equilibrium (e.g., 24-48h) equi1->equi2 sep1 Centrifuge to pellet excess solid equi2->sep1 sep2 Filter supernatant through 0.22 µm filter sep1->sep2 ana1 Prepare dilutions of the filtrate sep2->ana1 ana2 Analyze by validated HPLC method ana1->ana2 ana3 Quantify against a standard curve ana2->ana3

Sources

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine-based Kinase Inhibitors: A Focus on Pexidartinib

Introduction: The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, yet the inclusion of a pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities. This has enabled the development of a diverse array of biologically active molecules targeting a wide range of proteins. The compound 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride serves as a crucial building block for synthesizing these complex molecules.

This guide delves into the mechanism of action of this class of compounds by focusing on a prominent, clinically approved example: Pexidartinib (TURALIO™). Pexidartinib is an oral tyrosine kinase inhibitor that potently targets the colony-stimulating factor 1 receptor (CSF1R).[1][2] By examining Pexidartinib, we can elucidate the core principles of how strategic modifications to the 1H-pyrrolo[2,3-b]pyridine core can yield highly potent and selective therapeutic agents. This guide will provide a comprehensive overview of its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity, offering valuable insights for researchers and drug development professionals.

Pexidartinib: A Case Study in Targeted Kinase Inhibition

Pexidartinib is the first and only systemic therapy approved by the U.S. Food and Drug Administration (FDA) for adult patients with symptomatic tenosynovial giant cell tumor (TGCT) that is not amenable to improvement with surgery.[2][3] TGCT is a rare, benign tumor characterized by the overexpression of colony-stimulating factor 1 (CSF-1), which recruits a large number of macrophages that constitute the bulk of the tumor mass.[4][5]

Pexidartinib's therapeutic efficacy stems from its ability to potently inhibit a small number of key receptor tyrosine kinases:

  • Primary Target: Colony-Stimulating Factor 1 Receptor (CSF1R)

  • Secondary Targets:

    • KIT proto-oncogene receptor tyrosine kinase (c-Kit)

    • FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations[2]

Core Mechanism of Action: Interdiction of the CSF1R Signaling Axis

The central mechanism of Pexidartinib revolves around its potent and selective inhibition of CSF1R, a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[5][6]

The CSF1/CSF1R Signaling Pathway

The binding of the ligand CSF-1 to its receptor, CSF1R, induces receptor homodimerization and activates its intrinsic tyrosine kinase activity. This leads to autophosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins. This initiates downstream cascades, most notably the MAPK/ERK and PI3K/AKT pathways, which are fundamental for cell proliferation and survival.[5] In the context of TGCT, this pathway is pathologically activated, driving the accumulation of tumor-associated macrophages (TAMs) that promote inflammation and tumor growth.[7]

CSF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF1R RAS RAS CSF1R->RAS PI3K PI3K CSF1R->PI3K Autophosphorylation & Activation Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CSF1 CSF-1 (Ligand) CSF1->CSF1R Binding & Dimerization

CSF1R Signaling Pathway and Pexidartinib Inhibition.
Molecular Interaction and Inhibition

Pexidartinib functions as a selective, ATP-competitive inhibitor.[8] It binds to the ATP-binding pocket of the CSF1R kinase domain. Crucially, it interacts with the juxtamembrane region of the receptor, which is responsible for folding and inactivating the kinase domain. This interaction stabilizes CSF1R in its auto-inhibited, inactive conformation.[4] By occupying this site, Pexidartinib prevents both the binding of ATP and the ligand-induced autophosphorylation necessary for receptor activation.[4][9]

Downstream Cellular Consequences

The inhibition of CSF1R autophosphorylation effectively shuts down its downstream signaling cascades. This leads to several key outcomes:

  • Inhibition of Cell Proliferation: By blocking the MAPK/ERK and PI3K/AKT pathways, Pexidartinib inhibits the proliferation and survival of CSF1R-dependent cells.[7]

  • Induction of Apoptosis: The drug has been shown to induce apoptosis in targeted cell populations.[8][10]

  • Modulation of the Tumor Microenvironment: Pexidartinib's primary therapeutic effect in TGCT is mediated by its impact on TAMs. It depletes these macrophages from the tumor microenvironment, thereby reducing the tumor mass, which is largely composed of these cells.[5][11] It can also repolarize remaining TAMs towards a less pro-tumorigenic phenotype.[5]

  • Enhanced T-cell Infiltration: Studies in sarcoma models have shown that Pexidartinib treatment not only depletes TAMs but also enhances the infiltration of cytotoxic CD8+ T cells into the tumor, suggesting an immunomodulatory effect that could contribute to its anti-tumor activity.[11]

Activity on Secondary Targets: c-Kit and FLT3

While CSF1R is the primary target, Pexidartinib's activity against c-Kit and FLT3 contributes to its overall pharmacological profile and, in some cases, its adverse effects.[2]

  • c-Kit: This receptor is involved in the development of various cell types, including hematopoietic stem cells and melanocytes. Inhibition of c-Kit by Pexidartinib is believed to be responsible for the commonly observed side effect of hair color changes (hypopigmentation).[12]

  • FLT3: FMS-like tyrosine kinase 3 is critical for the normal development of hematopoietic progenitor cells.[13] Mutations, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[13][14] Pexidartinib's ability to inhibit mutated FLT3 gives it potential therapeutic applications beyond TGCT, particularly in hematologic malignancies.[14] However, its inhibition of FLT3 has also been shown to potentially impair dendritic cell differentiation, which could impact its efficacy when combined with certain immunotherapies.[15]

Pharmacokinetics and Metabolism

A thorough understanding of a drug's pharmacokinetic (PK) profile is essential for its clinical application. Pexidartinib is administered orally and is rapidly absorbed.

ParameterValueReference
Time to Max. Concentration (Tmax) ~2.5 hours[16]
Elimination Half-Life (t½) ~26.6 hours[7][16]
Metabolism Extensive, via oxidation and glucuronidation[16][17]
Excretion ~65% in feces, ~27% in urine[17]
Protein Binding High[9]

The drug's long half-life supports a manageable dosing schedule. Its metabolism involves cytochrome P450 (CYP) enzymes, making it susceptible to drug-drug interactions.[16]

Experimental Protocols for Elucidating Mechanism of Action

Validating the mechanism of action of a kinase inhibitor like Pexidartinib requires a combination of biochemical and cell-based assays. Below are representative protocols that form the foundation of such investigations.

Biochemical Assay: In Vitro CSF1R Kinase Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CSF1R in a cell-free system. The ADP-Glo™ Kinase Assay is a common method that quantifies ADP production, a direct product of kinase activity.[18]

Biochem_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor Prepare Pexidartinib Serial Dilutions Incubate Combine & Incubate (30°C, 60 min) Inhibitor->Incubate Enzyme Dilute Recombinant CSF1R Enzyme Enzyme->Incubate Substrate Prepare Substrate & ATP Master Mix Substrate->Incubate Stop Add ADP-Glo™ Reagent (Stop Reaction) Incubate->Stop Detect Add Kinase Detection Reagent (Generate Signal) Stop->Detect Read Measure Luminescence Detect->Read

Workflow for an In Vitro Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of Pexidartinib in DMSO, followed by a further dilution in kinase assay buffer.[18]

  • Reaction Setup: In a 96-well plate, add the diluted Pexidartinib or vehicle (for control wells).

  • Enzyme Addition: Add purified, recombinant human CSF1R kinase domain to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a master mix containing a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration near its Km value.[19]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow for enzymatic turnover.[19]

  • Reaction Termination: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[19]

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.[19]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

  • Analysis: Calculate the percent inhibition for each Pexidartinib concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: CSF1R Autophosphorylation

This assay measures the compound's ability to inhibit the target in a cellular context. It assesses the phosphorylation status of CSF1R in response to ligand stimulation in a cell line that endogenously expresses the receptor, such as the human monocytic leukemia cell line THP-1.[20]

Cell_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Seed THP-1 Cells & Serum Starve Treat Pre-incubate with Pexidartinib Seed->Treat Stimulate Stimulate with recombinant CSF-1 Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse ELISA Perform Sandwich ELISA for Phospho-CSF1R Lyse->ELISA Readout Measure Signal (e.g., Absorbance) ELISA->Readout

Workflow for a Cell-Based Phosphorylation Assay.

Step-by-Step Methodology:

  • Cell Culture: Plate THP-1 cells in appropriate media and serum-starve them overnight to reduce basal receptor phosphorylation.

  • Compound Treatment: Pre-incubate the starved cells with serial dilutions of Pexidartinib or vehicle control for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human CSF-1 for a short period (e.g., 5-15 minutes) at 37°C to induce receptor autophosphorylation.

  • Cell Lysis: Immediately stop the stimulation by placing the plate on ice and lysing the cells with a lysis buffer containing phosphatase and protease inhibitors.

  • Quantification (ELISA): Use a sandwich ELISA kit to quantify the amount of phosphorylated CSF1R in the cell lysates.

    • A capture antibody specific for total CSF1R is coated on the plate.

    • Cell lysates are added to the wells.

    • A detection antibody specific for a key phosphorylated tyrosine residue (e.g., pY723) and conjugated to an enzyme (like HRP) is added.

  • Signal Development: Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or chemiluminescent signal.

  • Analysis: Normalize the phospho-CSF1R signal to the total protein concentration in each lysate. Calculate the IC₅₀ value by plotting the inhibition of CSF-1-induced phosphorylation against the Pexidartinib concentration.

Clinical Relevance and Therapeutic Implications

The clinical development of Pexidartinib provides a clear validation of its mechanism of action. The pivotal Phase III ENLIVEN trial demonstrated a statistically significant improvement in overall response rate (38%) in patients treated with Pexidartinib compared to placebo (0%).[1] This efficacy is a direct result of the depletion of CSF1R-dependent macrophages from the TGCT tumor mass.

However, the potent on-target activity of Pexidartinib also leads to mechanism-based toxicities. The most significant is a risk of serious and potentially fatal cholestatic hepatotoxicity, which has led to a boxed warning on its label.[21] This liver injury is thought to be an on-target effect related to the inhibition of the CSF-1 pathway in Kupffer cells, the resident macrophages of the liver.[22] Other common adverse events, such as hair color changes and fatigue, are also linked to its inhibition of c-Kit and CSF1R.[12]

Conclusion

Pexidartinib serves as an exemplary model for understanding the therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold. Its mechanism of action—the potent and selective inhibition of the CSF1R tyrosine kinase—is a testament to the power of structure-based drug design. By stabilizing the inactive conformation of its target, Pexidartinib effectively disrupts the signaling pathways that drive the proliferation of macrophages in tenosynovial giant cell tumor, leading to significant clinical benefit. The insights gained from studying Pexidartinib, from its molecular interactions to its clinical effects and liabilities, provide a comprehensive framework for researchers and scientists working to develop the next generation of targeted kinase inhibitors. This detailed understanding is paramount for optimizing efficacy while mitigating mechanism-based toxicities, a central challenge in the field of targeted therapy.

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  • Al-Harbi S, et al. Decoding the anti-cancer potential of Pexidartinib (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods. J Biomol Struct Dyn. 2024 May 31:1-16. Available from: [Link]

  • Zahir H, et al. Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clin Pharmacol Drug Dev. 2022;11(11):1324-1333. Available from: [Link]

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  • Abdul-Al S, et al. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Cancers (Basel). 2020;12(5):1195. Available from: [Link]

  • OncLive. Pexidartinib Reduces Tumor Size in Symptomatic Tenosynovial Giant Cell Tumor [Internet]. 2017 Nov 2. Available from: [Link]

  • Fujiwara T, et al. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment. Mol Cancer Ther. 2021;20(8):1388-1399. Available from: [Link]

  • Daiichi Sankyo. ENLIVEN Phase 3 Study of Pexidartinib in Tenosynovial Giant Cell Tumor (TGCT) Will Continue to Completion Following Enrollment Discontinuation [Internet]. 2016 Oct 21. Available from: [Link]

  • Tap WD, et al. Pexidartinib for advanced tenosynovial giant cell tumor (TGCT): Long-term efficacy and safety from the phase 3 ENLIVEN and phase 1 PLX108-01 (TGCT cohort) studies. J Clin Oncol. 2019;37(15_suppl):11001. Available from: [Link]

  • National Institutes of Health. Pexidartinib - LiverTox - NCBI Bookshelf [Internet]. 2019 Oct 10. Available from: [Link]

  • Cassier PA, et al. The CSF-1R inhibitor pexidartinib affects FLT3-dependent DC differentiation and may antagonize durvalumab effect in patients with advanced cancers. Sci Transl Med. 2024;16(731):eadd1834. Available from: [Link]

  • Patsnap Synapse. What is Pexidartinib Hydrochloride used for? [Internet]. 2024 Jun 14. Available from: [Link]

  • Cassier PA, et al. The CSF-1R inhibitor Pexidartinib impacts dendritic cell differentiation through inhibition of FLT3 signaling and may antagonize the effect of durvalumab in patients with advanced cancer – results from a phase 1 study. medRxiv. 2023 Feb 23. Available from: [Link]

  • Al-Harbi S, et al. Decoding the anti-cancer potential of Pexidartinib (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods. J Biomol Struct Dyn. 2024 May 31:1-16. Available from: [Link]

  • Okayama University. CSF1/CSF1R signaling inhibitor pexidartinib (PLX3397) reprograms tumor-associated macrophages and stimulates T-cell infiltration in the sarcoma microenvironment [Internet]. Available from: [Link]

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  • Chen F, et al. Pexidartinib plus FLT3-directed CAR-Macrophage for the treatment of FLT3-ITD-mutated acute myeloid leukemia in preclinical model. bioRxiv. 2024 Sep 29. Available from: [Link]

  • BPS Bioscience. CSF1R Kinase Assay Kit Datasheet [Internet]. Available from: [Link]

  • Reaction Biology. CSF1R Kinase Activity Assay Service [Internet]. Available from: [Link]

  • Lei F, et al. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation. J Neuroinflammation. 2023;20(1):257. Available from: [Link]

  • Rugo HS, et al. Pexidartinib and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer. NPJ Breast Cancer. 2024;10(1):1. Available from: [Link]

  • ResearchGate. Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised phase 3 trial | Request PDF [Internet]. Available from: [Link]

  • Vaynrub A, et al. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations. Cancer Manag Res. 2022;14:139-147. Available from: [Link]

  • PubChem. Inhibition of CSF1R signaling in human PBMC assessed as reduction in M-CSF-induced differentiation after 7 days by immunostaining analysis [Internet]. Available from: [Link]

  • AJMC. Adverse Events With Pexidartinib for Patients With Tenosynovial Giant Cell Tumor [Internet]. 2025 Sep 23. Available from: [Link]

  • ResearchGate. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development [Internet]. Available from: [Link]

  • ResearchGate. Pexidartinib interaction with CSF1R kinase. (A) The binding pocket of... [Internet]. Available from: [Link]

  • Rubino SJ, et al. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages. J Leukoc Biol. 2018;104(5):929-941. Available from: [Link]

  • Hsiao YJ, et al. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model. J Med Chem. 2021;64(20):15167-15184. Available from: [Link]

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The Versatile 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Deep Dive into its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that can serve as ligands for a diverse range of biological targets, leading to the development of numerous therapeutic agents.[1] The unique electronic properties and structural features of the 1H-pyrrolo[2,3-b]pyridine core, particularly its ability to form key hydrogen bond interactions with protein targets, have cemented its importance in drug design.[2][3] This in-depth technical guide will explore the multifaceted biological activities of this remarkable scaffold, delving into its role as a potent inhibitor of various enzymes and its therapeutic applications in oncology, inflammatory disorders, and beyond. We will examine the underlying mechanisms of action, provide detailed experimental protocols for assessing biological activity, and present a forward-looking perspective on the future of 1H-pyrrolo[2,3-b]pyridine-based therapeutics.

Kinase Inhibition: A Cornerstone of 1H-Pyrrolo[2,3-b]pyridine's Therapeutic Utility

A significant portion of the biological activities associated with the 1H-pyrrolo[2,3-b]pyridine scaffold stems from its remarkable ability to inhibit a wide array of protein kinases.[4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3] The 7-azaindole nucleus serves as an excellent "hinge-binding" motif, mimicking the adenine core of ATP to effectively block the kinase's active site.[2][3]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and angiogenesis.[6][7] Aberrant activation of this pathway is a known driver in a multitude of cancers.[6][7] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[6][7] For instance, compound 4h from a recent study demonstrated impressive inhibitory activity against multiple FGFR isoforms, with IC50 values in the nanomolar range.[7][8]

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various biological targets. This data highlights the scaffold's versatility and the potential for fine-tuning its selectivity and potency through chemical modification.

Compound IDTargetIC50 (nM)Cell Line(s)Reference
4h FGFR174T1[7][8]
FGFR29[7][8]
FGFR325[7][8]
FGFR4712[7][8]
Compound 22 CDK848.6HCT116, SW620[9]
Compound 11h PDE4B140Macrophages[10]
Compound 25a ATM>700-fold selectiveHCT116, SW620[11]
Compound 42 Cdc77-[12]

Key Signaling Pathways Targeted by 1H-Pyrrolo[2,3-b]pyridine Derivatives

The therapeutic effects of 1H-pyrrolo[2,3-b]pyridine-based inhibitors are a direct consequence of their ability to modulate critical cellular signaling pathways. Understanding these pathways is paramount for rational drug design and for elucidating the mechanism of action of these compounds.

FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling cascade. Upon ligand binding, the receptor dimerizes and autophosphorylates, initiating a downstream cascade that involves key signaling nodes such as RAS-RAF-MEK-ERK and PI3K-AKT, ultimately leading to changes in gene expression that promote cell proliferation, survival, and angiogenesis. 1H-Pyrrolo[2,3-b]pyridine-based FGFR inhibitors act by competing with ATP for the kinase domain, thereby blocking the initiation of this signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR Tyrosine Kinase Domain FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Gene Expression (Proliferation, Survival) AKT AKT PI3K->AKT AKT->Transcription

Caption: The FGFR signaling pathway.

Experimental Protocols: A Practical Guide to Assessing Biological Activity

The evaluation of the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives relies on a suite of well-established experimental techniques. The following protocols provide a step-by-step guide to some of the most critical assays.

Synthesis of a Key Intermediate: 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core is a critical first step in the development of new derivatives. The following is a representative protocol for the synthesis of the versatile intermediate, 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 2-Amino-3-iodopyridine

  • (Trimethylsilyl)acetylene

  • Palladium(II) acetate

  • Triphenylphosphine

  • Copper(I) iodide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (TBAF)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

Procedure:

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine in DMF, add (trimethylsilyl)acetylene, palladium(II) acetate, triphenylphosphine, copper(I) iodide, and potassium carbonate. Stir the mixture at room temperature under an inert atmosphere until the reaction is complete (as monitored by TLC).

  • Desilylation: Add a solution of TBAF in THF to the reaction mixture and stir at room temperature.

  • Cyclization and Chlorination: Add NCS to the reaction mixture and heat to 80°C.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • 96-well plates

  • 1H-pyrrolo[2,3-b]pyridine derivative to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of Kinase Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their phosphorylation status, a key indicator of kinase activity.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the total and phosphorylated forms of the kinase of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the proteins in the cell lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the total or phosphorylated protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated protein is indicative of the kinase's activity.

Clinical Landscape and Future Directions

The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold is underscored by the number of derivative compounds that have entered clinical trials. While many are still in early-stage development, they represent a promising pipeline of novel therapeutics for a range of diseases.

Notable 7-Azaindole Derivatives in Clinical Development:

  • Vemurafenib (Zelboraf®): An FDA-approved BRAF kinase inhibitor for the treatment of melanoma.[3]

  • Pexidartinib (Turalio®): An inhibitor of colony-stimulating factor 1 receptor (CSF1R) for the treatment of tenosynovial giant cell tumor.

  • Fevipiprant: A CRTh2 antagonist that was investigated for the treatment of asthma.[13]

  • AZD6738: An ATR kinase inhibitor being evaluated in various cancers.[13]

The continued exploration of the 1H-pyrrolo[2,3-b]pyridine scaffold is a vibrant area of research. Future efforts will likely focus on the development of more selective and potent inhibitors for a wider range of targets, as well as the exploration of novel therapeutic applications. The inherent versatility of this scaffold, coupled with an ever-deepening understanding of its structure-activity relationships, ensures that 1H-pyrrolo[2,3-b]pyridine will remain a cornerstone of medicinal chemistry for years to come.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its ability to effectively target a multitude of biological entities, particularly protein kinases, has led to the development of life-saving therapies and a robust pipeline of clinical candidates. The in-depth understanding of its biological activities, facilitated by the experimental protocols and pathway analyses detailed in this guide, will empower researchers to continue to unlock the full therapeutic potential of this remarkable molecular framework. As our knowledge of disease biology expands, so too will the applications of the versatile 1H-pyrrolo[2,3-b]pyridine scaffold in the ongoing quest for novel and effective medicines.

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  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ([Link])

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. ([Link])

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. ([Link])

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ([Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ([Link])

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ([Link])

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ([Link])

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Unlocking the Therapeutic Potential of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure. Its bioisosteric relationship with indole allows it to mimic the natural substrate, while the additional nitrogen atom imparts unique physicochemical properties, enhancing binding affinities and metabolic stability. Our focus here is on a specific derivative, 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, a key building block for a new generation of targeted therapeutics.[1][2] This guide will provide an in-depth exploration of the potential therapeutic targets for molecules derived from this scaffold, grounded in existing research, and will delineate a comprehensive, field-proven workflow for target identification and validation.

I. The 1H-Pyrrolo[2,3-b]pyridine Core: A Gateway to Diverse Therapeutic Targets

The versatility of the 7-azaindole scaffold is evidenced by its presence in a wide array of inhibitors targeting various enzyme families and signaling pathways. A thorough review of the literature reveals a strong precedent for its application in oncology, inflammation, and neurodegenerative diseases.

A. Known Therapeutic Targets of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Extensive research has validated the efficacy of 7-azaindole derivatives against several key therapeutic targets. This body of work provides a foundational roadmap for investigating the potential of novel derivatives like this compound.

Therapeutic Target Family Specific Examples Therapeutic Area Reference
Protein Kinases Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4), Maternal Embryonic Leucine Zipper Kinase (MELK), Tropomyosin-related kinase (Trk), B-Raf, Colony-Stimulating Factor 1 Receptor (CSF1R), UNC-51-like kinase-1 (ULK1), Phosphoinositide 3-kinase (PI3K), Fyn, Glycogen Synthase Kinase 3β (GSK-3β), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Oncology, Neurodegenerative Diseases[1][3][4][5][6][7][8][9][10][11]
Phosphodiesterases Phosphodiesterase 4B (PDE4B)Inflammatory Diseases[12]
Cytoskeletal Proteins Tubulin (Colchicine-binding site)Oncology[13]
Metabolic Enzymes Nicotinamide Phosphoribosyltransferase (NAMPT)Oncology[14]
B. Predicted Therapeutic Targets for this compound Derivatives

Given the established activity of the 7-azaindole scaffold, we can logically extrapolate a high-probability target landscape for novel derivatives. The methanamine group at the 5-position provides a versatile handle for synthetic elaboration, allowing for the design of compounds with tailored selectivity and potency. Based on the existing data, the following target classes represent the most promising avenues for investigation:

  • Kinase Inhibitors: The prevalence of 7-azaindole in kinase inhibitors suggests this is a primary area of focus. The scaffold's ability to engage with the ATP-binding pocket of various kinases makes it an ideal starting point for developing selective inhibitors for oncology and inflammatory disorders.

  • Phosphodiesterase (PDE) Inhibitors: The successful development of PDE4B inhibitors based on this scaffold highlights its potential in modulating cyclic nucleotide signaling pathways, which are crucial in inflammation and neurological functions.[12]

  • Modulators of Protein-Protein Interactions: The rigid, planar structure of the 7-azaindole core can serve as a platform for designing molecules that disrupt critical protein-protein interactions within signaling cascades, a strategy gaining traction in drug discovery.

II. A Comprehensive Workflow for Target Identification and Validation

The following section outlines a robust, multi-pronged approach to definitively identify and validate the therapeutic targets of novel compounds derived from this compound. This workflow is designed to be self-validating, with each stage providing corroborating evidence for the next.

A. Stage 1: Initial Target Class Identification

The initial phase focuses on broadly classifying the biological activity of the synthesized compound library.

1. Phenotypic Screening:

  • Objective: To identify compounds that elicit a desired biological response in a cellular context.

  • Methodology:

    • Select a panel of cancer cell lines representing diverse genetic backgrounds.

    • Treat cells with a concentration range of the test compounds.

    • Assess cell viability using assays such as MTT or CellTiter-Glo.

    • For promising "hits," perform high-content imaging to assess morphological changes (e.g., apoptosis, cell cycle arrest).

  • Causality: A significant reduction in cell viability or a specific morphological change provides the first indication of biological activity and can guide the selection of more targeted assays.

2. Kinase Panel Screening:

  • Objective: To rapidly assess the compound's inhibitory activity against a broad range of kinases.

  • Methodology:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

    • Screen against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).

    • Follow up with dose-response curves for any kinases showing significant inhibition to determine IC50 values.

  • Causality: This unbiased approach can quickly identify potent and selective kinase targets, providing a direct avenue for further investigation.

Workflow for Initial Target Class Identification

G cluster_0 Stage 1: Initial Target Class Identification phenotypic_screening Phenotypic Screening (Cell Viability, High-Content Imaging) data_analysis Data Analysis and Hit Prioritization phenotypic_screening->data_analysis Identifies biologically active compounds kinase_panel Broad Kinase Panel Screening (IC50 Determination) kinase_panel->data_analysis Identifies potential kinase targets

Caption: A streamlined workflow for the initial identification of potential therapeutic targets.

B. Stage 2: Target Validation and Mechanism of Action Studies

Once a putative target or target class is identified, the next stage is to validate this interaction and elucidate the mechanism of action.

1. Cellular Target Engagement Assays:

  • Objective: To confirm that the compound binds to the intended target within a cellular environment.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding.

    • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay to quantify compound binding to a target protein in live cells.

  • Causality: Direct evidence of target engagement in a physiological context strengthens the hypothesis that the observed phenotype is a result of on-target activity.

2. Downstream Signaling Pathway Analysis:

  • Objective: To determine if the compound modulates the signaling pathway downstream of the putative target.

  • Methodology:

    • Treat cells with the compound for various times and at different concentrations.

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of key downstream proteins.

    • For example, if the target is a kinase in the MAPK pathway, probe for changes in p-ERK levels.

  • Causality: Observing the expected modulation of downstream signaling provides strong mechanistic support for the proposed target.

Signaling Pathway Analysis Workflow

G cluster_1 Target Validation Workflow Compound Test Compound Target Putative Target (e.g., Kinase) Compound->Target Binding confirmed by CETSA or NanoBRET™ Downstream Downstream Effector (e.g., p-ERK) Target->Downstream Inhibition of phosphorylation Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype Leads to observed cellular effect

Caption: A logical flow for validating target engagement and elucidating the mechanism of action.

C. Stage 3: In Vivo Target Validation and Preclinical Evaluation

The final stage involves validating the therapeutic target in a relevant animal model.

1. Xenograft Models:

  • Objective: To assess the anti-tumor efficacy of the compound in vivo.

  • Methodology:

    • Implant human cancer cells (selected from the initial phenotypic screen) into immunocompromised mice.

    • Once tumors are established, treat the mice with the compound or vehicle control.

    • Monitor tumor growth over time.

    • At the end of the study, excise tumors and perform pharmacodynamic (PD) marker analysis (e.g., Western blot for downstream signaling molecules) to confirm target engagement in the tumor tissue.

  • Causality: A significant reduction in tumor growth, coupled with evidence of on-target activity in the tumor, provides the highest level of validation for the therapeutic target.

III. Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel targeted therapies. The specific derivative, this compound, offers a versatile platform for synthetic exploration. By employing the systematic and rigorous workflow for target identification and validation outlined in this guide, researchers can efficiently and effectively unlock the full therapeutic potential of this exciting class of molecules. The insights gained from these studies will not only advance the development of new medicines but also contribute to a deeper understanding of the complex signaling networks that drive human disease.

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in vitro and in vivo studies of 7-azaindole compounds

The 7-azaindole scaffold is a remarkably versatile and successful core for the development of targeted therapeutics, particularly kinase inhibitors. [1][4]A systematic and rigorous evaluation using a combination of in vitro and in vivo studies is paramount to identifying and advancing promising clinical candidates. The methodologies described in this guide—from biochemical assays to cellular screens and finally to xenograft models—represent a well-trodden path for preclinical drug development. As our understanding of cancer biology deepens, these foundational techniques will continue to be integrated with more advanced models, such as patient-derived xenografts and humanized mouse models, to better predict clinical outcomes and deliver novel therapies to patients in need. [29][31]

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An In-Depth Technical Guide to the Preliminary Screening of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules targeting a range of diseases, including cancer and inflammatory disorders.[1] This guide provides a comprehensive framework for the preliminary screening of compound libraries based on the 1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride core. We will delve into the strategic considerations for library design, detail robust biochemical and cell-based screening protocols, and outline a systematic approach to data analysis and hit validation. This document is intended to equip researchers with the necessary knowledge to efficiently and effectively identify promising lead compounds from these valuable libraries.

Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom in the benzene ring significantly alters its physicochemical properties.[2] This modification can enhance hydrogen bonding capacity, modulate pKa, and improve metabolic stability, making it a highly attractive framework for kinase inhibitor design.[2][3] Numerous successful kinase inhibitors targeting enzymes like JAK1, FGFR, and PDK1 incorporate this versatile scaffold.[4][5][6] The this compound substructure, in particular, offers a key vector for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties such as potency and selectivity.[1]

This guide will focus on the critical first step in drug discovery: the preliminary screening of a library of compounds built upon this core structure. The goal is to triage a large collection of molecules to a smaller, more manageable set of "hits" that warrant further investigation.

Strategic Library Design and Quality Control

The success of any screening campaign is fundamentally linked to the quality and diversity of the compound library. For this compound libraries, several factors should be considered:

  • Diversity-Oriented Synthesis: The synthetic strategy should aim to introduce a wide range of substituents at various positions of the scaffold. This allows for a broad exploration of the structure-activity relationship (SAR).

  • Physicochemical Properties: Attention should be paid to Lipinski's Rule of Five and other drug-likeness filters during the design phase to increase the probability of identifying compounds with favorable pharmacokinetic properties.[7]

  • Quality Control (QC): Rigorous QC of the library is paramount. This includes confirming the identity and purity of each compound, typically through techniques like LC-MS and NMR. Assuming the structure on the label is correct without verification can lead to wasted resources.[8]

The Screening Cascade: A Multi-Tiered Approach

A tiered screening approach, often referred to as a screening cascade, is the most efficient method for identifying high-quality hits. This process involves a series of assays with increasing complexity and biological relevance.

Figure 1: A generalized screening cascade for hit identification and validation.

Primary Screening: High-Throughput Triage

The primary screen is a single-concentration assay designed to rapidly assess the activity of every compound in the library against the biological target of interest.[8][9] Given that the 7-azaindole scaffold is prevalent in kinase inhibitors, a common primary assay is a biochemical kinase inhibition assay.[10][11]

Experimental Protocol: Radiometric Kinase Inhibition Assay

This protocol provides a general framework for a radiometric assay to determine the inhibitory activity of library compounds against a target kinase.[2]

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound library compounds (typically in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • 96- or 384-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each library compound at a stock concentration (e.g., 10 µM) into the wells of the assay plate.[12]

  • Enzyme Addition: Add the purified kinase, diluted in kinase assay buffer, to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-20 minutes) to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).[2]

  • Reaction Termination and Washing: Stop the reaction and wash the filter plates with phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

Hit Confirmation and Triage

Compounds that exhibit activity above a predefined threshold in the primary screen (e.g., >50% inhibition) are considered "initial hits" and proceed to the next stage.[9]

3.2.1. Dose-Response Confirmation

Initial hits are re-tested in the primary assay format across a range of concentrations to determine their potency (IC50).[8] This step confirms the activity of the hits and helps to eliminate false positives.

3.2.2. Orthogonal Assays

To further increase confidence in the confirmed hits, an orthogonal assay employing a different detection technology should be used.[13] This helps to identify compounds that may interfere with the primary assay format (e.g., autofluorescent compounds in a fluorescence-based assay). For kinase targets, a label-free method like Differential Scanning Fluorimetry (DSF), which measures protein thermal stability upon ligand binding, is a suitable orthogonal approach.[10][13]

3.2.3. Counter-Screens and Selectivity Profiling

Counter-screens are essential for identifying non-specific inhibitors and promiscuous compounds.[14] For kinase inhibitors, this often involves screening hits against a panel of related kinases to assess their selectivity.[15] A highly selective compound is generally more desirable as it is less likely to have off-target effects.

Secondary and Tertiary Screening: From Hits to Leads

Prioritized hits from the confirmation and triage stage are advanced to more physiologically relevant secondary and tertiary assays.

Cell-Based Assays

While biochemical assays are valuable for initial screening, they do not fully recapitulate the complex environment of a living cell.[16] Therefore, it is crucial to evaluate hit compounds in cell-based assays to confirm their activity in a more relevant context.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the ability of a compound to inhibit the phosphorylation of a target kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., 4T1 mouse breast cancer cells for FGFR inhibitors[6])

  • Cell culture medium and supplements

  • Hit compounds

  • Stimulant (if required to activate the signaling pathway)

  • Lysis buffer

  • Primary antibodies (total and phosphorylated forms of the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the hit compounds for a specified period.

  • Pathway Stimulation: If necessary, stimulate the cells to activate the target kinase pathway.

  • Cell Lysis: Wash the cells and lyse them to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Other valuable cell-based assays include target engagement assays like the cellular thermal shift assay (CETSA) and cell proliferation/viability assays.[13][16]

Early ADME/Tox Profiling

Promising compounds from cell-based assays should undergo preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling.[4] This early assessment helps to identify potential liabilities that could hinder later-stage development.

Data Analysis and Hit Prioritization

The analysis of high-throughput screening data requires specialized tools and a systematic approach to distinguish true hits from false positives.[8][17]

Data Analysis Workflow

Figure 2: A typical workflow for HTS data analysis and hit prioritization.

Key Considerations:

  • Hit Clustering: Grouping hits based on chemical structure can reveal early SAR trends and increase confidence in active chemotypes.[13]

  • PAINS Filtering: Pan-Assay Interference Compounds (PAINS) are notorious for producing false-positive results in HTS assays. Computational filters should be used to flag and deprioritize these compounds.[13]

  • Ligand Efficiency: Metrics like Ligand Efficiency (LE) can help prioritize hits that have a good balance of potency and size.[8]

Quantitative Data Summary

The following table provides a template for summarizing the data generated during the screening cascade for a set of prioritized hits.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Biochemical IC50 (µM)Orthogonal Assay (ΔTm °C)Cellular IC50 (µM)Selectivity (Fold vs. Off-Target)
Hit-001 950.155.20.8>100
Hit-002 880.234.81.2>100
... ...............

Conclusion and Future Directions

The preliminary screening of this compound libraries is a critical step in the identification of novel therapeutic agents. By employing a strategic, multi-tiered screening cascade, coupled with rigorous data analysis and hit validation, researchers can efficiently identify high-quality lead compounds for further optimization. The insights gained from this initial phase, particularly the early SAR, provide a solid foundation for subsequent medicinal chemistry efforts aimed at developing potent, selective, and drug-like clinical candidates. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation targeted therapies.

References

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  • Crocetti, L., et al. (2018). 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry.
  • Sharma, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545-1551.
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  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1129-1146.
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  • El-Damasy, D. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814.
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structure-activity relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrolo[2,3-b]pyridine Analogs

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a cornerstone heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structure, a bioisosteric analog of indole, grants it the ability to mimic the natural amino acid tryptophan and interact with a wide array of biological targets.[3][4] This inherent versatility has elevated 7-azaindole to the status of a "privileged structure," forming the core of numerous molecules with significant therapeutic potential.[2] Derivatives have demonstrated a remarkable breadth of biological activities, including potent inhibition of various protein kinases, phosphodiesterases, and other key enzymes involved in disease pathology.[1][5][6]

This guide provides a detailed exploration of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine analogs. We will dissect how specific structural modifications influence their biological activity, focusing on key therapeutic targets. This analysis is grounded in experimental data and aims to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of novel therapeutics based on this versatile core.

Core Principles of SAR on the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The potency, selectivity, and pharmacokinetic profile of 7-azaindole analogs are intricately linked to the nature and position of substituents on the bicyclic ring system. Understanding the impact of modifications at each key position is fundamental to successful drug design.

Figure 1: Key positions for substitution on the 1H-pyrrolo[2,3-b]pyridine core.

  • N1 Position: The pyrrole nitrogen is a critical hydrogen bond donor. Its N-H moiety is often crucial for anchoring the molecule into the active site of target proteins, such as kinases.[7] Substitution at this position can be used to block metabolism or to introduce functionalities that probe deeper pockets, but it can also lead to a significant loss of potency if the N-H interaction is vital.

  • C2 Position: This position is frequently used to introduce aryl or other bulky substituents that can form key interactions, such as π-π stacking, with hydrophobic residues in the target's active site.[8]

  • C3 Position: The C3 position often serves as an attachment point for linkers that connect to other pharmacophoric elements, enabling the molecule to span larger active sites.[9]

  • C4, C5, and C6 Positions: Modifications on the pyridine ring are instrumental in fine-tuning the molecule's properties. Substituents at these positions can modulate potency, alter selectivity against off-target proteins, and improve physicochemical properties like solubility and metabolic stability. For instance, introducing a hydrogen bond acceptor at the C5-position has been shown to enhance activity against Fibroblast Growth Factor Receptor (FGFR).[10]

SAR Analysis of 1H-Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

The 7-azaindole scaffold is a prolific source of kinase inhibitors, owing to its ability to act as an effective ATP-mimetic hinge-binder.[5][9][11]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[10][12] A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed as potent FGFR inhibitors.[12]

Design Strategy: The core design leverages the 1H-pyrrolo[2,3-b]pyridine motif as a hinge-binder. Structure-based design is then used to introduce substituents that form additional interactions within the ATP-binding pocket to enhance potency and selectivity.[10]

Key SAR Insights:

  • C5 Position: Introducing a group capable of forming a hydrogen bond with the backbone Gly485 residue, such as a trifluoromethyl group, can significantly improve activity.[10]

  • C3 Position: Attaching various substituted phenyl rings via a vinyl linker allows for exploration of a hydrophobic pocket.

  • Lead Optimization: Compound 4h emerged as a potent lead, exhibiting low nanomolar IC50 values against FGFR1, 2, and 3. Its low molecular weight makes it an attractive candidate for further optimization.[12]

FGFR_Binding inhibitor Compound 4h (1H-Pyrrolo[2,3-b]pyridine core) hinge Hinge Region (D641) inhibitor->hinge H-Bond (N-H...O) gatekeeper Gatekeeper Residue inhibitor->gatekeeper van der Waals Interactions hydrophobic_pocket Hydrophobic Pocket inhibitor->hydrophobic_pocket Hydrophobic Interactions g485 Gly485 inhibitor->g485 H-Bond (Acceptor...N-H)

Figure 2: Simplified interaction diagram of an FGFR inhibitor in the active site.

Table 1: SAR Data for Representative FGFR Inhibitors

CompoundC3-SubstituentC5-SubstituentFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
1 HH1900--
4h (E)-2-(3-hydroxyphenyl)vinylCF₃7925
- (E)-2-(4-hydroxyphenyl)vinylCF₃152248
- (E)-2-(2-hydroxyphenyl)vinylCF₃2835102

Data synthesized from multiple sources for illustrative purposes.[10][12]

Traf2 and Nck-Interacting Kinase (TNIK) Inhibitors

TNIK is a therapeutic target in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, with some compounds exhibiting IC₅₀ values below 1 nM.[13][14]

Design Strategy: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in guiding the design of potent TNIK inhibitors. These models generate contour maps that highlight regions where specific physicochemical properties (e.g., steric bulk, electrostatic charge, hydrophobicity, H-bond donor/acceptor capacity) either enhance or diminish biological activity.

Key SAR Insights:

  • Hydrogen Bond Donors: Contour maps indicate that placing a hydrogen-bond donor substituent near the core 1H-pyrrolo[2,3-b]pyridine ring and certain cyano (CN) replacements increases activity.

  • Hydrophobic Groups: The presence of hydrophobic groups in specific regions enhances the anticancer activity of these compounds.

  • Cellular Activity: Optimized compounds not only show potent enzymatic inhibition but also demonstrate concentration-dependent inhibition of IL-2 secretion, indicating cellular pathway engagement.[13]

SAR Analysis of 1H-Pyrrolo[2,3-b]pyridine Analogs as Phosphodiesterase 4B (PDE4B) Inhibitors

A novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been identified as potent and selective inhibitors of PDE4B, an enzyme implicated in inflammatory and central nervous system (CNS) diseases.[8]

Design Strategy: A scaffold-hopping approach led to the discovery of the 1H-pyrrolo[2,3-b]pyridine core as a replacement for other heterocyclic systems. Subsequent optimization focused on substitutions at the C2-carboxamide and N1-aryl positions.

Key SAR Insights:

  • C2-Amide Moiety: The nature of the amide substituent is critical for potency. Analysis reveals the importance of ring size and hydrophobicity. For example, introducing a 3,3-difluoroazetidine ring (compound 11h ) resulted in high inhibitory activity (IC₅₀ = 0.14 µM) and a 6-fold selectivity over the PDE4D isoform.[8] In contrast, increasing the size of other cyclic amide substituents can lead to a decrease in activity.[8]

  • N1-Aryl Moiety: The aryl group at the N1 position engages in π–π stacking interactions with key phenylalanine residues (e.g., Phe618) in the enzyme's active site, anchoring the inhibitor.[8] Dichlorophenyl groups have been shown to be effective.

  • Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core itself was found to be more potent than related indole or benzimidazole scaffolds, highlighting its privileged nature for this target.[8]

Table 2: SAR Data for Representative PDE4B Inhibitors

CompoundN1-Aryl GroupC2-Amide GroupPDE4B IC₅₀ (µM)
11h 3,4-Dichlorophenyl3,3-Difluoroazetidin-1-yl0.14
11a 3,4-DichlorophenylAzetidin-1-yl0.23
11b 3,4-DichlorophenylPyrrolidin-1-yl0.35
11d 3,4-DichlorophenylPiperidin-1-yl1.1

Data extracted from Vadukoot, A. K., et al. (2020).[8][15]

Experimental Protocols and Synthetic Methodologies

The functionalization of the 7-azaindole core often relies on advanced metal-catalyzed cross-coupling reactions.[16] Below are representative protocols for the synthesis and evaluation of these analogs.

Protocol 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

This multi-step synthesis is used to generate a library of PDE4B inhibitors by varying the final amine coupling partner.[8]

Step-by-Step Methodology:

  • Chan-Lam Coupling: Start with the common intermediate, methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Intermediate 8). Couple this with a desired arylboronic acid (e.g., 3,4-dichlorophenylboronic acid) using copper(II) acetate and pyridine in dichloromethane to yield the N-arylated intermediate (9).

  • Saponification: Hydrolyze the methyl ester of intermediate 9 using sodium hydroxide in a methanol/water mixture to yield the corresponding carboxylic acid (10).

  • Amide Coupling: Activate the carboxylic acid (10) and react it with a diverse range of primary or secondary amines using a standard peptide coupling agent like T3P (Propylphosphonic anhydride) with a base such as DIPEA (N,N-Diisopropylethylamine) in DMF. This final step yields the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs (11a-o).

Synthesis_PDE4B start Intermediate 8 (Pyrrolopyridine Ester) step1 Chan-Lam Coupling + ArB(OH)₂ + Cu(OAc)₂ start->step1 intermediate1 Intermediate 9 (N-Arylated Ester) step1->intermediate1 step2 Saponification + NaOH intermediate1->step2 intermediate2 Intermediate 10 (Carboxylic Acid) step2->intermediate2 step3 Amide Coupling + R₁R₂NH, T3P, DIPEA intermediate2->step3 end Final Products (11a-o) step3->end

Figure 3: Synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Protocol 2: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

This route demonstrates a chemoselective approach to synthesizing kinase inhibitors, where the order of cross-coupling reactions is critical for success.[3]

Step-by-Step Methodology:

  • Protection: Protect the N1 position of a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine starting material with a suitable protecting group, such as a trimethylsilylethoxymethyl (SEM) group.[3][7]

  • Chemoselective Suzuki-Miyaura Coupling: Perform a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The higher reactivity of the C-2 iodo group allows for selective coupling with an arylboronic acid at this position, leaving the C-4 chloro group intact.

  • Buchwald-Hartwig Amination: In a subsequent step, perform a Buchwald-Hartwig amination to couple a desired secondary amine at the C-4 position. This reaction requires a different palladium catalyst/ligand system (e.g., RuPhos Pd G2).

  • Deprotection: Remove the SEM protecting group from the N1 position to yield the final target compound. This step can be challenging and may require carefully controlled conditions to avoid side reactions.[3]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Step-by-Step Methodology:

  • Plate Preparation: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well microplate.

  • Reaction Mixture: Prepare a reaction buffer containing the purified kinase enzyme, a suitable peptide or protein substrate, and ATP.

  • Initiation: Add the kinase/substrate/ATP mixture to the wells containing the test compounds to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The extensive body of research into its structure-activity relationships has provided a clear roadmap for designing potent and selective modulators of various biological targets, particularly protein kinases. Future efforts will likely focus on leveraging this deep SAR understanding to develop compounds with improved pharmacokinetic profiles, reduced off-target effects, and efficacy in complex disease models. The continued innovation in synthetic methodologies will further empower medicinal chemists to explore novel chemical space around this privileged core, paving the way for the next generation of 7-azaindole-based drugs.

References

  • Vadukoot, A. K., Sharma, S., Aretz, C. D., Kumar, S., Gautam, N., Alnouti, Y., ... & Hopkins, C. R. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1848-1854. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Xing, Y., & Jin, Q. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(23), 13987-13995. [Link]

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  • Hansen, M. R., Nielsen, M. K., Jacobsen, J. A., Johansen, M. B., Jørgensen, P. T., & Kristensen, J. L. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5766. [Link]

  • Kelly, P. M., Moen, S. T., & Gryczynski, I. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(1), 119-148. [Link]

  • Wang, Y., Zhang, T., Bi, X., Zhang, C., Chen, Y., Wang, Y., ... & Liu, Q. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7846-7863. [Link]

  • Engel, M., Braunger, J., Geden, J., & Lange, A. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3129-3135. [Link]

  • Laha, J. K., Panday, S. K., & Singh, P. P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11776-11791. [Link]

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]

  • Barlaam, B., Anderton, M., Ballard, P., Bradbury, R. H., Brooks, N., Brown, A., ... & Finlay, M. R. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15832-15854. [Link]

  • Yang, Z., Zhang, H., Liu, Y., Li, S., Wang, Y., Li, H., ... & Geng, M. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • El-Mernissi, Y., El-Khatabi, K., Khaldan, A., Bouachrine, M., & Lakhlifi, T. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 99(12), 100788. [Link]

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Methodological & Application

Application Notes and Protocols for the Purification of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-pyrrolo[2,3-b]pyridine Derivatives in Modern Research

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries.[1][2] As bioisosteres of indole, 7-azaindole derivatives often exhibit enhanced solubility and improved bioavailability, making them key components in a variety of clinically successful drugs and drug candidates.[1] The successful synthesis and development of these compounds are critically dependent on robust and efficient purification strategies to ensure the removal of impurities, byproducts, and unreacted starting materials. This guide provides an in-depth overview of the primary purification techniques for 1H-pyrrolo[2,3-b]pyridine derivatives, complete with detailed protocols and troubleshooting advice to aid researchers in obtaining highly pure compounds.

Core Directive: A Strategic Approach to Purification

The selection of an appropriate purification strategy for a 1H-pyrrolo[2,3-b]pyridine derivative is dictated by the physicochemical properties of the target compound, the nature of the impurities, and the desired scale of the purification. A multi-step approach, often combining different techniques, is frequently necessary to achieve high purity.[3]

Below is a logical workflow to guide the decision-making process for purifying these valuable compounds.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up / Extraction start->workup solid Is the product a solid? workup->solid chromatography Column Chromatography solid->chromatography No / Oily crystallization Recrystallization solid->crystallization Yes further_purification Further Purification Needed? chromatography->further_purification prep_tlc Preparative TLC (Small Scale) chromatography->prep_tlc Small Scale hplc Preparative HPLC (High Purity) chromatography->hplc High Purity Needed crystallization->further_purification pure_product Pure Product further_purification->chromatography Yes (from crystallization) further_purification->crystallization Yes (from chromatography) further_purification->pure_product No prep_tlc->pure_product hplc->pure_product

Caption: A decision-making workflow for the purification of 1H-pyrrolo[2,3-b]pyridine derivatives.

Aqueous Work-up and Liquid-Liquid Extraction

The initial purification of a crude reaction mixture containing a 1H-pyrrolo[2,3-b]pyridine derivative often begins with an aqueous work-up. This step is crucial for removing inorganic salts, highly polar starting materials, and acidic or basic byproducts.

Causality Behind Experimental Choices:

The basic nitrogen of the pyridine ring and the acidic N-H of the pyrrole ring (pKa ≈ 4.59 for the conjugate acid of 7-azaindole) allow for selective extraction based on pH adjustment.[4]

  • Acidic Wash (e.g., dilute HCl): This will protonate the basic pyridine nitrogen, rendering the compound water-soluble and allowing for the removal of non-basic organic impurities.

  • Basic Wash (e.g., saturated NaHCO₃ or dilute NaOH): This will deprotonate the acidic pyrrole N-H and any acidic functional groups, facilitating the removal of non-acidic impurities.

Protocol 1: General Aqueous Work-up
  • Quenching: Carefully quench the reaction mixture by pouring it into water or an appropriate aqueous solution (e.g., saturated ammonium chloride).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5][6]

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (to remove basic impurities).

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid and remove acidic impurities).[5]

    • Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5][6][7]

Column Chromatography

Column chromatography is the most common and versatile technique for purifying 1H-pyrrolo[2,3-b]pyridine derivatives, especially for non-crystalline materials or when separating compounds with similar polarities.[8]

Expertise & Experience in Column Chromatography:
  • Stationary Phase Selection:

    • Silica Gel: The default choice for most applications. However, the acidic nature of silica gel can lead to the degradation of some sensitive nitrogen-containing heterocycles.[3]

    • Deactivated Silica Gel: Pre-treating silica gel with a solution of triethylamine in the mobile phase can neutralize acidic sites, improving peak shape and recovery.[3]

    • Alumina (Neutral or Basic): A suitable alternative for compounds that are sensitive to acidic conditions.[3]

  • Mobile Phase Selection:

    • A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3][9] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.[3]

    • For highly polar derivatives, systems like dichloromethane/methanol or ethyl acetate/methanol are often effective.[10][11]

    • Adding a small percentage (0.1-1%) of triethylamine or ammonia to the eluent can significantly improve the chromatography of basic compounds by suppressing tailing.[3]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a column with the chosen stationary phase (e.g., silica gel) in the initial, less polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, adsorb the crude material onto a small amount of silica gel ("dry loading").

  • Elution: Run the column using a gradient elution, gradually increasing the polarity of the mobile phase.[3]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Common Issue Potential Cause Troubleshooting Suggestion Reference
Poor Separation Co-eluting impurities with similar polarity.Use a different stationary phase (e.g., reversed-phase C18) or a different solvent system. Consider a multi-step purification approach.[3]
Compound Degradation Sensitivity to acidic silica gel.Use neutral or basic alumina, or deactivate the silica gel with triethylamine.[3]
Peak Tailing Strong interaction of the basic pyridine nitrogen with acidic sites on the stationary phase.Add a basic modifier like triethylamine or ammonia (0.1-1%) to the eluent.[3]

Crystallization and Recrystallization

Crystallization is a powerful technique for obtaining highly pure solid 1H-pyrrolo[2,3-b]pyridine derivatives. It is often used as a final purification step after chromatography.

Trustworthiness in Crystallization Protocols:

A successful crystallization protocol relies on the principle of differential solubility. The ideal solvent will dissolve the compound and impurities at an elevated temperature but will have low solubility for the target compound at lower temperatures, while the impurities remain in solution.

Protocol 3: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude material in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexanes, or mixtures thereof).[12][13] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.[12]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath or refrigerator can increase the yield.[3][12]

  • Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Crystallization
Problem Explanation Solution Reference
"Oiling Out" The compound separates as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.Use a more dilute solution, cool more slowly, or try a different solvent system.[3][12]
No Crystal Formation The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration. Add a non-polar "anti-solvent" dropwise until the solution becomes turbid, then warm to clarify and cool slowly. Scratch the inside of the flask with a glass rod to induce nucleation.[3][12]
Polymorphism The compound crystallizes in different forms with different properties.A thorough solvent screen is recommended as different solvents can favor the formation of different polymorphs.[12]

Visualization of Purification Strategies

Purification_Strategies cluster_0 Purification Techniques cluster_1 Key Considerations Column\nChromatography Column Chromatography Polarity\nMatching Polarity Matching Column\nChromatography->Polarity\nMatching Separates based on Recrystallization Recrystallization Solubility\nDifferential Solubility Differential Recrystallization->Solubility\nDifferential Relies on Extraction Extraction Acid-Base\nProperties Acid-Base Properties Extraction->Acid-Base\nProperties Exploits

Caption: Key principles underlying the primary purification techniques for 1H-pyrrolo[2,3-b]pyridine derivatives.

Conclusion

The purification of 1H-pyrrolo[2,3-b]pyridine derivatives is a critical step in their synthesis and application. A systematic approach, beginning with an appropriate aqueous work-up, followed by column chromatography and/or recrystallization, will generally yield material of high purity. By understanding the underlying principles of each technique and employing the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently purify these important heterocyclic compounds.

References

  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem.
  • Collot, M. et al. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. J. Org. Chem.2010 , 75 (15), 5039–5047. Available from: [Link]

  • El-Malah, A. A. A. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]

  • Technical Support Center: Crystallization of 1-Acetyl-7-azaindole - Benchchem.
  • Chen, Y. & Marcus, D. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available from: [Link]

  • Xu, X. et al. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. Available from: [Link]

  • PrepChem. Synthesis of 1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Li, Y. et al. Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Taylor & Francis Online. Available from: [Link]

  • Li, Y. et al. Full article: Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Taylor & Francis Online. Available from: [Link]

  • Al-Qaisi, Z. A. et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

  • Guillarme, S. et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]

  • Patil, S. A. et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available from: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available from: [Link]

  • Lin, C. et al. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC - NIH. Available from: [Link]

  • Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines - SEM-Deprotection Troubleshooting - Benchchem.
  • Askew, B. et al. 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Dahlin, J. L. et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available from: [Link]

  • CN112939968A - Preparation method of 5-hydroxy-7-azaindole. Google Patents.
  • de Mattos, M. C. et al. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available from: [Link]

  • Sharma, P. et al. Different strategies for synthesis of 7-azaindoles. ResearchGate. Available from: [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available from: [Link]

  • Zhang, Y. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available from: [Link]

  • Kondapalli, V. G. C. S. et al. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available from: [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents.

Sources

analytical methods for 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Introduction: The Significance of Rigorous Characterization

This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active compounds.[1] The pyrrolopyridine scaffold, an isostere of indole, is prevalent in numerous FDA-approved drugs, highlighting its therapeutic importance.[2] Given its role in drug discovery and development, the unambiguous characterization of this compound is paramount to ensure the integrity of subsequent research and the quality of synthesized derivatives. This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound, ensuring its identity, purity, and stability.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is critical for selecting appropriate analytical techniques and for data interpretation.

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H10ClN3Inferred from related structures
Molecular Weight183.64 g/mol Calculated
AppearanceTypically a solid[3]
CAS Number1432754-52-3[4]

A Multi-faceted Approach to Characterization

A combination of spectroscopic and chromatographic techniques is essential for a comprehensive analysis. This guide will detail protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow cluster_0 Primary Identification cluster_1 Purity and Quantification cluster_2 Further Characterization NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS) HPLC HPLC (Purity Assay) HPLC->MS Impurity Identification FTIR FT-IR Spectroscopy Thermal Thermal Analysis (DSC, TGA) Sample Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->HPLC Purity Assessment Sample->FTIR Functional Group Analysis Sample->Thermal Solid-State Properties

Caption: A comprehensive analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (e.g., NH, NH₂).[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[2]

    • ¹H NMR:

      • Acquire a standard one-pulse ¹H spectrum.

      • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

      • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

      • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).[2]

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set the spectral width to cover the expected range (typically 0-160 ppm).

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

      • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[2]

  • Data Interpretation:

    • ¹H NMR: Expect to observe distinct signals for the aromatic protons on the pyrrolopyridine ring system, the methylene (-CH₂-) protons, and the amine (-NH₂) protons. The integration of these signals should correspond to the number of protons in each environment. The coupling patterns (e.g., doublets, triplets) will provide information about adjacent protons.

    • ¹³C NMR: Expect to observe signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Pyrrole NH~11.5broad singlet1H
Pyridine CH7.5 - 8.5doublets2H
Pyrrole CH6.5 - 7.5doublets2H
Methylene CH₂~4.0singlet2H
Amine NH₂Variablebroad singlet2H

Note: These are predicted values and may vary slightly based on experimental conditions.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides crucial information about the molecular weight of the compound, further confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful as it also provides information about the sample's purity.

Protocol for LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumental Parameters:

    • HPLC System: A standard reverse-phase HPLC system can be used.

    • Column: A C18 column is a common choice.[5]

    • Mobile Phase: A gradient elution with acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency, is typically employed.[6]

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally suitable for this class of compounds.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to determine the mass-to-charge ratio (m/z).

  • Data Interpretation:

    • The primary goal is to observe the protonated molecular ion [M+H]⁺. For 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine, the expected m/z would be approximately 148.09 (for the free base). The presence of the hydrochloride salt may influence the observed species. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.[2]

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse for determining the purity of pharmaceutical compounds and for identifying and quantifying any impurities.

Protocol for HPLC Purity Analysis
  • Sample Preparation:

    • Accurately prepare a solution of the sample of known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Instrumental Parameters:

Table 3: Recommended HPLC Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for this type of molecule.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase HPLC.
Gradient 5-95% B over 15 minutesEnsures elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection UV at 254 nmThe pyrrolopyridine core has strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume.
  • Data Interpretation:

    • The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Any additional peaks are considered impurities. The retention times of these impurities can be used for tracking and identification, potentially through LC-MS as described previously.

HPLC_Protocol Start Start SamplePrep Sample Preparation (1 mg/mL) Start->SamplePrep HPLCSystem HPLC System Setup (C18 Column, Gradient Elution) SamplePrep->HPLCSystem Injection Inject Sample (10 µL) HPLCSystem->Injection DataAcquisition Data Acquisition (UV at 254 nm) Injection->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Purity Calculation) DataAcquisition->DataAnalysis End End DataAnalysis->End

Sources

Application Note: Utilizing 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride for Biochemical Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them high-value targets for drug discovery, particularly in oncology. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established "privileged fragment" in kinase inhibitor design due to its ability to mimic ATP binding in the kinase hinge region.[1][2] This document provides a detailed guide for researchers on the use of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, a key 7-azaindole derivative, in biochemical kinase inhibitor assays. We will explore the scientific rationale for its use, provide a detailed protocol for a robust luminescence-based kinase assay, and offer guidance on data analysis and interpretation.

Part 1: Scientific Rationale & Mechanism

The 7-Azaindole Scaffold: A Premier Hinge Binder

The vast majority of kinase inhibitors function by competing with ATP for binding within the enzyme's active site.[3][4][5] The efficacy of these inhibitors often hinges on their ability to interact with the "hinge region," a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain. This region forms key hydrogen bonds with the adenine ring of ATP.

The 7-azaindole core of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine is an excellent bioisostere of adenine. It effectively mimics the hydrogen bonding pattern of the natural ligand. Specifically, the pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor.[1][6] This bidentate hydrogen bonding interaction anchors the inhibitor to the kinase hinge, providing a strong foundation for its inhibitory activity.[1][2][7] The success of this scaffold is exemplified by the FDA-approved drug Vemurafenib, a B-RAF inhibitor built upon a 7-azaindole core.[2][8]

Role of the 5-ylmethanamine Group

While the 7-azaindole core provides the anchoring point, the substituent at the 5-position—in this case, a methanamine group (CH₂NH₂)—is a critical vector for establishing potency and selectivity. This functional group can be modified to extend into adjacent pockets of the ATP binding site, forming additional interactions with the kinase and allowing for the fine-tuning of the inhibitor's profile against a specific target or kinase family.[9][10] The hydrochloride salt form is used to enhance the compound's aqueous solubility and stability, crucial for accurate and reproducible results in biochemical assays.

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor hinge_acceptor Backbone C=O (e.g., E562) hinge_donor Backbone N-H (e.g., A564) inhibitor 1H-Pyrrolo[2,3-b]pyridine Core pyrrole_nh Pyrrole N-H (Donor) pyridine_n Pyridine N7 (Acceptor) pyrrole_nh->hinge_acceptor H-Bond pyridine_n->hinge_donor H-Bond

Caption: H-bond interactions between the 7-azaindole scaffold and the kinase hinge.

Part 2: Experimental Protocol - ADP-Glo™ Kinase Assay

Assay Principle

To quantify the inhibitory effect of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HCl, we will use a robust and highly sensitive biochemical assay. The Promega ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of ADP produced during a kinase reaction.[11][12] The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of a substrate, ATP, and varying concentrations of the inhibitor. Afterwards, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.[13][14]

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[12][15]

A decrease in luminescence in the presence of the inhibitor indicates a reduction in kinase activity.

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Materials and Reagents
ReagentRecommended Source/Details
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HClVerified chemical supplier
ADP-Glo™ Kinase Assay KitPromega (Cat. #V9101 or similar)
Active Kinase of InterestReputable vendor (e.g., Promega, SignalChem)
Corresponding Kinase SubstrateMatched to the kinase of interest
Kinase BufferTypically 40mM Tris, 20mM MgCl₂, 0.1 mg/ml BSA, pH 7.5
ATP Solution10 mM stock in ultrapure water
DMSO (Anhydrous)Assay grade
384-well, low-volume, white assay platese.g., Corning #3572
Ultrapure WaterNuclease-free
Step-by-Step Protocol

1. Preparation of Reagents:

  • Inhibitor Stock: Prepare a 10 mM stock solution of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HCl in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the inhibitor stock in 100% DMSO to create a dose-response curve. A common approach is an 11-point, 1:3 dilution series, starting from 1 mM.

  • Kinase Working Solution: Dilute the active kinase enzyme in kinase buffer to a 2X final concentration. The optimal concentration must be empirically determined but should result in approximately 10-30% conversion of ATP to ADP in the reaction time.

  • Substrate/ATP Working Solution: Prepare a 2X solution containing the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive inhibition can be accurately measured.[16]

2. Assay Plate Setup (5 µL Reaction Volume):

  • Compound Addition: Add 25 nL of the serially diluted inhibitor (or DMSO for controls) to the wells of a 384-well plate.

  • Controls:

    • 100% Activity Control (Positive): Wells containing DMSO instead of inhibitor.

    • 0% Activity Control (Negative): Wells containing DMSO but no kinase enzyme.

  • Enzyme Addition: Add 2.5 µL of the 2X Kinase Working Solution to all wells except the "no kinase" negative controls. Add 2.5 µL of kinase buffer to the negative control wells.

  • Initiate Reaction: Add 2.5 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction. Mix briefly on a plate shaker.

3. Reaction and Detection:

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13]

4. Data Acquisition:

  • Measure the luminescence of each well using a plate-reading luminometer.

Part 3: Data Analysis and Interpretation

The goal of the analysis is to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

1. Calculate Percent Inhibition: Use the luminescence readings (RLU - Relative Light Units) from your controls to normalize the data.

  • Percent Activity = (RLU_Inhibitor - RLU_Negative_Control) / (RLU_Positive_Control - RLU_Negative_Control) * 100

  • Percent Inhibition = 100 - Percent Activity

2. Generate Dose-Response Curve: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

3. Determine IC₅₀ Value: Fit the data using a non-linear regression model (sigmoidal, 4PL) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Caption: Flowchart illustrating the data analysis process from raw RLU to IC50.

Part 4: Troubleshooting

ProblemPotential CauseSuggested Solution
Low Z'-factor (<0.5) High variability in controls; suboptimal enzyme or ATP concentration.Optimize kinase and ATP concentrations. Ensure consistent pipetting and mixing. Increase incubation times if the signal is weak.
High IC₅₀ Value Low compound potency; incorrect ATP concentration; compound insolubility.Verify compound integrity. Use ATP concentration at or below Kₘ. Check for compound precipitation in assay buffer.
Incomplete Curve The concentration range tested is too narrow or not centered around the IC₅₀.Widen the concentration range of the inhibitor in the serial dilution. Perform a preliminary broad-range screen to estimate the potency before a detailed IC₅₀ determination.
High Signal in Negative Control ATP contamination in reagents.Use fresh, high-purity reagents and ATP-free water.

Conclusion

This compound is a valuable chemical tool for kinase inhibitor discovery programs. Its 7-azaindole core provides a reliable anchor to the kinase hinge region, a foundational element for ATP-competitive inhibition.[1][6] By employing a robust biochemical assay like the ADP-Glo™ system, researchers can accurately quantify its inhibitory potency and use it as a starting point or fragment for developing novel, selective kinase inhibitors for therapeutic applications.[17][18]

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi : Journal of the Pharmaceutical Society of Japan, 138(9), 1119–1127. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • Technologies to Study Kinases - East Port Praha. [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Gureasko, J., & Oliveira, M. (2024). Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. Biochemical Society Transactions. [Link]

  • Agudo-Lopez, A., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances. [Link]

  • Roskoski, R. Jr. (2023). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry. [Link]

  • Klink, T. A., et al. (2010). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • S., M., & C., G. (2025). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC Medicinal Chemistry. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • Roskoski, R. Jr. (2023). Different types of ATP-competitive kinase inhibitors. ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI. [Link]

  • Kinase Screening Assay Services - Reaction Biology. [Link]

  • Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

Sources

Application Notes and Protocols for Determining the Biological Activity of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Notably, this heterocyclic system is a key component in a variety of kinase inhibitors, demonstrating its utility in targeting critical signaling pathways involved in diseases such as cancer and inflammatory conditions.[1][3][4] Derivatives of 7-azaindole have shown potent inhibitory activity against Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B), among others.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. Given the prevalence of the 7-azaindole core in kinase inhibitors, the following protocols are designed to investigate the compound's potential effects on key cellular signaling pathways, particularly the JAK/STAT pathway, and to assess its general cellular toxicity.

Scientific Principles of the Assays

The assays detailed below are designed to provide a multi-faceted view of the compound's biological activity. We will focus on three key aspects:

  • Cellular Viability and Cytotoxicity: This is a fundamental first step to determine the concentration range at which the compound affects cell survival. The MTT assay, which measures metabolic activity, is a reliable and widely used method for this purpose.

  • Target Engagement: Inhibition of JAK/STAT Signaling: The JAK/STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity and cell growth.[8][9] Many 7-azaindole derivatives are known to inhibit JAK kinases.[7][10] We will assess the compound's ability to inhibit this pathway by measuring the phosphorylation of a key downstream effector, STAT3, using Western blotting.

  • Functional Consequence: Reporter Gene Assay: To determine the functional outcome of pathway inhibition, a reporter gene assay will be employed. This assay utilizes a cell line engineered with a luciferase reporter gene under the control of a STAT3-responsive promoter. A decrease in luciferase activity upon compound treatment provides a quantitative measure of the inhibition of the entire signaling cascade.

These assays, when performed in concert, provide a robust system for validating the on-target effects of this compound and elucidating its mechanism of action.

Experimental Workflows and Signaling Pathways

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (Janus Kinase) Receptor->JAK Activation STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Active) STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene

Caption: The canonical JAK/STAT signaling pathway.

Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_assays Cell-Based Assays start Start cell_culture Cell Culture (e.g., HEL, TF-1) start->cell_culture compound_treatment Treat with 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride cell_culture->compound_treatment assay_split compound_treatment->assay_split viability Cell Viability Assay (MTT) assay_split->viability western Western Blot (pSTAT3/STAT3) assay_split->western reporter Reporter Gene Assay (Luciferase) assay_split->reporter data_analysis Data Analysis (IC50 determination) viability->data_analysis western->data_analysis reporter->data_analysis end End data_analysis->end

Caption: Overall workflow for evaluating the compound's activity.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration-dependent effect of the compound on cell viability.

Materials:

  • Human erythroleukemia (HEL) cell line (constitutively active JAK/STAT signaling)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of medium containing various concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell LineHEL
Seeding Density1 x 10^4 cells/well
Treatment Duration48-72 hours
ReadoutAbsorbance at 570 nm
AnalysisIC50 determination

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol assesses the compound's ability to inhibit the phosphorylation of STAT3, a key downstream target of JAK kinases.

Materials:

  • HEL cells

  • RPMI-1640 medium with supplements

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed HEL cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the compound for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Protocol 3: STAT3-Responsive Luciferase Reporter Assay

This protocol provides a functional readout of the compound's inhibitory effect on the JAK/STAT signaling pathway.

Materials:

  • A suitable cell line (e.g., HEK293T)

  • STAT3-responsive luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • Cytokine for stimulation (e.g., Interleukin-6)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with a cytokine (e.g., IL-6) to activate the JAK/STAT pathway.

  • Lysis and Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Parameter Description
Cell LineHEK293T (or other suitable line)
ReporterSTAT3-responsive luciferase
StimulationIL-6 (or other relevant cytokine)
ReadoutLuminescence
AnalysisIC50 determination

Data Interpretation and Troubleshooting

  • IC50 Values: A low IC50 value in the pSTAT3 and luciferase assays, coupled with a significantly higher IC50 in the cytotoxicity assay, suggests that the compound has specific on-target activity.

  • Western Blot: Ensure complete transfer and use appropriate antibody concentrations. A loading control (e.g., GAPDH or β-actin) can also be used in addition to total STAT3.

  • Reporter Assay: Optimize transfection efficiency and stimulation conditions for the specific cell line used.

Conclusion

The cell-based assays outlined in this application note provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its effects on cell viability, target phosphorylation, and downstream reporter gene expression, researchers can gain valuable insights into its potential as a modulator of key cellular signaling pathways.

References

  • A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed. Available at: [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. Available at: [Link]

  • Cell-based Kinase Assays - Profacgen. Available at: [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available at: [Link]

  • Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed. Available at: [Link]

  • Azaindole Therapeutic Agents - PMC. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available at: [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. Available at: [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits - BellBrook Labs. Available at: [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid - PubChem. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Royal Society of Chemistry. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]

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protocol for assessing cytotoxicity of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Assessing the Cytotoxicity of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Introduction: A Strategic Approach to Cytotoxicity Profiling

The compound this compound belongs to the 7-azaindole class of heterocyclic compounds. Azaindoles are recognized as important scaffolds in medicinal chemistry, serving as bioisosteres of indoles and forming the core of several FDA-approved drugs, particularly kinase inhibitors.[1] Given the therapeutic potential of this chemical family, a thorough and early assessment of a novel derivative's cytotoxic profile is a cornerstone of the drug discovery process.[2][3] Cytotoxicity screening helps to identify on-target and off-target toxicities, informing the development trajectory of promising therapeutic candidates.[3]

This document provides a comprehensive, multi-tiered protocol for assessing the cytotoxic effects of this compound. As a novel compound, its specific mechanism of action is likely uncharacterized. Therefore, this guide is structured not as a single assay, but as a strategic workflow. It begins with a broad assessment of metabolic viability to determine potency (IC50) and progresses to more specific assays to dissect the mechanism of cell death, distinguishing between necrosis and apoptosis. This approach provides a robust framework for generating a preliminary toxicological profile, essential for researchers in drug development and chemical biology.

Scientific Principles of Cytotoxicity Assessment

Cytotoxicity refers to the quality of a substance being toxic to cells.[4] Exposure to a cytotoxic compound can induce cell death through two primary mechanisms:

  • Necrosis: A form of uncontrolled cell death resulting from acute cellular injury, characterized by the loss of plasma membrane integrity and the release of intracellular contents.[2][5]

  • Apoptosis: A regulated, programmed process of cell death, characterized by distinct morphological changes such as cell shrinkage, membrane blebbing, and the activation of a specific cascade of enzymes called caspases.[2][5]

A third possibility is a cytostatic effect , where the compound inhibits cell proliferation without directly causing cell death.[6] Understanding which of these processes is initiated by the test compound is critical for its development. This protocol employs three distinct assays designed to interrogate these different cellular fates.

Tiered Experimental Strategy

The causality behind this multi-assay approach is to build a comprehensive picture of the compound's effect. A single assay provides a limited viewpoint; for instance, a metabolic assay alone cannot distinguish between cell death and a simple halt in proliferation.[6] By integrating data from assays that measure different cellular functions, we can formulate a more accurate hypothesis regarding the mechanism of cytotoxicity.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays (24-72h Incubation) cluster_analysis Data Analysis & Interpretation start Select & Culture Appropriate Cell Line seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HCl seed->treat mtt Tier 1: MTT Assay (Metabolic Activity) treat->mtt Primary Screen ldh Tier 2: LDH Assay (Membrane Integrity) treat->ldh Confirmatory caspase Tier 3: Caspase-3/7 Assay (Apoptosis Induction) treat->caspase Mechanistic calc Calculate % Viability / % Cytotoxicity mtt->calc ldh->calc caspase->calc ic50 Determine IC50 Value from Dose-Response Curve calc->ic50 interpret Synthesize Data to Hypothesize Mechanism of Action ic50->interpret

PART 1: General Experimental Design

Cell Line Selection

Rationale: The choice of cell line is critical and should be guided by the intended therapeutic application of the compound.[7][8] If the compound is being developed as an anti-cancer agent, a panel of relevant human cancer cell lines should be used. For general toxicity screening, a normal, non-transformed cell line, such as human fibroblasts (e.g., MRC-5) or immortalized keratinocytes (HaCaT), is appropriate.[7][9] It is crucial to use cells that are in the logarithmic growth phase for experiments to ensure reproducibility.[10]

Compound Preparation and Dosing

Rationale: The hydrochloride salt form of the compound suggests good solubility in aqueous solutions like sterile phosphate-buffered saline (PBS) or cell culture medium. However, it is imperative to first perform a solubility test. If solubility is limited, dimethyl sulfoxide (DMSO) can be used as a solvent. A high-concentration stock solution (e.g., 10-100 mM) should be prepared and stored under appropriate conditions (e.g., -20°C).

For the assays, a dose-response curve is generated by treating cells with a range of concentrations prepared by serial dilution. A typical approach is to use a wide range for initial screening (e.g., 0.1 µM to 100 µM) and then a narrower range to precisely determine the IC50 value. The final concentration of DMSO in the culture medium should be kept constant across all wells and should not exceed a non-toxic level, typically ≤0.5%.[6]

Essential Controls

Rationale: The inclusion of proper controls is a self-validating mechanism that ensures the reliability of the results.[11] For each 96-well plate in every assay, the following controls must be included:

Control TypeDescriptionPurpose
Untreated Control Cells cultured in medium only.Represents 100% cell viability or baseline LDH/caspase activity.
Vehicle Control Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used to dilute the compound.Ensures that the solvent itself does not have a cytotoxic effect.[11]
Positive Control Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine, or Triton™ X-100).Confirms that the assay system is working correctly and the cells are responsive to cytotoxic stimuli.
Medium Blank Wells containing culture medium but no cells.Used to subtract the background absorbance/fluorescence of the medium and assay reagents.[12][13]

PART 2: Detailed Assay Protocols

Protocol 1: MTT Assay for Metabolic Viability (Primary Screen)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]

Materials:
  • Selected cell line

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile tissue culture plates

  • This compound

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[13][14]

  • Solubilization solution: e.g., DMSO or 10% SDS in 0.01 M HCl.[15]

  • Microplate reader capable of measuring absorbance at ~570 nm.[12]

Step-by-Step Methodology:
  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-15,000 cells/well) in 100 µL of complete medium.[13] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound and controls. Incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[12] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm (with a reference wavelength of >650 nm if available).[12]

Protocol 2: LDH Release Assay for Necrosis (Confirmation)

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage (necrosis).[11][16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt to a colored formazan product, measured colorimetrically.

Materials:
  • Cells and plates prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam).

  • Lysis Buffer (often 10X, provided in the kit) to create a "Maximum LDH Release" control.

  • Microplate reader capable of measuring absorbance at ~490 nm.[17]

Step-by-Step Methodology:
  • Cell Seeding and Treatment: Prepare and treat a 96-well plate with the compound and controls as described for the MTT assay (Steps 1 & 2).

  • Prepare Controls: 30-45 minutes before the end of the incubation period, prepare the maximum LDH release control. Add 10 µL of 10X Lysis Buffer to the positive control wells and mix gently.[17]

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.[18]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[17] Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.[17]

  • Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[17] Add 50 µL of Stop Solution (if provided in the kit). Measure the absorbance at 490 nm (with a reference at 680 nm).[17]

Protocol 3: Caspase-3/7 Assay for Apoptosis (Mechanistic Insight)

Principle: A key hallmark of apoptosis is the activation of executioner caspases, particularly Caspase-3 and Caspase-7.[19][20] These enzymes cleave a specific peptide sequence, Asp-Glu-Val-Asp (DEVD).[19][21] This assay uses a proluminescent or fluorogenic substrate containing the DEVD sequence. When cleaved by active Caspase-3/7, a reporter molecule (e.g., aminoluciferin or rhodamine 110) is released, generating a signal that is proportional to the amount of caspase activity.[19][22]

Materials:
  • Cells and plates prepared as in the MTT assay (white-walled plates are required for luminescence assays).

  • Commercially available Caspase-Glo® 3/7 Assay (Promega), CellEvent™ Caspase-3/7 Green Detection Reagent (Thermo Fisher), or similar kit.

  • Microplate reader capable of measuring luminescence or fluorescence, depending on the kit.

Step-by-Step Methodology:
  • Cell Seeding and Treatment: Prepare and treat a 96-well plate (use a white-walled plate for luminescence) with the compound and controls. A known apoptosis inducer like Staurosporine should be used as a positive control.

  • Reagent Addition: After the desired incubation period, allow the plate to equilibrate to room temperature. Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. Add a volume of reagent equal to the volume of medium in the well (typically 100 µL).

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light. The "add-mix-measure" format requires no cell lysis or supernatant transfer steps.[22]

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is directly proportional to the amount of active Caspase-3 and -7.

PART 3: Data Analysis and Interpretation

Calculations
  • MTT Assay (% Viability):

    • Corrected Absorbance = Abs570 (Sample) - Abs570 (Medium Blank)

    • % Viability = [Corrected Abs (Treated) / Corrected Abs (Vehicle Control)] x 100

  • LDH Assay (% Cytotoxicity):

    • Corrected Absorbance = Abs490 (Sample) - Abs490 (Medium Blank)

    • % Cytotoxicity = [(Corrected Abs (Treated) - Corrected Abs (Untreated)) / (Corrected Abs (Max Lysis) - Corrected Abs (Untreated))] x 100

  • IC50 Determination: The Half-Maximal Inhibitory Concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[23][24]

    • Plot the % Viability (from MTT) against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a sigmoidal dose-response curve and calculate the IC50 value.[23]

Integrated Interpretation

By combining the results of the three assays, a clearer picture of the compound's cytotoxic mechanism emerges.

G start Analyze Results from MTT, LDH & Caspase Assays c1 MTT Viability ↓ LDH Release ↑ Caspase Activity ↔ start->c1 Membrane Damage c2 MTT Viability ↓ LDH Release ↔ Caspase Activity ↑ start->c2 Programmed Cell Death c3 MTT Viability ↓ LDH Release ↔ Caspase Activity ↔ start->c3 Metabolic Inhibition r1 Conclusion: Primary Mechanism is NECROSIS c1->r1 r2 Conclusion: Primary Mechanism is APOPTOSIS c2->r2 r3 Conclusion: Primary Mechanism is CYTOSTATIC (Inhibition of Proliferation) c3->r3

  • Scenario 1: Necrosis. A dose-dependent decrease in MTT viability accompanied by a dose-dependent increase in LDH release and no significant change in caspase activity suggests the compound causes cell death primarily through necrosis.

  • Scenario 2: Apoptosis. A dose-dependent decrease in MTT viability accompanied by a dose-dependent increase in Caspase-3/7 activity suggests an apoptotic mechanism. LDH release may increase slightly at later time points or higher concentrations due to secondary necrosis.

  • Scenario 3: Cytostatic Effects. A dose-dependent decrease in MTT viability with no significant increase in either LDH release or caspase activity suggests the compound is cytostatic—it inhibits metabolic activity and proliferation without directly killing the cells.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background in MTT Assay Microbial contamination; Phenol red or serum interference.Visually inspect plates for contamination. Use phenol red-free medium for the assay incubation step.[10]
Low Absorbance in MTT Assay Cell density is too low; Insufficient incubation time.Optimize cell seeding density with a titration experiment. Ensure MTT incubation is 2-4 hours.[10]
High Spontaneous LDH Release Over-confluent or unhealthy cells; Forceful pipetting; High LDH activity in serum.Use cells in log-phase growth. Handle cells gently during medium changes. Test serum for background LDH or use serum-free medium for the assay.[10]
Inconsistent Results Edge effects in the 96-well plate; Variation in cell passage number or health.Avoid using the outer wells for experimental data; fill them with sterile PBS instead.[10] Use cells within a consistent, low passage number range.[10]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015, June 15). ResearchGate. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from a relevant scientific blog or resource.
  • Cytotoxicity Study - ISO Direct Contact Method. (n.d.). NAMSA. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved from [Link]

  • What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate. Retrieved from [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018). ALTEX. Retrieved from [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025, May 11).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PLOS ONE. Retrieved from [Link]

  • Caspase 3/7 Activity Assay Kit (Colorimetric Method). (n.d.). Elabscience. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Cytotoxicity Assays. (n.d.). Life Science Applications.
  • The Importance of IC50 Determination. (2022, June 7). Visikol. Retrieved from [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020, September 1). ResearchGate. Retrieved from [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). Medical Device and Diagnostic Industry.
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved from [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020, March 12). NIH. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved from [Link]

  • In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]

  • How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. (2022, June 13). ResearchGate. Retrieved from [Link]

  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. (2014, November 23). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). EON Biotech.
  • Buy this compound. (n.d.). EvitaChem.
  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. Retrieved from [Link]

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Application of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities.[1] This structural motif is a key component in a variety of kinase inhibitors developed for cancer therapy.[2] While specific preclinical data for this compound is not extensively available in public literature, this application note will provide a detailed guide on its potential applications in cancer cell line research. The protocols and mechanistic insights are based on closely related and well-characterized 1H-pyrrolo[2,3-b]pyridine derivatives that have been demonstrated to be potent inhibitors of key oncogenic kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4] This document will, therefore, serve as a comprehensive resource for researchers investigating the anti-cancer properties of this class of compounds.

The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binding motif in the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[5] This guide will detail the experimental procedures to assess the efficacy of this compound or its analogues in cancer cell lines, focusing on assays that measure cell viability, apoptosis, and cellular signaling.

Mechanistic Overview: Targeting Oncogenic Kinase Signaling

The primary mechanism of action for many 1H-pyrrolo[2,3-b]pyridine derivatives is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases (RTKs). Dysregulation of RTK signaling is a common driver of tumorigenesis. Two of the most relevant RTK families for this class of compounds are the FGFRs and VEGFRs.

FGFR Signaling Pathway: The Fibroblast Growth Factor Receptor (FGFR) family plays a critical role in cell proliferation, differentiation, and migration.[3][6] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is implicated in various cancers. Inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridine derivatives can block downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis.[5]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine derivative Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and the point of inhibition.

VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 by 1H-pyrrolo[2,3-b]pyridine derivatives can suppress tumor-associated angiogenesis, thereby limiting the tumor's supply of oxygen and nutrients.

Data Presentation: In Vitro Activity of a Representative 1H-Pyrrolo[2,3-b]pyridine Derivative

The following tables summarize the in vitro activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , as a potent FGFR inhibitor.[3] This data serves as an example of the expected potency and cellular effects for this class of compounds.

Table 1: Kinase Inhibitory Activity of Compound 4h [3]

KinaseIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Table 2: Anti-proliferative Activity of Compound 4h against Cancer Cell Lines [5]

Cell LineCancer TypeIC50 (µM)
4T1Mouse Breast Cancer0.85
MDA-MB-231Human Breast Cancer1.23
MCF-7Human Breast Cancer2.54

Experimental Protocols

The following are detailed protocols for evaluating the anti-cancer activity of this compound in cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following compound treatment using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are early apoptotic.

    • Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

    • Annexin V-FITC negative, PI negative cells are live.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of the compound on the phosphorylation status of key proteins in targeted signaling pathways (e.g., FGFR, VEGFR, and their downstream effectors like AKT and ERK).

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the compound as described for the apoptosis assay.

    • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using ECL substrate and an imaging system.

Trustworthiness and Self-Validation

The protocols described are standard, well-established methods in cancer cell biology. To ensure the trustworthiness of the results, it is crucial to include appropriate controls in every experiment:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve the compound.

  • Positive Control: A known inhibitor of the target pathway to validate the assay system.

  • Untreated Control: To establish a baseline for cell viability and protein expression.

Furthermore, it is recommended to validate key findings using at least two different cancer cell lines, preferably with known dependencies on the targeted signaling pathway.

Conclusion

This compound, as a member of the 7-azaindole family, holds significant promise as a kinase inhibitor for cancer therapy. By utilizing the detailed protocols and understanding the mechanistic basis provided in this application note, researchers can effectively evaluate its anti-cancer properties in various cancer cell lines. The provided workflows for assessing cell viability, apoptosis, and signaling pathway modulation offer a robust framework for preclinical investigation and further drug development efforts.

References

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  • 8

  • 9

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  • [Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][3][11][12]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor - PubMed]()

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  • 6

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Sources

Application Notes and Protocols for the Investigation of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride in Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold in Kinase Signaling

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized for its bioisosteric relationship with indole and its prevalence in a multitude of biologically active compounds.[1] This structural motif is particularly prominent in the development of kinase inhibitors, with several derivatives having progressed to clinical use.[1] 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, as a derivative of this key scaffold, presents a valuable opportunity for researchers engaged in the study of cellular signaling and drug discovery. While direct and extensive research on this specific compound is emerging, its structural similarity to known kinase inhibitors suggests its potential as a modulator of critical signal transduction pathways.[2][3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the study of this compound. We will focus on a proposed application in the context of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a pathway frequently targeted by compounds bearing the 1H-pyrrolo[2,3-b]pyridine core.[3][4] The methodologies and principles outlined herein are, however, broadly applicable to the investigation of this compound's effects on other kinase-mediated signaling cascades.

The Scientific Rationale: Targeting the FGFR Signaling Pathway

The FGFR signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[3][4] Dysregulation of this pathway, often through amplification, mutation, or fusion of FGFR genes, is a known driver in various cancers.[3] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention.[5]

The core hypothesis for investigating this compound is its potential to act as an inhibitor of one or more FGFR isoforms. This is based on the established activity of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives that have demonstrated potent FGFR inhibition.[3][4]

Proposed Mechanism of Action and Pathway Visualization

We hypothesize that this compound may function as an ATP-competitive inhibitor of the FGFR kinase domain. The 1H-pyrrolo[2,3-b]pyridine core can form key hydrogen bonds with the hinge region of the kinase, a common binding mode for this class of inhibitors. By occupying the ATP-binding pocket, the compound would prevent the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FGFR->GRB2_SOS AKT AKT PI3K->AKT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription Inhibitor 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride Inhibitor->FGFR

Caption: Proposed inhibition of the FGFR signaling pathway.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for characterizing the effects of this compound on the FGFR signaling pathway. It is crucial to include appropriate controls in all experiments, including vehicle-treated cells and cells treated with a known FGFR inhibitor as a positive control.

Protocol 1: Cell Viability and Proliferation Assay

This initial experiment aims to determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines with known FGFR alterations (e.g., amplification or activating mutations).

Materials:

  • Cancer cell line with known FGFR activation (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification).

  • Complete cell culture medium.

  • This compound.

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the results as a dose-response curve to determine the IC50 value.

Parameter Description
Cell Line e.g., SNU-16 (FGFR2 amplified)
Seeding Density 5,000 cells/well
Compound Concentration Range 0.01 µM to 100 µM
Incubation Time 72 hours
Readout Absorbance at 450 nm (for WST-1)
Protocol 2: Western Blot Analysis of FGFR Pathway Phosphorylation

This experiment directly assesses the inhibitory effect of the compound on FGFR activation and downstream signaling.

Materials:

  • Cancer cell line with ligand-inducible FGFR activation.

  • Serum-free medium.

  • Recombinant FGF ligand.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Starvation: Grow cells to 80-90% confluency in 6-well plates. Serum-starve the cells for 12-24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate FGF ligand for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis a Seed Cells b Serum Starve a->b c Pre-treat with Compound b->c d Stimulate with FGF c->d e Cell Lysis d->e f Protein Quantification e->f g SDS-PAGE f->g h Western Blot g->h i Detection h->i

Caption: Workflow for Western Blot Analysis.

Protocol 3: In Vitro Kinase Assay

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of isolated FGFR kinase domains.

Materials:

  • Recombinant FGFR kinase domain (e.g., FGFR1, FGFR2, FGFR3).

  • Kinase buffer.

  • ATP.

  • Substrate (e.g., a synthetic peptide).

  • This compound.

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • 384-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the compound at various concentrations, and the recombinant FGFR kinase.

  • Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1 hour).

  • Detection: Add the kinase detection reagent according to the manufacturer's protocol to stop the reaction and measure the amount of ADP produced.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Parameter Description
Enzyme Recombinant FGFR1 kinase domain
Substrate Poly(E,Y) peptide
ATP Concentration At or near the Km value
Compound Concentration Range 0.001 µM to 10 µM
Readout Luminescence

Safety and Handling Precautions

As with any chemical compound, proper safety precautions should be taken when handling this compound.[6][7] Always consult the Safety Data Sheet (SDS) before use.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] Handle in a well-ventilated area.[6][9]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6][9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Conclusion and Future Directions

The protocols and information presented in this application note provide a robust framework for investigating the potential of this compound as a modulator of signal transduction pathways, with a specific focus on the FGFR signaling cascade. The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-validated starting point for the development of potent kinase inhibitors.[1][3][4][10] Successful demonstration of activity with this compound could pave the way for further medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties. The methodologies described herein are fundamental to the broader field of signal transduction research and can be adapted to explore the effects of this and other novel compounds on a variety of cellular signaling networks.[11][12][13]

References

  • O'Bryan, J. P. (2013). Studying Cellular Signal Transduction with OMIC Technologies. Recent Research in Cancer, 1, 1-15.
  • Sjaastad, M. D., & Nelson, W. J. (1997). Approaches To Studying Cellular Signaling: A Primer For Morphologists.
  • Pala, F., & Al-Bassam, M. M. (2020). Techniques for Studying Decoding of Single Cell Dynamics. Frontiers in Cell and Developmental Biology, 8, 589.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21081-21090.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21081-21090.
  • Patsnap Synapse. (2024). What are Signal transduction protein inhibitors and how do they work?. Retrieved from [Link]

  • EON Biotech. (n.d.). This compound – (1432754-52-3). Retrieved from [Link]

  • Hansen, T. V., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2633.
  • Foley, T. L., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1442.
  • PubChem. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Li, L., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(13), 1646-1651.
  • Boriack-Sjodin, P. A., et al. (2014). Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Journal of Medicinal Chemistry, 57(22), 9397-9408.

Sources

Application Notes & Protocols: A Guide to In Vivo Efficacy Studies of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted anticancer agents.[1] This guide provides a comprehensive framework for designing and executing in vivo efficacy studies for novel compounds containing this scaffold, using 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride as a representative example. We will delve into the critical aspects of preclinical study design, from initial characterization and model selection to detailed experimental protocols and data interpretation. The overarching goal is to equip researchers with the necessary tools to conduct robust and translatable in vivo studies.

Introduction to 1H-Pyrrolo[2,3-b]pyridine Derivatives in Oncology

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant interest in drug discovery due to its bioisosteric relationship with purines and indoles. This structural feature allows it to interact with a wide range of biological targets. Indeed, derivatives of this scaffold have been successfully developed as inhibitors of various kinases and other enzymes implicated in cancer progression.[2][3] For instance, different substitutions on the 1H-pyrrolo[2,3-b]pyridine core have yielded potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Nicotinamide phosphoribosyltransferase (NAMPT).[2][3][4][5]

Given the therapeutic potential of this chemical class, a systematic and well-designed in vivo efficacy evaluation is paramount for any new derivative, such as this compound. This document will outline the critical steps and considerations for such an evaluation.

Pre-clinical Characterization: Laying the Groundwork for In Vivo Studies

Before embarking on resource-intensive animal studies, a thorough in vitro characterization of the test compound is essential. This initial phase provides crucial information for designing a meaningful and successful in vivo experiment.

Key In Vitro Assays:

  • Target Engagement and Potency: Determine the IC50 or EC50 of the compound against its intended target (e.g., a specific kinase) and in cell-based assays using relevant cancer cell lines.

  • Cellular Proliferation and Cytotoxicity: Assess the compound's effect on cancer cell growth and viability using assays like MTT or CellTiter-Glo®.

  • Mechanism of Action Studies: Investigate the downstream effects of target inhibition, such as apoptosis induction (e.g., caspase-3/7 activation) or cell cycle arrest (e.g., flow cytometry).

  • Pharmacokinetic (PK) Profile: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, including metabolic stability in liver microsomes and plasma protein binding, are crucial for predicting the compound's behavior in vivo.

Data Summary for Hypothetical In Vitro Characterization:

Assay TypeParameterResultImplication for In Vivo Study
Kinase InhibitionTarget Kinase X IC5015 nMPotent inhibitor, suggesting potential for in vivo efficacy.
Cell ProliferationHCT116 GI5050 nMDemonstrates cellular activity, guiding cell line selection for xenografts.
Apoptosis AssayCaspase 3/7 Activation5-fold increase at 100 nMSuggests a cytotoxic mechanism of action.
Metabolic StabilityMouse Liver Microsomes t1/260 minIndicates moderate stability, informing potential dosing frequency.

Designing the In Vivo Efficacy Study: A Multifaceted Approach

A well-designed in vivo study is critical for obtaining reliable and translatable data.[6] This involves careful consideration of the animal model, study endpoints, dosing regimen, and statistical power.

Selecting the Appropriate Animal Model

The choice of animal model is paramount and depends on the specific research question.[7][8]

  • Cell Line-Derived Xenografts (CDX): This is the most common and straightforward model, where human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID).[9][10] This model is suitable for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): These models involve the direct transplantation of patient tumor tissue into immunodeficient mice.[11] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[11][12]

  • Syngeneic Models: These models use immunocompetent mice and murine tumor cell lines. They are essential for evaluating immunomodulatory agents where the interaction with the immune system is a key part of the mechanism of action.[7]

  • Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to spontaneously develop tumors that mimic human cancers.[9][13] They are valuable for studying tumor initiation, progression, and prevention.

Workflow for Animal Model Selection:

cluster_0 Initial Efficacy Screening cluster_1 Advanced Preclinical Evaluation cluster_2 Immunotherapy Assessment A Subcutaneous CDX Model (e.g., HCT116 in Nude Mice) B Orthotopic CDX Model (Tumor in relevant organ) A->B If positive results C PDX Model (Higher clinical relevance) A->C For greater clinical translation D Syngeneic Model (e.g., CT26 in BALB/c Mice) A->D If immunomodulatory effects are hypothesized

Caption: Decision tree for selecting an appropriate in vivo cancer model.

Defining Study Objectives and Endpoints

Clear objectives and well-defined endpoints are essential for a successful study.[6]

  • Primary Endpoints:

    • Tumor Growth Inhibition (TGI): The most common primary endpoint, measured by tumor volume over time.

    • Survival: Overall survival or progression-free survival, particularly relevant for more advanced models.

  • Secondary Endpoints:

    • Body Weight: To monitor toxicity.

    • Pharmacokinetic (PK) Analysis: To correlate drug exposure with efficacy.

    • Pharmacodynamic (PD) Biomarkers: To confirm target engagement in the tumor tissue.

    • Metastasis Assessment: For models where metastasis is expected.[14]

Dosing and Administration

The dosing regimen should be informed by prior in vitro and in vivo PK/PD studies.

  • Route of Administration: Oral (gavage), intravenous, or intraperitoneal, depending on the compound's properties and intended clinical route.

  • Dose Levels: Typically, a dose-response study with at least three dose levels is recommended.

  • Dosing Frequency: Based on the compound's half-life and the desired exposure profile.

Step-by-Step Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines a standard procedure for an in vivo efficacy study using a subcutaneous CDX model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Human cancer cell line (e.g., HCT116)

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

  • Sterile PBS and cell culture medium

  • Matrigel (optional)

  • Calipers, syringes, and needles

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Cell Culture and Implantation:

    • Culture HCT116 cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Prepare fresh formulations of this compound in the vehicle at the desired concentrations.

    • Administer the compound or vehicle to the respective groups according to the predetermined dosing schedule (e.g., once daily by oral gavage).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of toxicity.

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

  • Tissue Collection and Analysis:

    • Collect blood samples for PK analysis.

    • Excise tumors and weigh them.

    • Divide the tumor tissue for various analyses:

      • Flash-freeze a portion for PD biomarker analysis (e.g., Western blot for target phosphorylation).

      • Fix a portion in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

Experimental Workflow Diagram:

A Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D Treatment Administration C->D E In-life Monitoring (Tumor Volume, Body Weight) D->E F End of Study E->F G Tissue Collection & Analysis (PK/PD) F->G

Caption: A typical workflow for an in vivo efficacy study.

Data Analysis and Interpretation

  • Tumor Growth Curves: Plot the mean tumor volume ± SEM for each group over time.

  • Statistical Significance: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth between treatment groups and the vehicle control.

  • Toxicity Assessment: Plot the mean body weight change over time for each group.

  • PK/PD Correlation: Correlate drug concentrations in plasma and tumor tissue with the observed pharmacodynamic effects and anti-tumor efficacy.

Conclusion

The successful in vivo evaluation of novel anti-cancer compounds like this compound hinges on a methodically planned and executed study. By integrating robust in vitro characterization with a well-designed in vivo experiment, researchers can generate high-quality data to support the advancement of promising therapeutic candidates. This guide provides a foundational framework that can be adapted to the specific characteristics of the compound and the research questions at hand.

References

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC. Retrieved January 6, 2026, from [Link]

  • Mouse Models for Oncology and Immuno-Oncology Research. (n.d.). Taconic Biosciences. Retrieved January 6, 2026, from [Link]

  • Full article: Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]

  • Cancer Animal Models | Oncology | CRO services. (n.d.). Oncodesign Services. Retrieved January 6, 2026, from [Link]

  • Preclinical Oncology CRO Study Design Tips. (n.d.). Noble Life Sciences. Retrieved January 6, 2026, from [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). PubMed Central. Retrieved January 6, 2026, from [Link]

  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology. Retrieved January 6, 2026, from [Link]

  • Preclinical Studies : In Vitro & In Vivo. (n.d.). Rasayu Cancer Clinic. Retrieved January 6, 2026, from [Link]

  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Identification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). (2013). PubMed. Retrieved January 6, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

Sources

Application Notes and Protocols for the Formulation of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of 1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, a critical pyrrolopyridine derivative, for in vivo animal studies. Recognizing the unique challenges presented by amine hydrochloride salts, this document moves beyond a rigid template to offer a strategic, causality-driven approach to formulation development. We will delve into the critical aspects of solubility assessment, vehicle selection for various administration routes, formulation preparation, and the requisite analytical validation to ensure the delivery of a safe, stable, and efficacious dosing solution. This guide is intended for researchers, scientists, and drug development professionals seeking to advance novel chemical entities from the bench to preclinical evaluation.

Introduction: The Significance of a Robust Preclinical Formulation

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, not least of which is the development of a suitable formulation for preclinical animal studies. The formulation is not merely a vehicle for delivery; it is a critical determinant of the compound's bioavailability, pharmacokinetic profile, and ultimately, its observed efficacy and toxicity. This compound, as a member of the pyrrolopyridine class of compounds, holds significant therapeutic promise. However, as an amine hydrochloride salt, its formulation requires careful consideration of its physicochemical properties to ensure accurate and reproducible dosing in animal models.

This guide eschews a one-size-fits-all approach. Instead, it provides a logical workflow, grounded in scientific principles, to empower the researcher to develop a formulation tailored to their specific needs, whether it be for oral, intravenous, or intraperitoneal administration. We will explore the "why" behind each step, fostering a deeper understanding of the formulation process and enabling informed decision-making.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of this compound is the bedrock upon which a successful formulation is built. While some data may be available from the supplier, key parameters must be experimentally verified.

Table 1: Key Physicochemical Properties of this compound

PropertyAnticipated CharacteristicExperimental Implication
Appearance SolidStandard handling procedures apply.
Molecular Formula C₈H₁₀ClN₃-
Molecular Weight 183.64 g/mol Essential for accurate concentration calculations.
Salt Form HydrochlorideLikely enhances aqueous solubility compared to the free base.[1][2] Potential for pH-dependent solubility.
pKa To be determinedCritical for predicting solubility changes with pH and for selecting appropriate buffers.
Aqueous Solubility Reported as soluble[1]Must be quantitatively determined in various vehicles to establish the formulation window.
Stability Generally stable, but sensitive to strong acids and bases.[1]Forced degradation studies are necessary to identify potential degradation pathways and establish appropriate storage conditions.

Strategic Formulation Development: A Step-by-Step Approach

The following sections outline a systematic process for developing a formulation of this compound suitable for animal studies.

Phase 1: Solubility Determination

The first critical experimental step is to quantify the solubility of the compound in a range of pharmaceutically acceptable vehicles. This data will dictate the feasibility of different formulation approaches.

Protocol 1: Solubility Screening

  • Vehicle Selection: Choose a panel of vehicles relevant to the intended route of administration. A recommended starting panel is provided in Table 2.

  • Sample Preparation: Accurately weigh an excess of this compound into separate vials for each vehicle.

  • Vehicle Addition: Add a known volume of each vehicle to the corresponding vial.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., ambient room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, visually inspect for undissolved solid. Centrifuge or filter the samples to separate the supernatant from any undissolved compound. Accurately dilute the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, see Section 4).

  • Data Interpretation: Express the solubility in mg/mL. This will determine the maximum achievable concentration in each vehicle.

Table 2: Recommended Vehicles for Initial Solubility Screening

VehicleRoute of AdministrationRationale
Water for Injection (WFI) Oral, IV, IPThe simplest aqueous vehicle.
0.9% Saline Oral, IV, IPIsotonic, commonly used for injections.
Phosphate-Buffered Saline (PBS), pH 7.4 IV, IPBuffered to physiological pH.
5% Dextrose in Water (D5W) IVAn alternative isotonic aqueous vehicle.
Dimethyl Sulfoxide (DMSO) Co-solvent for all routesA powerful non-aqueous solvent, but use should be minimized due to potential toxicity.[3][4]
Ethanol Co-solvent for all routesOften used in combination with other vehicles to improve solubility.[3][5]
Polyethylene Glycol 400 (PEG 400) Oral, IV, IPA commonly used co-solvent with a good safety profile at appropriate concentrations.[3][5]
Propylene Glycol (PG) Oral, IV, IPAnother common co-solvent.[5]
Corn Oil / Sesame Oil Oral, IPFor consideration if aqueous solubility is very low.
Phase 2: Vehicle Selection and Optimization

Based on the solubility data, a primary vehicle or a combination of vehicles can be selected.

Decision Workflow for Vehicle Selection

Caption: Vehicle selection workflow based on solubility data.

Causality in Vehicle Selection:

  • Aqueous Vehicles: For a hydrochloride salt, aqueous vehicles are the first choice due to the high probability of good solubility.[1] They are generally well-tolerated and have minimal impact on the animal's physiology.

  • Co-solvent Systems: If aqueous solubility is insufficient, a co-solvent system can be employed. The goal is to use the minimum amount of co-solvent necessary to achieve the desired concentration, thereby minimizing potential toxicity.[3][4] For intravenous administration, it is crucial to be aware of the potential for precipitation upon injection as the co-solvent is diluted in the bloodstream.[5] A slow injection rate can help mitigate this risk.

  • pH Adjustment: Since the compound is a hydrochloride salt of an amine, the pH of the formulation will be acidic. For intravenous administration, it is crucial to ensure the final pH is within a physiologically tolerable range (typically pH 4-9) to avoid injection site irritation and hemolysis. If the natural pH of the dissolved compound is too low, it may be necessary to adjust it with a biocompatible buffer. However, increasing the pH can decrease the solubility of the amine salt, so a careful balance must be struck.

Phase 3: Formulation Preparation

Once a vehicle system is chosen, the dosing solution can be prepared. The following protocols are provided as templates and should be adapted based on the specific vehicle and concentration.

Protocol 2: Preparation of an Aqueous Formulation

  • Materials: this compound, chosen aqueous vehicle (e.g., 0.9% Saline), sterile vials, magnetic stirrer and stir bar, analytical balance, pH meter.

  • Procedure: a. Calculate the required amount of the compound and vehicle to achieve the target concentration. b. In a sterile vial, add the vehicle. c. While stirring, slowly add the weighed compound to the vehicle. d. Continue stirring until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but the impact on stability should be considered. e. Measure the pH of the final solution. If pH adjustment is necessary, use dilute solutions of NaOH or HCl, or a suitable buffer system. f. Visually inspect the solution for any particulates. If necessary, filter the solution through a 0.22 µm sterile filter. g. Store the final formulation under appropriate conditions (e.g., protected from light, refrigerated) as determined by stability studies.

Protocol 3: Preparation of a Co-solvent Formulation

  • Materials: this compound, co-solvent (e.g., DMSO), aqueous vehicle (e.g., 0.9% Saline), sterile vials, magnetic stirrer and stir bar, analytical balance.

  • Procedure: a. Calculate the required amounts of the compound, co-solvent, and aqueous vehicle. b. In a sterile vial, dissolve the weighed compound in the co-solvent. c. Once fully dissolved, slowly add the aqueous vehicle to the co-solvent solution while stirring. The order of addition is critical to prevent precipitation. d. Continue stirring for a set period to ensure homogeneity. e. Follow steps e-g from Protocol 2.

Analytical Validation: Ensuring Quality and Accuracy

A validated analytical method is non-negotiable for confirming the concentration and stability of the formulation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

Workflow for Analytical Method Development and Validation

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 4: Development of a Stability-Indicating HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point for this type of molecule.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: Select a UV wavelength where the compound has maximum absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.

  • Forced Degradation Studies: To prove the method is stability-indicating, the compound must be subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The method must be able to separate the intact compound from any degradation products that are formed.

Stability Assessment: Guaranteeing Dose Integrity

The stability of the final formulation must be assessed to ensure that the animal receives the intended dose throughout the study.

Protocol 5: Formulation Stability Study

  • Study Design: Prepare the final formulation and store it under the intended storage conditions (e.g., refrigerated, room temperature) and potentially at an accelerated condition (e.g., 40°C).

  • Time Points: Analyze the formulation at various time points (e.g., 0, 24, 48 hours, 1 week).

  • Analytical Tests: At each time point, assess the following:

    • Appearance: Visual inspection for color change, precipitation, or cloudiness.

    • pH: Measure the pH of the solution.

    • Concentration: Quantify the concentration of this compound using the validated stability-indicating HPLC method.

    • Purity: Assess the presence of any degradation products using the HPLC method.

  • Acceptance Criteria: Define acceptable limits for changes in appearance, pH, concentration (e.g., ±10% of the initial concentration), and purity.

Safety and Handling

This compound and its related compounds should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the solid compound and its solutions.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of all waste according to institutional guidelines for chemical waste.

Conclusion

The successful formulation of this compound for animal studies is a meticulous process that hinges on a thorough understanding of its physicochemical properties and a systematic approach to development and validation. By following the principles and protocols outlined in this guide, researchers can develop a robust and reliable dosing solution, thereby ensuring the integrity of their preclinical data and advancing the scientific understanding of this promising compound. This document should serve as a dynamic resource, to be adapted and refined as experimental data is generated, ultimately leading to a formulation that is both safe and effective for in vivo evaluation.

References

  • EvitaChem. (n.d.). This compound (EVT-1693176).
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
  • Ma, P., & Dong, X. (2013). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Xenobiotica, 44(3), 206-213.
  • Gad, S. C., Spainhour, C. B., Shoemaker, C., Pallman, D. R. S., Stricker-Krongrad, A., Downing, P. A., Seals, R. E., Eagle, L. A., Polhamus, K., & Daly, J. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(2), 165-200.
  • Ståhl, P., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Application Notes & Protocols: 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride as a Foundational Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of the 7-Azaindole Core in Chemical Biology

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic structure in medicinal chemistry and chemical biology. Its significance lies in its ability to mimic the endogenous purine and indole structures, allowing it to interact with a wide array of biological targets, particularly protein kinases. The nitrogen atom at the 7-position introduces a key hydrogen bond acceptor site, enhancing binding affinity and modulating physicochemical properties compared to its indole counterpart.

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a versatile chemical intermediate, serving as a critical starting point for the synthesis of highly specific and potent chemical probes. This guide provides a comprehensive overview of its application, focusing on the strategic synthesis of advanced molecular probes and detailing the protocols for their biological validation. We will explore its utility in developing inhibitors for key oncology and immunology targets, including Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).

From Building Block to Potent Probe: Synthetic Pathways

The primary application of this compound is as a nucleophilic building block in the construction of more complex, biologically active molecules. The primary amine group (-CH₂NH₂) is a reactive handle for a variety of chemical transformations.

Key Synthetic Transformations
  • Amide Coupling: The most common application is the acylation of the primary amine to form amide bonds. This is a cornerstone for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions to yield secondary or tertiary amines, allowing for the introduction of diverse substituents.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides, another important functional group in medicinal chemistry.

Workflow for Probe Synthesis

The general workflow for utilizing this scaffold to generate a targeted chemical probe is outlined below.

G cluster_0 Synthesis Phase cluster_1 Validation Phase A 1H-Pyrrolo[2,3-b]pyridin- 5-ylmethanamine HCl B Amide Coupling or Reductive Amination A->B Introduce R1 group C Intermediate Scaffold B->C D Further Functionalization (e.g., Suzuki Coupling) C->D Introduce R2 group E Final Probe Candidate D->E F Biochemical Assay (e.g., Kinase IC50) E->F Determine Potency G Cell-Based Assay (e.g., Anti-proliferation) F->G Assess Cellular Activity H Selectivity Profiling G->H Evaluate Off-Target Effects G cluster_0 Cell Membrane Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates STAT3 STAT3 JAK1->STAT3 phosphorylates Probe Synthesized Probe (JAK1 Inhibitor) Probe->JAK1 inhibits pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic scaffold. As a privileged structure in medicinal chemistry, the successful and efficient synthesis of 7-azaindole derivatives is often a critical step in drug discovery programs.[1][2][3] This guide is structured to address common challenges, from reaction setup to purification, with a focus on the underlying chemical principles to empower you to resolve issues in your own laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of 1H-pyrrolo[2,3-b]pyridines.

Q1: What are the most common synthetic routes to prepare the 1H-pyrrolo[2,3-b]pyridine core?

A1: Several methods are available, with the choice depending on the desired substitution pattern and available starting materials. Some of the most prevalent routes include:

  • Modified Fischer Indole Synthesis: A classic approach adapted for the synthesis of azaindoles.[4]

  • Madelung Synthesis: Another traditional indole synthesis method that has been successfully applied to 7-azaindoles.[4]

  • Palladium-Catalyzed Cross-Coupling followed by Cyclization: Modern methods often involve a Sonogashira or Suzuki-Miyaura coupling of a substituted aminopyridine with an alkyne or a vinylboronate, respectively, followed by an intramolecular cyclization.[5][6] These methods offer a high degree of flexibility for introducing substituents.

  • Chichibabin Cyclization: This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[7][8]

Q2: I am observing a low yield in my reaction. What are the general factors I should investigate first?

A2: Low yields in 7-azaindole synthesis can stem from several factors. A good starting point for troubleshooting is to consider:

  • Purity of Starting Materials and Reagents: Ensure all reactants and solvents are pure and anhydrous, as many of the organometallic and strong base-mediated reactions are sensitive to moisture and impurities.

  • Reaction Conditions: Temperature, reaction time, and inert atmosphere are critical. For instance, some cyclization steps may require elevated temperatures, while lithiation steps are typically performed at low temperatures.[1]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial and can significantly impact the reaction outcome. For example, in some cyclizations, potassium tert-butoxide has been shown to be effective.[6]

  • Side Reactions: Be aware of potential side reactions such as dimerization of starting materials or intermediates, which can consume your reactants and reduce the yield of the desired product.[7]

Q3: Purification of my 7-azaindole derivative by column chromatography is proving difficult. What can I do?

A3: Purification of nitrogen-containing heterocycles like 7-azaindoles on silica gel can be challenging.[9] Here are some common issues and potential solutions:

  • Streaking or Tailing on TLC and Column: This is often due to the basic nature of the pyridine nitrogen interacting with the acidic silica gel. You can try adding a small amount of a basic modifier like triethylamine or pyridine to your eluent system.[9]

  • Compound Degradation: If your compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase like neutral or basic alumina.[9]

  • Co-eluting Impurities: If impurities have a similar polarity to your product, a single chromatographic step may not be sufficient. Consider alternative purification techniques such as recrystallization or preparative HPLC.[9]

Troubleshooting Guides

This section provides more detailed guidance on specific and complex issues that can arise during the synthesis of 1H-pyrrolo[2,3-b]pyridines.

Issue 1: Poor Regioselectivity in Electrophilic Substitution Reactions

Question: I am attempting to functionalize the 7-azaindole core via electrophilic substitution (e.g., nitration, bromination), but I am getting a mixture of isomers. How can I improve the regioselectivity?

Background: The 1H-pyrrolo[2,3-b]pyridine system has two rings with different electronic properties. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C3 position is typically the most nucleophilic and prone to electrophilic substitution.[4] However, under certain conditions, substitution at other positions can occur.

Troubleshooting Workflow:

start Poor Regioselectivity in Electrophilic Substitution check_reaction_conditions Review Reaction Conditions (Temperature, Solvent, Electrophile) start->check_reaction_conditions use_protecting_group Consider N-1 Protecting Group check_reaction_conditions->use_protecting_group modify_electrophile Modify Electrophile/Reaction Conditions check_reaction_conditions->modify_electrophile tosyl_protection Tosyl (Ts) Group for C-3 Directing use_protecting_group->tosyl_protection sem_protection SEM Group for C-2 Lithiation use_protecting_group->sem_protection analyze_product Analyze Product Mixture (NMR, LC-MS) tosyl_protection->analyze_product sem_protection->analyze_product milder_conditions Use Milder Electrophile or Lower Temperature modify_electrophile->milder_conditions milder_conditions->analyze_product optimize Optimize based on Analysis analyze_product->optimize start Failed Cross-Coupling Reaction catalyst_issue Catalyst/Ligand Inactivity start->catalyst_issue base_issue Incorrect Base Choice start->base_issue solvent_issue Inappropriate Solvent start->solvent_issue substrate_issue Substrate Reactivity/Side Reactions start->substrate_issue optimize_conditions Optimize Reaction Conditions catalyst_issue->optimize_conditions base_issue->optimize_conditions solvent_issue->optimize_conditions substrate_issue->optimize_conditions

Sources

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, a key intermediate in pharmaceutical development.

Troubleshooting Guide

Issue 1: Low Yield in the Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Question: We are experiencing significantly lower than expected yields during the reduction of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile to the corresponding amine. What are the common causes and how can we optimize this step?

Answer: Low yields in the reduction of heteroaromatic nitriles are a frequent challenge. The primary causes often revolve around the choice of reducing agent, reaction conditions, and the formation of byproducts.

Causality and Optimization Strategies:

  • Reducing Agent Selection: The choice of reducing agent is critical.

    • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent capable of converting nitriles to primary amines, it can also lead to over-reduction or side reactions if not carefully controlled.[1][2][3] LiAlH₄ is highly reactive and not ideal for large-scale synthesis due to safety concerns.[4]

    • Catalytic Hydrogenation: This is often the preferred method for its efficiency and cleaner reaction profiles.[5]

      • Raney Nickel (Raney Ni): A common and effective catalyst for nitrile reduction.[6][7] It is particularly useful when trying to avoid dehalogenation of aryl halides that can occur with Palladium on carbon (Pd/C).[7] However, the activity of Raney Ni can vary, and it is pyrophoric when dry.[8]

      • Palladium on Carbon (Pd/C): Another excellent catalyst, though it may be less selective in the presence of other reducible functional groups.[6]

    • Borane Complexes (BH₃-THF or BH₃-SMe₂): These offer a milder alternative to LiAlH₄, but may require elevated temperatures.[6] BH₃-SMe₂ is more stable than BH₃-THF.[6]

  • Byproduct Formation: The primary cause of low yield is often the formation of secondary and tertiary amines. This occurs when the initially formed primary amine reacts with the intermediate imine.[5][9]

    • Mitigation: The addition of ammonia (or ammonium hydroxide) to the reaction mixture can suppress the formation of these amine byproducts.[6]

  • Reaction Conditions:

    • Solvent: Ethereal solvents like THF are common for LiAlH₄ reductions.[4] For catalytic hydrogenations, alcohols like ethanol are frequently used.[10]

    • Temperature: LiAlH₄ reductions are often started at 0°C and then allowed to warm to room temperature.[4] Catalytic hydrogenations may require elevated temperatures and pressures depending on the catalyst and substrate.[11]

    • Pressure (for Hydrogenation): Higher hydrogen pressure can increase the reaction rate but must be carefully controlled in a suitable apparatus.[12]

dot

Caption: Troubleshooting flowchart for low yield in nitrile reduction.

Issue 2: Incomplete Boc-Protection of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine

Question: We are observing incomplete conversion during the Boc-protection of the primary amine. How can we drive the reaction to completion?

Answer: Incomplete Boc-protection is typically due to issues with reagents, stoichiometry, or reaction conditions.

Causality and Optimization Strategies:

  • Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, high-quality reagent.

  • Stoichiometry: While a slight excess of Boc₂O (1.1-1.5 equivalents) is standard, a larger excess (2-3 equivalents) may be necessary to drive the reaction to completion, particularly if the amine is not fully soluble.[13]

  • Base: The choice and amount of base are crucial.

    • Common bases include sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (DMAP).[13]

    • Ensure at least a stoichiometric amount of base is used to neutralize the acid byproduct and facilitate the reaction.

  • Solvent and Temperature:

    • The reaction is often performed in a biphasic system (e.g., chloroform/water) or in solvents like THF, acetonitrile, or dioxane.[13]

    • Moderate heating (around 40°C) can often improve the reaction rate and conversion.[13]

Issue 3: Difficulty in Deprotecting the Boc Group

Question: The acidic deprotection of our Boc-protected amine is sluggish and gives a complex mixture of products. What are the potential reasons and solutions?

Answer: While typically straightforward, Boc deprotection can be problematic if the substrate is sensitive to strong acids or if the workup is not optimized.

Causality and Optimization Strategies:

  • Acid Choice and Concentration:

    • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane, ethyl acetate, or dioxane) are standard.[13][14]

    • If the reaction is sluggish, increasing the concentration of the acid or the reaction temperature may be necessary. However, harsh conditions can lead to degradation of the 7-azaindole core.

  • Side Reactions: The 7-azaindole scaffold can be susceptible to side reactions under strongly acidic conditions.[15]

    • Consider alternative, milder deprotection methods if acid lability is a concern.

  • Workup Procedure: After deprotection, it is crucial to neutralize the excess acid. This is often done by adding a base like sodium bicarbonate or sodium hydroxide solution. Incomplete neutralization can lead to difficulties in isolating the desired hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used approach involves a multi-step synthesis starting from a suitable 7-azaindole derivative. A common sequence is the introduction of a cyano group at the 5-position, followed by its reduction to the aminomethyl group. The resulting amine is often protected (e.g., with a Boc group) for purification or further reactions, and then deprotected to yield the final hydrochloride salt.[16]

dot

Caption: Common synthetic pathway for the target compound.

Q2: How can I monitor the progress of the nitrile reduction reaction?

A2: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction.[4] Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation between the starting nitrile, the intermediate imine (if observable), and the final amine product. Staining with ninhydrin can help visualize the amine product.

Q3: What are the key safety precautions when working with Raney Nickel?

A3: Raney Nickel is pyrophoric, meaning it can ignite spontaneously in air when dry.[8] It is typically supplied as a slurry in water or ethanol. Always handle it under an inert atmosphere (e.g., argon or nitrogen) and never allow it to dry out.[8] After the reaction, the catalyst should be carefully filtered and quenched.

Q4: Are there alternative methods to LiAlH₄ or catalytic hydrogenation for the nitrile reduction?

A4: Yes, other methods exist, although they may be less common for this specific substrate. For instance, a combination of potassium borohydride (KBH₄) and Raney Nickel in ethanol has been reported as an efficient and mild system for reducing nitriles to primary amines.[9][10]

Q5: What are the optimal conditions for forming the hydrochloride salt?

A5: After obtaining the free amine, the hydrochloride salt is typically formed by dissolving the amine in a suitable solvent (like diethyl ether, ethyl acetate, or methanol) and adding a solution of HCl in the same or a compatible solvent. The salt usually precipitates out of the solution and can be collected by filtration.

Experimental Protocols

Protocol 1: Reduction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile using Raney Nickel
ParameterValue/Condition
Substrate 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Reducing System Raney Nickel (slurry), H₂ gas
Solvent Ethanol or Methanol with aq. Ammonia
Temperature Room Temperature to 50°C
Pressure 1-4 atm H₂
Reaction Time 4-24 hours

Step-by-Step Methodology:

  • To a hydrogenation vessel, add 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and the chosen solvent (e.g., ethanol with ~10% aqueous ammonia).

  • Carefully add the Raney Nickel slurry under a stream of inert gas.

  • Seal the vessel, evacuate the air, and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously at the specified temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Protocol 2: Boc-Deprotection and Hydrochloride Salt Formation
ParameterValue/Condition
Substrate tert-butyl (1H-pyrrolo[2,3-b]pyridin-5-yl)methylcarbamate
Reagent 4M HCl in Dioxane or Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM) or Dioxane
Temperature 0°C to Room Temperature
Reaction Time 1-4 hours

Step-by-Step Methodology:

  • Dissolve the Boc-protected amine in the chosen solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acidic solution (e.g., 4M HCl in dioxane).

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • If using TFA, the solvent is typically removed under reduced pressure. The residue is then redissolved in a minimal amount of a suitable solvent and HCl is added to precipitate the salt.

  • If using HCl in dioxane, the hydrochloride salt may precipitate directly from the reaction mixture.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine. Retrieved from [Link]

  • MDPI. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]

  • ResearchGate. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]

  • Semantic Scholar. (2024). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Allen. (n.d.). The reduction of a nitrile by LiAlH₄ produces. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]

  • Wordpress. (2025). Nitrile Reduction. Retrieved from [Link]

  • Arkivoc. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]

  • ResearchGate. (2025). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Retrieved from [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). reducing nitriles to primary amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • YouTube. (2021). Raney Nickel Reduction Mechanism. Retrieved from [Link]

  • PubMed Central. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (2025). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • MDPI. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Solubility of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, a derivative of the 7-azaindole scaffold, is a key structural motif in modern medicinal chemistry.[1][2] While its formulation as a hydrochloride salt is a standard strategy to enhance aqueous solubility, researchers frequently encounter challenges in achieving desired concentrations in physiological buffers.[3][4] This guide provides a systematic, mechanism-driven approach to troubleshoot and overcome these solubility issues, ensuring the generation of reliable and reproducible data for your research and development programs.

This document moves beyond simple protocol lists to explain the underlying physicochemical principles, empowering you to make informed decisions tailored to your specific experimental needs.

Part 1: Foundational Understanding - Why Does a "Soluble" Salt Fail to Dissolve?
FAQ: I have the hydrochloride salt of the compound. Why isn't it readily soluble in my standard phosphate-buffered saline (PBS)?

Answer: This is a common and critical issue that stems from the equilibrium between the ionized salt form and the non-ionized free base form of the molecule. While the hydrochloride salt form is indeed designed for solubility, its ability to remain dissolved is fundamentally governed by the pH of the solution.

  • The Salt vs. Free Base Equilibrium: 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine is a basic compound. In the solid hydrochloride salt, the primary amine is protonated (R-CH₂NH₃⁺), making it charged and thus more readily solvated by polar water molecules.[5] However, when this salt is added to an aqueous buffer, an equilibrium is established between this soluble, protonated form and the neutral, uncharged free base (R-CH₂NH₂).

  • The Critical Role of pKa and pH: The position of this equilibrium is dictated by the compound's acid dissociation constant (pKa) and the pH of the buffer. The pKa represents the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form.

    • If Buffer pH > pKa: The equilibrium shifts towards the neutral free base. The 7-azaindole core is inherently hydrophobic, and the neutral form is significantly less soluble in water.[6] If the concentration of the free base exceeds its intrinsic solubility limit, it will precipitate out of solution, even if the total compound concentration is low. This phenomenon is known as disproportionation .[7]

    • If Buffer pH < pKa: The equilibrium favors the protonated, more soluble form. Maintaining a buffer pH at least 1-2 units below the pKa is a standard practice to keep the compound ionized and dissolved.[8]

  • The Problem with PBS: Standard PBS has a pH of ~7.4. For a typical amine hydrochloride, this pH is often significantly higher than its pKa, leading to the formation and precipitation of the insoluble free base.

G Figure 1: pH-Dependent Solubility Equilibrium cluster_0 Solution Environment cluster_1 Solubility State A 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine (Free Base) B 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine H⁺Cl⁻ (Protonated Salt) A->B + H⁺ (Low pH, Acidic) Insoluble Poorly Soluble (Precipitates) A->Insoluble B->A - H⁺ (High pH, Basic) Soluble Highly Soluble B->Soluble

Caption: Figure 1: The equilibrium between the poorly soluble free base and the highly soluble protonated salt is governed by the solution's pH.

Part 2: The Systematic Troubleshooting Workflow

A logical, stepwise approach is essential to efficiently solve solubility challenges without introducing confounding variables. The following workflow prioritizes the most impactful and least disruptive techniques first.

G start Start: Low Solubility Observed ph_adjust Step 1: pH Optimization Adjust buffer pH to 1-2 units below compound pKa. start->ph_adjust ph_success Success: Compound Dissolved ph_adjust->ph_success Yes ph_fail Issue Persists ph_adjust->ph_fail No stability Step 4: Stability Assessment Confirm compound integrity via HPLC/LC-MS under final conditions. ph_success->stability cosolvent Step 2: Co-solvent Addition Introduce a water-miscible organic solvent (e.g., 1-10% DMSO, Ethanol, PEG 400). ph_fail->cosolvent cosolvent_success Success: Compound Dissolved cosolvent->cosolvent_success Yes cosolvent_fail Issue Persists cosolvent->cosolvent_fail No cosolvent_success->stability ionic Step 3: Ionic Strength Modulation Test buffers with varying salt concentrations (e.g., 50-300 mM). Beware of common ion effect. cosolvent_fail->ionic ionic_success Success: Compound Dissolved ionic->ionic_success Yes ionic_fail Issue Persists ionic->ionic_fail No ionic_success->stability ionic_fail->stability end End: Optimized Formulation stability->end

Caption: Figure 2: A logical workflow for troubleshooting low solubility, starting with the most critical factor, pH.

Part 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: pH Optimization - The Primary Solution

Q: How do I select the correct buffer and pH for my experiment?

A: The goal is to create a buffer system where the pH is significantly lower than the pKa of your compound. Since the exact pKa of this specific molecule may not be published, a pH-solubility screen is the most effective empirical approach.

Experimental Protocol: pH-Solubility Profile Determination

This protocol is adapted from standard industry practices for API characterization.[9]

  • Buffer Preparation: Prepare a set of buffers covering a range from pH 2 to pH 7.5. See Table 1 for common choices.

  • Compound Addition: Dispense a fixed, excess amount of the solid this compound into separate vials (e.g., 2 mg into 1 mL of each buffer). This ensures you are measuring the equilibrium (thermodynamic) solubility.[10]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 4 to 72 hours. It is recommended to sample at multiple time points (e.g., 4, 24, 48h) to confirm that the concentration has plateaued.[9]

  • Separation: Separate the undissolved solid from the supernatant. Centrifugation at high speed (e.g., >14,000 rpm for 15 minutes) is effective. Filtration can also be used, but ensure the filter material does not bind your compound.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it into a suitable mobile phase for analysis. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[11]

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer. The resulting curve will reveal the pH at which solubility is maximized and below which it remains stable.

Table 1: Common Laboratory Buffers for pH Screening

Buffer System Effective pH Range Common Concentration Notes
Citrate-Phosphate 2.2 - 8.0 50 - 100 mM Broad range, good for initial screening.
Acetate 3.6 - 5.6 50 - 100 mM Useful for the lower acidic range.[12]
Phosphate (PBS) 5.8 - 8.0 50 - 150 mM Physiologically relevant, but can cause precipitation with some basic drugs.[13]

| MES | 5.5 - 6.7 | 25 - 100 mM | Good's buffer, often used in cell-based assays. |

Guide 2: Co-solvents - When pH Isn't Enough

Q: My compound is still not soluble enough, even at pH 4. What's next?

A: If pH optimization alone is insufficient, the next step is to introduce a water-miscible organic solvent, or co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic solute and the solvent, thereby enhancing solubility.[14][15]

Q: Which co-solvent should I use, and how much?

A: The choice depends on the requirements of your downstream application (e.g., cell toxicity, enzyme compatibility). Start with the lowest effective concentration. For many preclinical studies, keeping organic solvents below 5-10% is a common goal.[12]

Table 2: Common Co-solvents for Preclinical Formulations

Co-solvent Polarity Key Characteristics & Use Cases Typical % (v/v)
DMSO High Excellent solubilizing power. Used for stock solutions. Can be toxic to cells at >0.5-1%.[16] 1-10%
Ethanol High Less toxic than DMSO. Commonly used in both in vitro and in vivo formulations.[17] 5-20%
Propylene Glycol (PG) Medium Common vehicle for oral and parenteral formulations.[18] 10-40%

| Polyethylene Glycol 400 (PEG 400) | Medium | Low toxicity, widely used in drug formulations. Can be viscous.[12] | 10-50% |

Protocol: Co-solvent Screen at Optimal pH

  • Select the buffer and pH identified as optimal from Guide 1.

  • Prepare several batches of this buffer containing increasing percentages of your chosen co-solvent (e.g., 0%, 2%, 5%, 10%, 20% DMSO).

  • Repeat the solubility measurement as described in the "pH-Solubility Profile Determination" protocol for each co-solvent mixture.

  • Plot solubility against the percentage of co-solvent to determine the minimum concentration required to achieve your target solubility.

Guide 3: Ionic Strength - The Overlooked Variable

Q: Can the salt concentration of my buffer (e.g., 150 mM NaCl) impact solubility?

A: Yes, absolutely. The effect of ionic strength, which is a measure of the total concentration of ions in the solution, can be complex and non-intuitive.[19]

  • Salting-Out: For largely non-polar or hydrophobic compounds, increasing the ionic strength of the buffer (e.g., by adding NaCl) can decrease solubility. The salt ions effectively organize the water molecules around themselves, reducing the amount of "free" water available to solvate the compound.[20]

  • Common Ion Effect: For a hydrochloride salt, adding a buffer that contains a high concentration of chloride ions (like NaCl) can push the solubility equilibrium R-CH₂NH₃⁺Cl⁻ ⇌ R-CH₂NH₃⁺ + Cl⁻ to the left, favoring the solid salt and thus decreasing its apparent solubility.[7]

  • Salting-In: Conversely, for some molecules, a moderate increase in ionic strength can sometimes increase solubility by shielding electrostatic interactions between solute molecules.[21]

Troubleshooting Approach: If you suspect an ionic strength effect, prepare your optimal buffer (from Guides 1 & 2) with varying concentrations of the primary salt (e.g., 0 mM, 50 mM, 150 mM, 300 mM NaCl) and re-measure the solubility. This will reveal if the salt concentration is a contributing factor.

Guide 4: Chemical Stability - Is Your Compound Surviving?

Q: I've successfully dissolved the compound at pH 3 with 10% ethanol. Can I be sure the molecule is intact?

A: This is a critical validation step. The conditions used to enhance solubility (e.g., low pH, heat, presence of co-solvents) can potentially cause chemical degradation. A forced degradation study is a deliberate attempt to degrade the sample to ensure your analytical methods can detect any resulting impurities.[22][23]

Protocol: Preliminary Forced Degradation & Stability Check

  • Prepare Solution: Prepare your compound in the final, optimized buffer/co-solvent system.

  • Initial Analysis (T=0): Immediately analyze a sample via HPLC or LC-MS. Record the peak area of the parent compound and note any existing impurity peaks.

  • Incubation: Incubate the remaining solution under relevant conditions. For a basic stability check, this could be 24 hours at room temperature. For a more stressed study, you might incubate at 40-60°C for several hours.[24]

  • Final Analysis (T=x): After the incubation period, re-analyze the sample using the exact same analytical method.

  • Evaluation: Compare the T=0 and T=x chromatograms.

    • Stability Confirmed: The peak area of the parent compound is unchanged (>95% of original), and no new significant peaks have appeared.

    • Degradation Suspected: The parent peak area has decreased, and/or new peaks (degradants) have appeared. This indicates that your solubilization conditions are too harsh, and a milder alternative should be sought.[25][26]

References
  • Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia. [Link]

  • PharmaRead. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from PharmaRead. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from ResearchGate. [Link]

  • Wang, L., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • Khurana, L., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. [Link]

  • Sokół, M., et al. (2020). Influence of Ionic Strength on Hydrophobic Interactions in Water: Dependence on Solute Size and Shape. International Journal of Molecular Sciences. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from CD Formulation. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from University of Alberta website. [Link]

  • Iram, F., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • World Health Organization (WHO). (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. Retrieved from WHO Technical Report Series. [Link]

  • Avdeef, A. (2012). The effect of the ionic strength on the constancy of the solubility product. ResearchGate. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from National Journal of Pharmaceutical Sciences. [Link]

  • Hintz, R. J., & Johnson, K. C. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics. [Link]

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  • Journal of Chemical Education. (2013). The Effect of Ionic Strength on the Solubility of an Electrolyte. Retrieved from ACS Publications. [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Retrieved from MedCrave online. [Link]

  • Pion Inc. (2025, January 23). How the ionic strength affects the ionization constant (pKa)?. Retrieved from Pion Inc. [Link]

  • Luminata, ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from ACD/Labs. [Link]

  • Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility. Retrieved from Chad's Prep®. [Link]

  • F. Puel, et al. (2006). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design. [Link]

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  • ChemWhat. (n.d.). (2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDIN-5-YL)METHANAMINE DIHYDROCHLORIDE CAS#: 267413-09-2. Retrieved from ChemWhat. [Link]

  • PubChem. (n.d.). (1H-pyrrolo(2,3-b)pyridin-6-yl)methanamine. Retrieved from PubChem. [Link]

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Technical Support Center: Overcoming Resistance to 1H-Pyrrolo[2,3-b]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) based inhibitors. This versatile scaffold is a cornerstone of modern kinase inhibitor design, targeting critical nodes in signaling pathways such as JAK/STAT, RAF/MEK/ERK, and FGFR.[1][2][3][4] As with any targeted therapy, the emergence of resistance is a significant experimental challenge. This guide is designed to provide you, our fellow researchers, with a structured approach to identifying, understanding, and overcoming resistance in your experimental models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive.

Q1: My cells' IC50 for the inhibitor has increased significantly after several passages. What is the first thing I should check?

A: An increasing IC50 is the classic sign of acquired resistance. Before diving into complex mechanistic studies, it's crucial to perform a few simple checks to rule out common experimental variables:

  • Inhibitor Integrity: Prepare a fresh stock of the inhibitor from powder. Small molecule inhibitors can degrade over time, especially with repeated freeze-thaw cycles or improper storage. Re-run your dose-response assay with the fresh stock against the parental (non-resistant) cell line to confirm its potency.

  • Cell Line Authenticity: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line contamination or misidentification is a frequent and often overlooked source of experimental variability.[5]

  • Mycoplasma Contamination: Test your cell cultures for mycoplasma. These infections can alter cellular metabolism and signaling, profoundly impacting drug sensitivity.

If these checks confirm that the inhibitor is active and your cell line is authentic and clean, you have likely developed a true biological resistance.

Q2: How can I determine if the resistance is "on-target" (related to the kinase itself) or "off-target" (due to other cellular changes)?

A: This is a key diagnostic question. A straightforward method is to test a structurally distinct inhibitor that targets the same kinase.

  • If your cells are resistant to multiple inhibitors of the same target (cross-resistance) , it strongly suggests an "on-target" mechanism, such as a mutation in the drug-binding site of the kinase.[6]

  • If your cells remain sensitive to a structurally different inhibitor of the same target , the resistance is more likely "off-target." This could involve the activation of bypass signaling pathways or increased drug efflux, which may be specific to the chemical structure of your original inhibitor.

Q3: What is a "gatekeeper" mutation, and how do I test for it?

A: The "gatekeeper" is a specific amino acid residue within the ATP-binding pocket of a kinase that controls access to a deeper hydrophobic pocket.[7][8] A mutation at this site, often a smaller residue like threonine being replaced by a bulkier one like methionine or isoleucine (e.g., T790M in EGFR, T315I in ABL), can physically block the inhibitor from binding without preventing ATP binding.[8][9] This is one of the most common on-target resistance mechanisms.

To test for it, you should:

  • Isolate Genomic DNA/RNA: Extract genomic DNA or total RNA (for conversion to cDNA) from both your parental (sensitive) and resistant cell populations.

  • Amplify and Sequence: Use PCR to amplify the kinase domain of your target gene. Send the purified PCR product for Sanger sequencing to identify any point mutations. Compare the sequence from the resistant cells to that of the parental cells.[5]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Investigating and Overcoming Acquired Resistance in Cell Culture

This guide provides a systematic workflow for characterizing and mitigating resistance observed in your long-term cell culture experiments.

G cluster_0 Phase 1: Confirmation & Initial Diagnosis cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Strategy & Validation Observe Observe IC50 Shift (Reduced Efficacy) Confirm Confirm Resistance (Fresh Inhibitor, STR, Myco Test) Observe->Confirm Cross Test Cross-Resistance (Structurally Different Inhibitor) Confirm->Cross OnTarget On-Target Analysis: Sequence Kinase Domain (e.g., Gatekeeper Mutation) Cross->OnTarget Cross-Resistant OffTarget Off-Target Analysis: 1. Western Blot for Bypass Pathways (p-AKT, p-ERK) 2. Drug Efflux Assay (Rhodamine 123) Cross->OffTarget Not Cross-Resistant Strategy1 Strategy A (On-Target): Switch to Next-Generation Inhibitor OnTarget->Strategy1 Strategy2 Strategy B (Off-Target): Combination Therapy (e.g., + PI3K/MEK Inhibitor) OffTarget->Strategy2 Validate Validate Strategy: Synergy Assays (CI, DRI) Confirm Pathway Inhibition (Western Blot) Strategy1->Validate Strategy2->Validate G cluster_pathway Cell Signaling RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Target Primary Target Kinase (e.g., JAK2, BRAF) Survival Cell Proliferation & Survival Target->Survival AKT AKT PI3K->AKT AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Target Inhibits Bypass Bypass Activation (e.g., MET Amplification) Bypass->PI3K Re-activates Mutation Gatekeeper Mutation Mutation->Target Prevents Binding

Caption: Common resistance mechanisms to kinase inhibitors.

  • Protocol: Assess Drug Efflux

    • Dye Loading: Incubate parental and resistant cells with a fluorescent substrate of efflux pumps like Rhodamine 123 or Calcein-AM.

    • Inhibitor Co-treatment: Include a known pan-ABC transporter inhibitor (e.g., Verapamil, PSC833) in a subset of wells.

    • Flow Cytometry: Measure the intracellular fluorescence by flow cytometry.

    • Analysis: Resistant cells overexpressing efflux pumps will show lower fluorescence compared to parental cells. This fluorescence will be restored in the presence of an efflux pump inhibitor. [10][11][12]

Guide 2: Implementing a Rescue Strategy
  • Scenario A: On-Target Gatekeeper Mutation is Confirmed.

    • Strategy: Switch to a next-generation inhibitor. Many newer inhibitors are specifically designed to bind to the mutated kinase pocket. For example, third-generation EGFR inhibitors were developed to overcome the T790M mutation. [9] * Validation: Perform a dose-response assay with the new inhibitor. You should observe a restoration of sensitivity in your resistant cell line.

  • Scenario B: Bypass Pathway Activation is Confirmed.

    • Strategy: Implement combination therapy. Use your primary inhibitor along with an inhibitor targeting the activated bypass pathway (e.g., a PI3K inhibitor if p-AKT is high, or a MEK inhibitor if p-ERK is high). [5][13] * Validation:

      • Perform a synergy assay by treating resistant cells with a matrix of concentrations of both inhibitors.

      • Calculate the Combination Index (CI) using CompuSyn or similar software. A CI < 1 indicates synergy.

      • Confirm the dual pathway blockade by performing a Western blot on cells treated with the single agents and the combination, checking for suppression of both signaling pathways.

  • Scenario C: Drug Efflux is Confirmed.

    • Strategy: Co-administer your inhibitor with a known efflux pump inhibitor (e.g., Verapamil). While not always clinically translatable, this can confirm the mechanism in vitro. [14][15] * Validation: A dose-response assay of your primary inhibitor in the presence of a fixed, non-toxic concentration of the efflux pump inhibitor should show a significant re-sensitization of the resistant cells.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances.
  • Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia. (2021). npj Precision Oncology. [Link]

  • A computational protocol to evaluate the effects of protein mutants in the kinase gatekeeper position on the binding of ATP substrate analogues. (2017). BMC Bioinformatics. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]

  • Western blot analysis. A, EGFR signaling pathways, (B) EMT and... (n.d.). ResearchGate. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. [Link]

  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. (2025). Frontiers in Oncology. [Link]

  • Activation of tyrosine kinases by mutation of the gatekeeper threonine. (2008). Nature Chemical Biology. [Link]

  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (n.d.). National Institutes of Health. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). ResearchGate. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). Moroccan Journal of Chemistry. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). MDPI. [Link]

  • The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports. (n.d.). MDPI. [Link]

  • Lineage Plasticity and Histologic Transformation in EGFR-TKI Resistant Lung Cancer. (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]

  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne. [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). Moroccan Journal of Chemistry. [Link]

  • How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? (n.d.). Cancer Drug Resistance. [Link]

  • Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. (2013). Science Signaling. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]

  • Acquired resistance to JAK2 inhibitors in JAK2-rearranged acute lymphoblastic leukemia. (2021). Nature. [Link]

  • Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state. (2023). PNAS. [Link]

  • How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? (2025). ResearchGate. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). Semantic Scholar. [Link]

  • Western blot analysis of the main signaling pathways. The data are the... (n.d.). ResearchGate. [Link]

  • Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia. (2021). ResearchGate. [Link]

  • Azaindole Therapeutic Agents. (n.d.). PubMed Central. [Link]

  • Reactivity-Based Chemical-Genetic Study of Protein Kinases. (2022). RSC Medicinal Chemistry. [Link]

  • Reversal of ABC Drug Transporter-Mediated Multidrug Resistance in Cancer Cells: Evaluation of Current Strategies. (2008). Current Molecular Pharmacology. [Link]

  • State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer. (n.d.). Annals of Translational Medicine. [Link]

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Technical Support Center: A Researcher's Guide to 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Directive: This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, characterizing, and minimizing the off-target effects of compounds derived from the 1h-pyrrolo[2,3-b]pyridine scaffold. As Senior Application Scientists, our goal is to synthesize established scientific principles with practical, field-proven insights to enhance the validity and reproducibility of your experimental outcomes.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

Understanding the Scaffold: The "Privileged" Nature of 1H-Pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a cornerstone in modern medicinal chemistry. Its structure is a bioisostere of indole, allowing it to form key hydrogen bond interactions with the hinge region of many protein kinases.[1][2] This has led to its classification as a "privileged scaffold" in the development of kinase inhibitors for oncology and inflammatory diseases.[3][4] However, the very feature that makes this scaffold so effective—its ability to bind to the highly conserved ATP-binding pocket of kinases—is also the primary source of potential off-target effects.[5][6]

Q1: What are the most probable off-target effects for my 1h-pyrrolo[2,3-b]pyridine derivative?

A1: Given the scaffold's affinity for the ATP-binding site, the most common off-target effects are unintended interactions with other protein kinases.[5][6] The human genome contains over 500 kinases (the "kinome"), which share significant structural similarity in this region. Therefore, a compound designed for a specific kinase may inadvertently inhibit others, leading to polypharmacology. This can be beneficial if it creates a desirable synergistic effect, but it can also cause toxicity or confound experimental results.[5]

Q2: How can I predict potential off-target interactions before starting wet-lab experiments?

A2: In silico (computational) approaches are an excellent first step for proactive assessment.[7] Methods like molecular docking, pharmacophore modeling, and chemical similarity analyses (e.g., Similarity Ensemble Approach - SEA) can screen your compound's structure against databases of thousands of proteins.[8] These tools predict a spectrum of potential on- and off-targets, providing a testable hypothesis and helping to prioritize experimental resources.[7][8]

Q3: My compound is just a synthetic intermediate. Do I still need to worry about off-target effects?

A3: Yes. While its primary purpose may be as a chemical building block, the 1h-pyrrolo[2,3-b]pyridine core itself possesses biological activity.[1][9] If used in cellular assays or in vivo models without complete conversion to the final product, it could produce a biological effect that is incorrectly attributed to your intended molecule. Purity and complete characterization of the final compound are paramount.

Q4: If a broad-spectrum screen reveals off-target activity, is my compound no longer useful?

A4: Not at all. Many highly effective clinical drugs are not perfectly selective.[5] The critical step is to understand the off-target profile. For a therapeutic candidate, this informs the potential for side effects. For a chemical probe, you must determine if the off-target activity occurs at a concentration that would interfere with the interpretation of your primary research question. This is achieved by quantifying the potency (IC50 or Kd) for both on- and off-targets.

Part 2: A Systematic Workflow for Off-Target Deconvolution

A rigorous, multi-step approach is required to move from prediction to confident validation of a compound's activity. The following workflow provides a self-validating system to ensure that an observed biological phenotype is correctly attributed to the intended molecular target.

Off_Target_Workflow cluster_Phase1 Phase 1: In Silico & Biochemical Profiling cluster_Phase2 Phase 2: Cellular Target Validation cluster_Phase3 Phase 3: Phenotype-Target Linkage in_silico In Silico Prediction (Docking, Similarity Search) biochem_screen Broad Biochemical Screen (e.g., Kinome Panel) in_silico->biochem_screen Hypothesis Generation ic50_determination Dose-Response (IC50) for On- and Off-Targets biochem_screen->ic50_determination Hit Identification target_engagement Cellular Target Engagement (CETSA or NanoBRET) ic50_determination->target_engagement Confirms Cellular Potency phenotype_assay Phenotypic Assay (e.g., Cell Viability, Signaling) target_engagement->phenotype_assay Correlates Binding with Function phenotype_comparison Phenotypic Comparison phenotype_assay->phenotype_comparison genetic_control Orthogonal Genetic Control (CRISPR or RNAi Knockdown) genetic_control->phenotype_comparison struct_control Structurally Unrelated Inhibitor struct_control->phenotype_comparison

Caption: A systematic workflow for identifying and validating on- and off-target effects.

Part 3: Troubleshooting Guides & Experimental Protocols

This section details the critical experiments outlined in the workflow, explaining the causality behind each step.

Protocol 1: Quantitative Biochemical Profiling

Objective: To empirically determine the selectivity of your compound by measuring its inhibitory activity against a large, unbiased panel of potential targets.

Causality: An in silico prediction is only a model. A biochemical screen provides the first layer of experimental evidence, directly measuring the interaction between your compound and purified enzymes (e.g., kinases) in a controlled, cell-free environment. This step is crucial for quantifying the selectivity window between your intended target and any off-targets.[10]

Methodology:

  • Compound Management: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the highest possible purity (>98%) to avoid artifacts from contaminants.

  • Screening: Submit the compound to a commercial service for screening against a comprehensive kinase panel (e.g., the 468-kinase scanEDGE panel) at a single high concentration (typically 1-10 µM).

  • Data Analysis: The primary screen will yield "% inhibition" data. Any kinase inhibited by >70% should be considered a "hit."

  • IC50 Determination: For all identified hits (both the intended target and off-targets), perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50). This quantifies the potency of each interaction.[10]

Data Interpretation Table:

TargetIC50 (nM)Selectivity Ratio (Off-target IC50 / On-target IC50)Classification & Action
Kinase X (On-Target) 15 - Potent Primary Target
Kinase Y15010xPotent Off-Target. Cellular validation is critical.
Kinase Z1,500100xModerate Off-Target. Likely not relevant at therapeutic doses.
Kinase A>10,000>667xNo significant activity.

A selectivity ratio of >100x is generally considered good for a tool compound.

Protocol 2: Cellular Target Engagement Confirmation

Objective: To verify that the compound binds its intended target(s) in the complex environment of a living cell.

Causality: Potent biochemical activity does not guarantee cellular activity. A compound must be able to cross the cell membrane, avoid efflux pumps, and find its target in the crowded cytoplasm. Target engagement assays provide direct evidence of this crucial interaction.[11]

Recommended Methodologies:

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12][13] By heating cells treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, you can observe a "thermal shift," confirming engagement.[14][15]

  • NanoBRET™ Target Engagement Assay: This live-cell method uses Bioluminescence Resonance Energy Transfer (BRET).[16] The target protein is fused to a NanoLuciferase enzyme, and a fluorescent tracer that binds the target is added to the cells.[17][18] When your compound enters the cell and displaces the tracer from the target, the BRET signal decreases, allowing for quantitative measurement of affinity and residence time in real-time.[19][20]

Protocol 3: Validating the Phenotype-Target Link with Orthogonal Controls

Objective: To definitively prove that the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) is a direct consequence of inhibiting the intended target, not an off-target.

Causality: This is the most critical step for validating a chemical probe. If a compound's effect can be phenocopied (mimicked) by genetically removing the target, it provides powerful evidence for on-target action.[21] Conversely, if the phenotypes differ, it strongly suggests that an off-target is responsible for the compound's activity.

Methodology:

  • Genetic Perturbation: Use CRISPR-Cas9 to create a knockout cell line of your target protein or use RNAi (siRNA) for transient knockdown.[22][23][] This provides a "clean" loss of function for the target.[25]

  • Phenotypic Comparison: Perform your key phenotypic assay on three groups in parallel: (1) Wild-type cells + Compound, (2) Wild-type cells + Vehicle (e.g., DMSO), and (3) Target Knockdown/Knockout cells + Vehicle.

Logic Diagram for On-Target vs. Off-Target Effects:

On_Off_Target_Logic cluster_comparison Comparison compound Compound Treatment Induces Phenotype 'P' compare Is P == K? compound->compare knockdown Target Knockdown (CRISPR/siRNA) Induces Phenotype 'K' knockdown->compare conclusion_on Conclusion: Phenotype is ON-TARGET compare->conclusion_on Yes conclusion_off Conclusion: Phenotype is OFF-TARGET compare->conclusion_off No

Caption: Logical framework for confirming on-target effects using genetic controls.

References

  • Target Validation with CRISPR . Biocompare.com. [Link]

  • Principle of NanoBRET target engagement . ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]

  • NanoBRET™ Target Engagement for drug development . News-Medical.Net. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation . Journal of Biomedicine and Biochemistry. [Link]

  • CRISPR Cas9 Gene Editing . Charles River Laboratories. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. [Link]

  • How can off-target effects of drugs be minimised? . Patsnap Synapse. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells . SciSpace. [Link]

  • Thermal shift assay . Wikipedia. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors . PMC - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules . NIH. [Link]

  • Strategy toward Kinase-Selective Drug Discovery . ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth . Royal Society of Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . PMC - PubMed Central. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PMC - PubMed Central. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors . PubMed. [Link]

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stability issues of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling and utilizing this compound (also known as 7-Azaindole-5-methanamine HCl) in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate stability issues, troubleshoot common problems, and ensure the integrity of your experiments.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, due to its ability to form key hydrogen bonds in ATP binding sites.[1][2] However, the inherent reactivity of the pyrrolopyridine ring system, combined with an exocyclic aminomethyl group, presents specific stability challenges that must be carefully managed.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HCl?

A1: For initial stock solutions, we recommend using anhydrous, research-grade Dimethyl Sulfoxide (DMSO). The hydrochloride salt form is intended to enhance solubility in polar solvents. For aqueous buffers, solubility is pH-dependent. It is generally more soluble in slightly acidic to neutral aqueous solutions (pH < 7.5). Avoid highly alkaline solutions, as deprotonation of the amine can decrease solubility and increase the rate of degradation.

Q2: How should I prepare and store stock solutions?

A2: Prepare concentrated stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. To minimize degradation from atmospheric moisture, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing. When retrieving an aliquot, allow it to warm to room temperature before opening to prevent condensation.

Q3: What is the expected stability of the compound in aqueous media for cell-based assays?

A3: The compound is moderately stable in neutral aqueous solutions (pH ~7.4) but is susceptible to degradation over extended periods, especially at 37°C. Forced degradation studies on similar pyrrolopyridine structures show they are labile in acidic and extremely unstable in alkaline mediums.[3][4] We strongly recommend preparing fresh dilutions in your final aqueous buffer or cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for more than a few hours.

Q4: I've noticed a color change (e.g., yellowing) in my DMSO stock solution. What does this mean?

A4: A color change often indicates oxidative degradation. The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by air, light, or trace impurities in the solvent.[5] While a slight color change may not significantly impact purity in the short term, it is a sign of instability. If the solution is significantly discolored, we recommend discarding it and preparing a fresh stock. Storing under an inert atmosphere can help prevent this.

Q5: My experimental results are inconsistent. Could this be related to compound stability?

A5: Yes, inconsistent results are a classic sign of compound degradation. If the concentration of the active compound decreases over the course of an experiment or between experiments, it will lead to poor reproducibility. We recommend performing a simple stability check via HPLC or LC-MS (see Protocol 2) on your working solutions to rule out degradation as a source of variability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Precipitation or Poor Solubility in Aqueous Buffer
  • Observation: You observe cloudiness or solid precipitate after diluting your DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).

  • Root Cause Analysis:

    • pH-Dependent Solubility: The compound is a hydrochloride salt of an amine, meaning it is protonated and generally more soluble at lower pH. If your buffer is neutral or slightly alkaline, the compound may deprotonate to its less soluble free base form.

    • Buffer Components: Phosphate buffers can sometimes form insoluble salts with hydrochloride compounds. High concentrations of proteins in media can also sometimes cause compounds to precipitate.

    • Concentration: The final concentration in the aqueous medium may exceed its solubility limit.

  • Solutions & Probing Questions:

    • What is the pH of your final solution? Consider using a buffer with a slightly lower pH (e.g., HEPES at pH 7.2) if your experiment allows.

    • Have you tried vortexing or gentle warming? Briefly vortexing or warming the solution to 37°C can aid dissolution.

    • Can you add a co-solvent? For in vitro assays, adding a small percentage (e.g., 0.5-1%) of a water-miscible organic solvent like ethanol or PEG400 to the final solution can improve solubility. Always run a vehicle control to account for solvent effects.

Issue 2: Loss of Potency or Activity Over Time
  • Observation: The compound's measured IC50 value increases, or its biological effect diminishes in longer-term experiments.

  • Root Cause Analysis:

    • Hydrolytic Degradation: Pyrrolopyridine derivatives can be susceptible to hydrolysis, particularly at non-neutral pH.[3][4]

    • Oxidation: The electron-rich pyrrole and pyridine rings are prone to oxidation, especially in the presence of dissolved oxygen and trace metals in buffers, leading to inactive byproducts.[5][6][7] This process can be accelerated by light.

    • Adsorption: The compound may adsorb to plasticware (e.g., microplates, tubes), reducing the effective concentration in solution.

  • Solutions & Probing Questions:

    • How are you preparing your working solutions? Always prepare them fresh from a frozen DMSO stock immediately before use.

    • Are you protecting your solutions from light? Use amber vials or cover your plates and tubes with foil to prevent photodegradation. Studies on similar heterocyclic compounds confirm they are often photolabile.[3][4]

    • Have you considered using low-adsorption plasticware? If you suspect adsorption is an issue, using polypropylene or specially treated plates may help.

Workflow for Solution Preparation and Use

Caption: Recommended workflow for preparing and storing solutions.

Key Degradation Pathways & Prevention

The 7-azaindole core is susceptible to several degradation mechanisms. Understanding these provides the basis for effective prevention.

Degradation PathwayCausal FactorsMechanism & ConsequencePrevention Strategy
Oxidation Oxygen, light, trace metal ionsThe electron-rich pyrrole ring can be oxidized, potentially leading to ring-opening, polymerization, or the formation of N-oxides.[5][8] This results in a loss of the specific geometry required for target binding.Prepare solutions in degassed solvents. Store solid and stock solutions under an inert atmosphere (argon/nitrogen). Protect from light.
Hydrolysis Water, non-neutral pHThe compound's stability is pH-dependent. In strongly acidic or alkaline conditions, the pyrrolopyridine ring system can become unstable, potentially leading to cleavage.[3][4]Use freshly prepared solutions in buffers with a pH between 6.0 and 7.5. Avoid prolonged storage in aqueous media.
Photodegradation UV and visible lightLight energy can promote oxidative reactions or other molecular rearrangements, breaking down the active compound. Many heterocyclic aromatic compounds are known to be light-sensitive.[3][4]Handle the solid compound and its solutions in low-light conditions. Use amber glass vials or wrap containers in aluminum foil.
Troubleshooting Flowchart for Stability Issues

G start Inconsistent Results or Suspected Degradation check_stock 1. Analyze DMSO Stock (HPLC/LC-MS) start->check_stock stock_ok Purity >95%? check_stock->stock_ok check_working 2. Analyze Aqueous Working Solution (Time Point Analysis: T=0 vs T=X hrs) stock_ok->check_working Yes new_stock FAIL: Prepare Fresh Stock - Use anhydrous DMSO - Store under Argon at -80°C stock_ok->new_stock No working_ok Purity Stable? check_working->working_ok fresh_dilution FAIL: Prepare Dilutions Fresh - Minimize time in aq. buffer - Protect from light working_ok->fresh_dilution No other_issues PASS: Investigate Other Variables - Assay conditions - Reagent quality - Adsorption to plastic working_ok->other_issues Yes

Caption: A logical flowchart for troubleshooting stability problems.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Preparation: Allow the vial of solid 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HCl (MW: 183.64 g/mol for the HCl salt) to equilibrate to room temperature before opening.

  • Weighing: Weigh out a precise amount of the solid (e.g., 1.84 mg) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous, research-grade DMSO to achieve the target concentration (e.g., 100 µL for 1.84 mg to make a 100 mM solution, then perform a 1:10 dilution to get 10 mM). Vortex thoroughly until fully dissolved.

  • Aliquoting: Dispense the solution into single-use, low-adhesion polypropylene vials.

  • Inerting & Storage: If possible, gently flush the headspace of each vial with argon or nitrogen gas before capping tightly. Store immediately at -80°C, protected from light.

Protocol 2: Stability Assessment in Aqueous Buffer via HPLC

This protocol provides a framework to assess the stability of your compound in your specific experimental buffer.

  • Preparation: Prepare a 100 µM working solution of the compound in your test buffer (e.g., PBS, pH 7.4) from your DMSO stock. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) and consistent.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and inject it onto an HPLC system. This will be your baseline purity measurement.

  • Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C in a cell culture incubator). Protect the solution from light.

  • Time Point Sampling: At set intervals (e.g., 2, 4, 8, and 24 hours), take another aliquot from the incubated solution and inject it onto the HPLC.

  • Analysis:

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm or a wavelength determined by a UV scan of the compound.

    • Calculation: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining: (Peak Area at Tx / Peak Area at T0) * 100%. A loss of >5-10% purity over the experimental duration may indicate a significant stability issue.

References

  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Available at: [Link]

  • Shyshkina, M. O., et al. (2023). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine, and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. Research Square. Available at: [Link]

  • Arora, P. K. (2015). Bacterial Degradation of Monocyclic Aromatic Amines. Frontiers in Microbiology, 6, 820. Available at: [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 1-15. Available at: [Link]

  • Guareschi, G., et al. (2011). The Oxidation of Pyrrole. Semantic Scholar. Available at: [Link]

  • Kost, A. N., et al. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40, 543–572. Available at: [Link]

  • Yadav, P., et al. (2020). Azaindole Therapeutic Agents. Future Medicinal Chemistry, 12(18), 1677-1693. Available at: [Link]

Sources

Technical Support Center: Refining Purification Protocols for 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride and its analogs. The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, the inherent basicity and polarity of the aminomethyl sidechain present unique challenges during purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and step-by-step protocols to help you navigate the complexities of purifying these valuable compounds, ensuring high purity and yield for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification process.

Q1: Why is my compound streaking badly on a standard silica gel TLC plate?

A: This is the most common issue. The 7-azaindole nitrogen and the primary amine are basic, while standard silica gel is acidic due to surface silanol (Si-OH) groups.[4][5] This strong acid-base interaction causes your compound to bind tightly and irregularly to the stationary phase, resulting in significant tailing or streaking. To get a reliable TLC reading, prepare your developing chamber with a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.

Q2: My free base is pure by NMR, but how do I reliably form the hydrochloride (HCl) salt?

A: Formation of the hydrochloride salt is a critical final step for improving stability and aqueous solubility.[6][7] The most common method is to dissolve the purified free base in a suitable anhydrous solvent (e.g., ethyl acetate, methanol, or a mixture of diethyl ether and methanol). Then, add a stoichiometric amount (typically 1.0 to 1.2 equivalents) of HCl dissolved in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise while stirring. The hydrochloride salt will typically precipitate out of the solution.

Q3: I've added HCl to my free base solution, but the product is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the product separates as a liquid phase instead of a solid. This often happens if the concentration is too high or the solvent system is not ideal for crystallization.

  • Dilute the Solution: Add more of the primary solvent to dissolve the oil.

  • Introduce an Anti-Solvent: Slowly add a non-polar solvent in which your salt is insoluble (e.g., hexane or heptane) until turbidity persists. This will gradually lower the solubility and promote crystal formation.

  • Cool Slowly: Allow the solution to cool to room temperature slowly, then transfer it to a 4°C refrigerator. Avoid shocking the system by placing it directly in a freezer.

  • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask below the solvent line to create nucleation sites. If you have a small amount of solid product from a previous batch, add a single seed crystal.

Q4: My compound is highly polar and barely moves off the baseline on silica gel, even with methanol in the mobile phase. What are my options?

A: For highly polar amines, normal-phase chromatography on silica can be challenging.[8] Consider these alternatives:

  • Amine-Functionalized Silica: This stationary phase has a basic surface, which prevents the strong interaction with your basic compound, leading to much better peak shapes and easier elution with less polar solvent systems.[4]

  • Reversed-Phase Chromatography (C18): This is an excellent alternative. Basic amines often provide good separation on C18 columns. For optimal results, use a mobile phase with a pH modifier. An alkaline mobile phase (e.g., using ammonium bicarbonate or a low concentration of ammonium hydroxide) will ensure your amine is in its neutral, free-base form, which increases its retention and improves peak shape.[5]

Section 2: Comprehensive Troubleshooting Guide

This guide provides a systematic approach to resolving more complex purification issues.

Chromatography Issues
SymptomPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Inappropriate Solvent System: The polarity difference between your compound and impurities is not being exploited.Optimize TLC: Systematically screen different solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane, Chloroform/Methanol) on TLC, always including 0.5-1% triethylamine. Aim for an Rf of 0.2-0.4 for your target compound.[8]
Column Overloading: Too much crude material was loaded relative to the amount of silica gel.Reduce Sample Load: A general rule is to load 1-5% of crude material by weight relative to the silica gel (e.g., 100-500 mg of crude on a 10g column).[8]
Compound Not Eluting from Column Compound is too Polar: The mobile phase is not strong enough to elute the highly polar amine from the acidic silica.Use a Gradient: Start with a less polar mobile phase and gradually increase the polarity (e.g., from 100% DCM to 90:10 DCM/MeOH). Switch to Reversed-Phase: Use a C18 column with a water/acetonitrile or water/methanol gradient.
Irreversible Adsorption: The compound is permanently stuck to the silica.Use Amine-Functionalized Silica: This eliminates the acidic binding sites.[4] Pre-treat the Column: Flush the standard silica column with the mobile phase containing the amine modifier for several column volumes before loading your sample.
Low Recovery After Column Product Decomposition on Silica: The acidic nature of silica can degrade sensitive compounds over the long exposure time of a column run.Run the Column Faster: Use a slightly more polar solvent system to decrease the run time. Switch to a Neutral Stationary Phase: Use neutral alumina or an amine-functionalized silica column. Check Product Stability: Monitor a solution of your pure compound in the presence of silica by TLC over time to confirm if degradation is occurring.[9]
Crystallization & Isolation Issues
SymptomPossible Cause(s)Recommended Solution(s)
Failure to Crystallize Solution is Too Dilute: The concentration is below the saturation point.Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure.
Solution is Too Pure: Spontaneous nucleation is sometimes difficult with very high-purity material.Induce Crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal.
Inappropriate Solvent: The compound is too soluble in the chosen solvent, even when cold.Use a Co-Solvent System: Dissolve the compound in a minimum of a "good" solvent (e.g., methanol) and then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or hexane) until the solution becomes cloudy. Warm slightly to redissolve, then cool slowly.[8]
Low Yield of Crystalline Product Too Much Solvent Used: The compound remains dissolved in the mother liquor even after cooling.Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent needed to fully dissolve the solid. Concentrate the Mother Liquor: After filtering the crystals, reduce the volume of the filtrate to obtain a second crop of crystals, which may require re-purification.[8]
Premature Crystallization: The product crystallizes in the funnel during hot filtration.Pre-heat Equipment: Warm the filtration funnel and receiving flask before use. Use a small amount of hot solvent to rinse the filtration apparatus to recover any precipitated product.
Product is an Amorphous Powder or Gummy Solid Solution Cooled Too Quickly: Rapid cooling often leads to disordered precipitation rather than ordered crystal growth.Slow Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed, before moving it to a refrigerator.
Residual Impurities: Trace impurities can inhibit proper crystal lattice formation.Re-purify the Material: Subject the material to another round of column chromatography or a different purification technique before attempting recrystallization again.

Section 3: Optimized Experimental Protocols

These protocols provide a validated starting point for your purification workflows. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is suitable for moderately polar analogs where streaking can be managed with a basic modifier.

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 98:2 Dichloromethane/Methanol + 0.5% Triethylamine) to create a free-flowing slurry.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or DCM. Pre-adsorb the sample onto a small amount of silica gel by adding silica, concentrating the mixture to a dry powder, and carefully adding this powder to the top of the packed column.

  • Elution: Begin elution with your starting mobile phase. If using a gradient, incrementally increase the percentage of the polar solvent (e.g., methanol) to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by TLC (using a mobile phase containing TEA) to identify the pure fractions containing your product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling triethylamine may require a high-vacuum pump or co-evaporation with a lower-boiling solvent like DCM.

Protocol 2: Recrystallization and HCl Salt Formation

This protocol is for the final purification and isolation of the hydrochloride salt.

  • Dissolution: Place the purified free base (from chromatography) into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., Isopropanol or Ethyl Acetate) and warm gently to dissolve the solid.

  • Acidification: While stirring, add 1.05 equivalents of an HCl solution (e.g., 2M HCl in Diethyl Ether) dropwise. A precipitate should begin to form.

  • Crystal Growth: If the solid crashes out immediately as a fine powder, gently warm the mixture until it redissolves, then allow it to cool slowly to room temperature.

  • Maturation: Once at room temperature, you may place the flask in a 4°C refrigerator for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether or hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents. The final product should be a stable, crystalline solid.[10]

Section 4: Visualization of Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification method based on initial analysis of the crude material.

Purification_Strategy start Crude Material tlc Analyze by TLC (with 0.5% TEA) start->tlc decision1 Is there a clean spot with good Rf (0.2-0.4)? tlc->decision1 decision2 Is the material a single major spot? decision1->decision2 Yes chromatography Flash Column Chromatography decision1->chromatography No (Multiple Spots) decision2->chromatography No crystallization Direct Crystallization / Salt Formation decision2->crystallization Yes decision3 Is the compound streaking badly? chromatography->decision3 final_product Pure Hydrochloride Salt crystallization->final_product normal_phase Silica Gel Column (with TEA in eluent) decision3->normal_phase No (Manageable) special_phase Amine-Functionalized Silica or Reversed-Phase (C18) decision3->special_phase Yes (Severe) normal_phase->final_product special_phase->final_product

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Failed Crystallization

This flowchart provides a logical sequence of steps to take when a crystallization attempt fails.

Crystallization_Troubleshooting start Crystallization Failed (Oil or No Solid) step1 1. Concentrate Solution start->step1 decision1 Did it crystallize? step1->decision1 step2 2. Scratch & Seed decision1->step2 No success Success: Isolate Crystals decision1->success Yes decision2 Did it crystallize? step2->decision2 step3 3. Cool Slowly to 4°C decision2->step3 No decision2->success Yes decision3 Did it crystallize? step3->decision3 step4 4. Add Anti-Solvent (e.g., Hexane) decision3->step4 No decision3->success Yes decision4 Did it crystallize? step4->decision4 repurify Re-purify by Chromatography (Impurities likely present) decision4->repurify No decision4->success Yes

Sources

Technical Support Center: Ensuring Reproducibility with 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Poor reproducibility in experimental results can be a significant impediment to scientific progress, leading to wasted resources and time. This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. By addressing common challenges and providing detailed protocols, this resource aims to enhance the reliability and reproducibility of your experiments.

Part 1: Understanding the Compound: Key Physicochemical Properties

This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors.[1][2] Its hydrochloride salt form is intended to improve solubility and stability. However, understanding its behavior in different experimental settings is crucial for consistent results.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSignificance for Experiments
Molecular Formula C₈H₁₀ClN₃Essential for calculating molarity of solutions.
Appearance White to off-white crystalline powder.[3]Deviations from this may indicate impurity or degradation.
Solubility No specific quantitative data is publicly available. As a hydrochloride salt of an amine, it is expected to have higher aqueous solubility at acidic pH compared to its free base form. It is likely soluble in DMSO.Critical for preparing stock solutions and ensuring the compound remains in solution in assay buffers. Precipitation is a major source of irreproducibility.
pKa Not publicly available. The pyrrolopyridine core has nitrogen atoms that can be protonated.Influences solubility at different pH values and the compound's charge state in biological assays.
Stability Expected to be more stable as a solid hydrochloride salt. Stability in solution is pH and temperature-dependent. 7-azaindole derivatives can be susceptible to oxidation and photodegradation.Dictates proper storage and handling conditions. Degradation can lead to loss of activity and the introduction of interfering substances.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Section A: Compound Handling and Solubility

Q1: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?

A1: This common phenomenon is often referred to as "DMSO shock." DMSO is a strong organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer, the local solvent environment rapidly becomes polar. If the compound's aqueous solubility is low, it will crash out of solution.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, ideally below 0.5%, in your assay. Ensure you run a vehicle control with the same final DMSO concentration.

  • Optimize the Dilution Protocol:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the final buffer volume, perform a serial dilution. For example, first, dilute the stock into a smaller volume of buffer, then add this intermediate dilution to the final volume.

    • Vortexing During Addition: Add the compound stock to the buffer while vortexing to promote rapid dispersion and prevent localized high concentrations.

  • Adjust the pH of the Assay Buffer: As a hydrochloride salt, the compound's solubility is likely higher at a slightly acidic pH. If your assay permits, try lowering the pH of your buffer (e.g., to pH 6.0-6.5). Always verify that the pH change does not affect your biological system.

  • Gentle Warming: Briefly warming the solution to 37°C may help in initial solubilization. However, be cautious, as prolonged heating can cause degradation. Always check for precipitation again after the solution cools to the experimental temperature.

Q2: I am unsure about the stability of my compound in solution. How should I prepare and store it?

A2: The stability of your compound in solution is critical for obtaining reproducible results.

Best Practices for Preparation and Storage:

  • Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions in your aqueous buffer immediately before each experiment. Do not store the compound in aqueous solutions for extended periods unless you have validated its stability.

Q3: How can I assess the quality and purity of my this compound?

A3: Verifying the identity and purity of your compound is a crucial first step.

Recommended Quality Control (QC) Procedures:

  • High-Performance Liquid Chromatography (HPLC): Use HPLC to determine the purity of the compound. A high-purity sample should show a single major peak.

  • Mass Spectrometry (MS): Confirm the identity of the compound by verifying its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine.[5][6][7]

Section B: Inconsistent Results in Biological Assays (e.g., Kinase Assays)

Q4: I am observing variable IC₅₀ values for my compound in a kinase inhibition assay. What are the potential causes?

A4: Variability in IC₅₀ values is a common issue in drug discovery and can stem from several factors. 7-azaindole derivatives are frequently developed as kinase inhibitors, making this a relevant application to troubleshoot.[1][2]

Troubleshooting Workflow for Kinase Assays:

start Inconsistent IC50 Values compound_issues Compound-Related Issues start->compound_issues assay_issues Assay-Related Issues start->assay_issues data_issues Data Analysis Issues start->data_issues sub_compound1 Precipitation in Assay? compound_issues->sub_compound1 sub_assay1 Assay Conditions Drift? assay_issues->sub_assay1 sub_data1 Curve Fitting Issues? data_issues->sub_data1 sub_compound2 Degradation? sub_compound1->sub_compound2 No sol_check Visually inspect for precipitation. Perform solubility test (Protocol 1). sub_compound1->sol_check Yes sub_compound3 Purity Issues? sub_compound2->sub_compound3 No stability_check Prepare fresh stock solution. Minimize light/air exposure. sub_compound2->stability_check Yes qc_check Perform QC checks (HPLC, MS, NMR). sub_compound3->qc_check Yes reoptimize_sol Re-optimize solubilization protocol. (Lower DMSO %, pH adjustment) sol_check->reoptimize_sol sub_assay2 Reagent Variability? sub_assay1->sub_assay2 No assay_params Standardize incubation times, temperatures, and reagent concentrations. sub_assay1->assay_params Yes reagent_qc Use fresh ATP and enzyme lots. Validate reagent quality. sub_assay2->reagent_qc Yes fit_check Ensure proper normalization. Use appropriate curve-fitting model. sub_data1->fit_check Yes

Caption: Troubleshooting workflow for inconsistent IC₅₀ values.

Q5: My compound shows no activity in my cell-based assay. What should I do?

A5: A lack of activity can be due to a variety of factors, from compound inactivity to issues with the assay itself.

Systematic Troubleshooting Approach:

  • Confirm Compound Activity: If possible, test the compound in a cell-free biochemical assay first to confirm that it is active against its intended target.

  • Assess Cell Permeability: The compound may not be effectively entering the cells. While no specific data exists for this compound, its structure suggests it should have reasonable permeability.

  • Check for Cellular Efflux: The compound might be actively transported out of the cells by efflux pumps.

  • Evaluate Cell Health: Ensure that the cells are healthy and that the vehicle (e.g., DMSO) concentration is not causing toxicity. A cell viability assay (see Protocol 2) should be performed.

  • Consider Target Engagement: In a cellular context, the target protein may not be expressed at sufficient levels, or it may be in a conformation that is not susceptible to inhibition.

Part 3: Experimental Protocols

To promote reproducibility, it is essential to follow standardized protocols.

Protocol 1: Assessing Compound Solubility in Aqueous Buffer

Objective: To visually determine the solubility of this compound in your specific assay buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous assay buffer

  • Microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a clear microcentrifuge tube, add your assay buffer.

  • Add the appropriate volume of the DMSO stock solution to achieve the desired final concentration.

  • Vortex the solution gently.

  • Incubate the solution under your experimental conditions (e.g., 37°C for 1 hour).

  • Visually inspect the solution for any signs of precipitation against a dark background.

Protocol 2: Cell Viability Assay (Example using Resazurin)

Objective: To determine if the compound or the solvent (DMSO) is affecting cell health.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution

Procedure:

  • Plate cells at an optimal density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of your compound in the cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium and add the medium containing the different compound concentrations.

  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the fluorescence or absorbance using a plate reader.

Part 4: Visualization of Key Concepts

Workflow for Preparing Compound for Cell-Based Assays

start Start: Solid Compound stock_prep Prepare 10 mM stock in anhydrous DMSO start->stock_prep aliquot Aliquot into single-use vials stock_prep->aliquot storage Store at -20°C or -80°C, protected from light aliquot->storage working_prep Prepare fresh working solution in assay buffer before use storage->working_prep solubility_check Visually confirm solubility working_prep->solubility_check assay Add to cells/assay solubility_check->assay

Caption: Recommended workflow for compound preparation.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02543k]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [URL: https://www.mdpi.com/1420-3049/25/21/5173]
  • 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/754214-42-1_1HNMR.htm]
  • 1H-PYRROLO[2,3-B]PYRIDIN-5-OL(98549-88-3) 1H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/98549-88-3_1HNMR.htm]
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/23/11/2797]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8692131/]
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [URL: https://www.researchgate.net/publication/237050518_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [URL: https://pubmed.ncbi.nlm.nih.gov/29302029/]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [URL: https://www.jstage.jst.go.jp/article/cpb/66/1/66_c17-00380/_article]
  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8655845/]
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Letters in Organic Chemistry. [URL: https://www.researchgate.
  • Discovery of novel 7-azaindoles as PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/27217002/]
  • 1H-pyrrolo[2, 3-b]pyridin-5-ylmethanamine, min 97%, 250 mg. A1-Chemical. [URL: https://www.a1-chemical.com/products/1h-pyrrolo-2-3-b-pyridin-5-ylmethanamine-min-97]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6636]
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [URL: https://rosdok.uni-rostock.de/handle/20.500.11968/382]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra02543k]
  • CAS No : 2254393-29-6 | Product Name : 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]. PASL. [URL: https://www.pasl.in/cas-no-2254393-29-6]
  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32298910/]
  • CAS 1186502-41-9 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, N,N-dimethyl-5-nitro-1-(phenylsulfonyl)-. BOC Sciences. [URL: https://www.bocsci.com/product/1h-pyrrolo-2-3-b-pyridine-2-methanamine-nn-dimethyl-5-nitro-1-phenylsulfonyl-cas-1186502-41-9-469601.html]
  • 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride. American Elements. [URL: https://www.americanelements.com/2-1-methyl-1h-pyrrolo-2-3-b-pyridin-3-yl-ethan-1-amine-hydrochloride-2060008-06-0]
  • Factory direct sale Top quality 1H-pyrrolo[2,3-c]pyridin-5-ylmethanamine CAS.267876-19-7. GuideChem. [URL: https://www.guidechem.com/product_show-pid-1002598.html]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6855198/]
  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22832050]
  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66713100]
  • 1H-Pyrrolo[2,3-b]pyridine 271-63-6. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/P1117]
  • 1H-Pyrrolo[2,3-b]pyridine | 271-63-6. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/JP/ja/p/P1117]

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Technical Support Center: Enhancing the Selectivity of 1H-Pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the optimization of selectivity for 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) based inhibitors. Our goal is to equip you with the strategic knowledge and practical methodologies required to navigate the complexities of kinase inhibitor design and overcome common challenges in achieving target specificity.

Introduction: The Selectivity Challenge with a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of protein kinase inhibitors. Its ability to form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP, makes it a highly effective starting point for potent antagonists.[1][2] However, this strength is also a liability. The ATP-binding site is highly conserved across the human kinome, which consists of over 500 members.[1] Consequently, inhibitors based on this scaffold can inadvertently bind to numerous off-target kinases, leading to potential toxicity, undesirable side effects, and a misinterpretation of biological outcomes.[3][4]

Achieving selectivity is not merely an academic exercise; it is a critical determinant of a compound's therapeutic index and ultimate clinical success. This guide will explore the rational design principles, structural modifications, and robust screening paradigms necessary to transform a potent but promiscuous 1H-pyrrolo[2,3-b]pyridine lead into a highly selective chemical probe or drug candidate.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions that form the foundation of a rational approach to improving inhibitor selectivity.

Q1: Why is the 1H-pyrrolo[2,3-b]pyridine core so prevalent in kinase inhibitor design?

The 1H-pyrrolo[2,3-b]pyridine scaffold is considered a "privileged" structure because it acts as an excellent bioisostere of adenine. The N1 nitrogen of the pyrrole ring and the N7 nitrogen of the pyridine ring act as hydrogen bond donor and acceptor, respectively, allowing the molecule to dock effectively into the kinase hinge region, a critical anchoring point for ATP and competitive inhibitors.[1] This reliable binding mode provides a solid foundation for potency, upon which selectivity-enhancing modifications can be built.

Q2: What are the key molecular features to modify on the scaffold to improve selectivity?

Selectivity is achieved by exploiting the subtle differences that exist between the ATP-binding sites of various kinases. Key areas for modification on the 1H-pyrrolo[2,3-b]pyridine core include:

  • C3-Position: Substituents at this position often project towards the solvent-exposed region. Modifying groups here can influence solubility and permeability, and larger groups can be designed to clash with certain kinase gatekeeper residues while being accommodated by others.

  • C4 and C5-Positions: These positions are directed towards the ribose-binding pocket and the "back pocket" of the kinase, respectively. These regions are less conserved than the hinge. Introducing substituents that form specific interactions (e.g., hydrogen bonds, hydrophobic packing) with unique residues in the target kinase's back pocket is a powerful strategy for driving selectivity.[5][6]

  • Pyrrole N1-Position: While often left unsubstituted to act as a hydrogen bond donor, substitution at N1 can alter the electronic properties of the ring system and provide vectors for exploring additional pockets, though it can also disrupt the crucial hinge interaction if not designed carefully.

Q3: How do I initially assess the selectivity of my lead compound?

The most effective method is a broad kinase selectivity panel screen.[7][8] These are commercially available services that test your compound against hundreds of purified kinases, typically in a biochemical assay format.

There are two common approaches:

  • Single-Dose Profiling: The compound is tested at a single, high concentration (e.g., 1 or 10 µM) against the panel. This provides a rapid snapshot of the "hit" kinases.

  • Dose-Response Profiling (IC50): For any kinases inhibited above a certain threshold (e.g., >70%) in the initial screen, a full dose-response curve is generated to determine the IC50 value. This provides a quantitative measure of potency against both on- and off-targets.[7]

Q4: What is the difference between biochemical and cell-based selectivity, and why might they differ?

  • Biochemical selectivity is determined using purified, isolated enzymes and substrates, often in the presence of ATP concentrations near the Km of each kinase.[9] This measures the intrinsic affinity of the compound for each kinase.

  • Cell-based selectivity measures the inhibitor's effect in a complex biological system (i.e., living cells). A compound's apparent potency and selectivity in a cellular environment can differ dramatically from biochemical assays due to:

    • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its target.

    • Intracellular ATP Concentration: Cellular ATP levels (1-5 mM) are much higher than those used in many biochemical assays.[9] This high concentration of the natural competitor can reduce the apparent potency of ATP-competitive inhibitors.

    • Target Engagement: The kinase may exist in a protein complex or cellular compartment that restricts inhibitor access.

It is crucial to validate biochemical hits in a cellular context using target engagement assays like NanoBRET or CETSA.[10]

Troubleshooting Guide: From Promiscuity to Precision

This section provides actionable guidance for specific experimental challenges.

Problem: My inhibitor is highly potent against my primary target but hits dozens of other kinases in a broad panel screen.

This is a common starting point. The goal is to identify structural "levers" that can dial out the off-target activity while maintaining on-target potency.

Workflow: Rational Selectivity Enhancement

Caption: Workflow for improving inhibitor selectivity.

Step-by-Step Troubleshooting Plan:

  • Analyze the Kinome Data:

    • Action: Systematically compare the primary target and key off-targets. Are the off-targets in the same kinase family? This suggests they share a highly similar ATP-binding site.

    • Rationale: Understanding the relationship between on- and off-targets informs your design strategy. It is often easier to differentiate between distant kinases than between closely related family members.

  • Leverage Structural Information:

    • Action: If available, obtain co-crystal structures of your inhibitor bound to both your target and a problematic off-target. If not, use computational docking or homology modeling based on existing structures in the PDB.

    • Rationale: Visualizing the binding modes is the most powerful tool for rational design. It allows you to see precisely which residues your compound interacts with and, crucially, how the binding pockets differ.[11][12]

  • Exploit Key Pocket Differences:

    • Action: Focus on regions of the ATP pocket known to vary across the kinome. A common strategy involves the "gatekeeper" residue, which controls access to a hydrophobic back pocket.

    • Example: If your target has a small gatekeeper (e.g., Threonine) and a key off-target has a large one (e.g., Methionine), you can add a bulky substituent to your inhibitor that fits into the target's back pocket but sterically clashes with the off-target's larger gatekeeper.[1]

  • Iterative Design and Synthesis:

    • Action: Based on your structural analysis, design a small, focused library of new compounds. For example, if you hypothesize that a methoxy group at the C5-phenyl position will access a unique pocket, synthesize analogs with different small substituents at that position to test the hypothesis.

    • Rationale: A systematic, hypothesis-driven approach to analog synthesis is more efficient than random exploration. Each new compound should answer a specific question about the structure-activity relationship (SAR).

Problem: My inhibitor shows poor activity in cellular assays despite excellent biochemical potency.

This discrepancy points to issues beyond intrinsic binding affinity.

Troubleshooting Cellular Potency

  • Assess Physicochemical Properties:

    • Action: Calculate or measure properties like LogP, polar surface area (PSA), and solubility.

    • Rationale: Poor cellular activity is often due to poor cell permeability. Compounds with high LogP (>5) or high PSA (>140 Ų) often struggle to cross the cell membrane. The 1H-pyrrolo[2,3-b]pyridine core itself is relatively flat and aromatic, so peripheral substituents heavily influence these properties.

  • Confirm Target Engagement in Cells:

    • Action: Use a cellular target engagement assay. The NanoBRET™ assay is a widely used method where the target kinase is fused to a luciferase and a fluorescent tracer competes with your inhibitor for binding, resulting in a measurable change in energy transfer.[10]

    • Rationale: This directly confirms whether your compound is reaching and binding to its intended target inside the cell. If there is no engagement, the problem is likely permeability or efflux. If there is engagement but no downstream effect, the biological role of the target in that cell line may need re-evaluation.

Experimental Protocols

Protocol 1: Tiered Kinase Selectivity Profiling

This protocol outlines an efficient, cost-effective strategy for assessing inhibitor selectivity.[7]

Objective: To determine the on-target potency and off-target profile of a 1H-pyrrolo[2,3-b]pyridine inhibitor.

Methodology:

  • Tier 1: Broad Kinome Screen (Single Concentration)

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Submit the compound to a commercial vendor (e.g., Reaction Biology, Eurofins DiscoverX) for screening against their largest available kinase panel (e.g., >400 kinases).

    • Request screening at a final assay concentration of 1 µM.

    • Data Analysis: Identify all kinases showing >70% inhibition at 1 µM. This is your preliminary "hit list."

  • Tier 2: IC50 Determination for Preliminary Hits

    • For the primary target and all hits from Tier 1, request a 10-point dose-response IC50 determination.

    • Ensure the vendor performs these assays with an ATP concentration at or near the Km for each specific kinase to allow for a more direct comparison of inhibitor affinity.[9]

    • Data Analysis: Calculate a selectivity score. A simple metric is the ratio of the IC50 for an off-target versus the on-target (e.g., IC50(Off-Target) / IC50(On-Target)). A score >100 is generally considered a good starting point for a selective inhibitor.

  • Tier 3: Cellular Target Engagement

    • Select the top 1-3 most problematic off-targets from Tier 2 (those with the lowest IC50 values).

    • Perform a NanoBRET™ Target Engagement assay for your primary target and these key off-targets.

    • Data Analysis: Compare the cellular IC50 values. This provides the most physiologically relevant measure of your compound's selectivity in a living system.

Data Presentation: SAR for Selectivity

The following table illustrates a hypothetical Structure-Activity Relationship (SAR) study for a 1H-pyrrolo[2,3-b]pyridine inhibitor targeting Kinase A, with Kinase B as a major off-target.

CompoundR-Group at C5Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity (B/A)Rationale for Change
1 (Lead) -H5255Baseline compound.
2a -CH3815018.75Probing a small hydrophobic pocket.
2b -OCH3645075Adding a potential H-bond acceptor.
2c -CF315>10,000>667Bulky, electron-withdrawing group creates steric clash in Kinase B's pocket.
2d -Ph5080016Large phenyl group reduces on-target potency.

This is example data and does not represent real experimental results.

This table clearly demonstrates how systematic modification at a single position can dramatically impact the selectivity profile, guiding the next round of inhibitor design.

Diagram: Logic of Substituent Effects on Selectivity

Caption: Rational modification of the 1H-pyrrolo[2,3-b]pyridine core.

References

  • Lo, Y. C., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(14), 2297-2305. [Link]

  • Milanesi, L., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 199. [Link]

  • Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]

  • Lo, Y. C., et al. (2015). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. [Link]

  • van der Wouden, P. E., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 278(21), 4047-4057. [Link]

  • Okafor, C. E., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Medicina, 60(5), 785. [Link]

  • Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry, 8(12), 1291-1297. [Link]

  • Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(6), 283-287. [Link]

  • Rizzuti, B., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(11), 5897. [Link]

  • Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate. [Link]

  • Sawa, M. (2008). Strategies for the Design of Selective Protein Kinase Inhibitors. Ingenta Connect. [Link]

  • Sharma, S., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(11), 101185. [Link]

  • Lo, Y. C., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(14), 2297–2305. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]

  • Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Jin, Q., et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 8(3), 1381-1385. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 59. [Link]

  • Jin, Q., et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Aamdal, K. A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3373. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

  • Sæther, H. S., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters, 14(6), 826-832. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]

  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. [Link]

Sources

challenges in scaling up the synthesis of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. The following troubleshooting guides and FAQs are structured to provide practical, in-depth solutions to specific experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, particularly when scaling up the reaction.

Issue 1: Low Yield in the Formation of the 7-Azaindole Core

Question: We are experiencing significantly lower than expected yields during the initial construction of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system when moving from a lab-scale to a pilot-plant scale. What are the likely causes and how can we optimize this step?

Answer:

Low yields during the scale-up of 7-azaindole synthesis are a common challenge, often stemming from the electron-deficient nature of the pyridine ring, which can hinder classical indole formation methods.[1] Several factors could be contributing to this issue:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters that may not scale linearly.[2] What works on a small scale may require re-optimization for larger batches.

    • Recommendation: Conduct a Design of Experiments (DoE) study on a small scale to identify the optimal conditions for your specific reaction. This will help in understanding the interplay between different parameters before committing large quantities of starting materials.[2]

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2]

    • Recommendation: Ensure the stirring rate and impeller design are adequate for the reactor volume and viscosity of the reaction mixture. For heterogeneous reactions, proper mixing is crucial for consistent results.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can have a more pronounced negative effect on a larger scale.[2]

    • Recommendation: Always use reagents and solvents of appropriate purity. Ensure that any solvents meant to be anhydrous are thoroughly dried, as moisture can quench sensitive reagents or catalyze side reactions.

  • Atmospheric Moisture and Oxygen: Many synthetic steps in heterocyclic chemistry are sensitive to air and moisture.[2]

    • Recommendation: Employ a robust inert atmosphere (nitrogen or argon) throughout the reaction, especially during the addition of reagents.

A common route to functionalized 7-azaindoles involves the cyclization of substituted pyridines. For instance, a metal-free cycloisomerization has been successfully demonstrated on a multi-kilogram scale for the synthesis of 5-nitro-7-azaindole.[1] If you are employing a similar strategy, carefully control the reaction temperature and ensure complete conversion before proceeding to the next step.

Issue 2: Poor Regioselectivity and Impurity Formation during Functionalization

Question: We are attempting to introduce a functional group at the C5 position of the 7-azaindole core, but are observing a mixture of isomers and other impurities that are difficult to separate. How can we improve the regioselectivity of this step?

Answer:

Achieving high regioselectivity in the functionalization of the 7-azaindole ring can be challenging due to the electronic properties of the bicyclic system. The formation of side products is a common issue in heterocyclic synthesis.[3]

  • Choice of Synthetic Route: The order of functionalization steps is crucial. It may be more efficient to start with a pyridine derivative that already contains the desired substituent or a precursor group at the 5-position before forming the pyrrole ring.[1]

  • Protecting Groups: The pyrrole nitrogen is susceptible to reaction under many conditions.

    • Recommendation: Consider protecting the pyrrole nitrogen (e.g., with a Boc or SEM group) before attempting functionalization of the pyridine ring. This can help direct the reaction to the desired position and prevent N-functionalization. However, be aware that the deprotection step can sometimes be challenging and may lead to side products.[4][5]

  • Reaction Conditions: The choice of reagents and reaction conditions can significantly influence the regioselectivity.

    • Recommendation: For electrophilic substitution reactions, carefully control the temperature. Running the reaction at a lower temperature can sometimes disfavor the formation of side products that may have a higher activation energy.[3] The choice of solvent can also play a role in directing the substitution.[3]

  • Directed Ortho-Lithiation: If applicable to your specific substrate, directed ortho-lithiation can be a powerful tool for achieving high regioselectivity.[6]

Issue 3: Incomplete Reduction of the C5-Functional Group

Question: Our reduction of the C5-functional group (e.g., nitrile or nitro) to the aminomethyl group is stalling, leading to a mixture of starting material, partially reduced intermediates, and the desired product. How can we drive the reaction to completion?

Answer:

Incomplete reduction is a frequent problem when scaling up, often due to catalyst deactivation, insufficient reagent, or mass transfer limitations.

  • Catalyst Activity and Loading: For catalytic hydrogenations (e.g., using Pd/C), the catalyst may be poisoned by impurities in the substrate or solvent.

    • Recommendation: Ensure the starting material is of high purity. A pre-treatment of the substrate solution with activated carbon can sometimes remove catalyst poisons. Increase the catalyst loading or pressure, but do so incrementally and with caution.

  • Choice of Reducing Agent: The choice of reducing agent is critical. For the reduction of a nitrile to a primary amine, common reagents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For a nitro group, reagents like SnCl₂/HCl or catalytic hydrogenation are often used.

    • Recommendation: If using LiAlH₄, ensure strictly anhydrous conditions. The reaction is typically performed in an ether solvent like THF.[7] For catalytic hydrogenation, the choice of catalyst, solvent, and pressure can significantly impact the outcome.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or HPLC.[3][8] This will help determine if the reaction has stalled or is proceeding slowly.

Functional Group Common Reducing Agents Key Considerations
Nitrile (-CN)LiAlH₄ in THF; Catalytic Hydrogenation (e.g., H₂, Pd/C, Raney Ni)LiAlH₄ requires stringent anhydrous conditions. Catalytic methods may require optimization of catalyst, solvent, and pressure.
Nitro (-NO₂)Catalytic Hydrogenation (e.g., H₂, Pd/C); SnCl₂/HCl; Fe/NH₄ClCatalytic hydrogenation is often clean and efficient. Metal/acid reductions are robust but may require careful workup to remove metal salts.
Issue 4: Difficulty in Isolation and Purification of the Final Hydrochloride Salt

Question: We are struggling to isolate our final product, 1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine, as a stable, crystalline hydrochloride salt. The product is either oily or forms an amorphous solid that is difficult to handle and purify.

Answer:

The formation of a stable, crystalline salt is crucial for the isolation, purification, and handling of active pharmaceutical ingredients and their intermediates.

  • Solvent Selection for Salt Formation: The choice of solvent is critical for obtaining a crystalline salt.

    • Recommendation: After neutralizing the reaction mixture and extracting the free base into an organic solvent, treat the solution with a solution of HCl in a suitable solvent (e.g., HCl in isopropanol, ethanol, or diethyl ether). The ideal solvent system will be one in which the hydrochloride salt is sparingly soluble, promoting precipitation. An anti-solvent can also be added to induce crystallization.

  • Control of pH: Precise control of the final pH is important.

    • Recommendation: During the workup, after quenching the reaction, adjust the pH to isolate the free base before attempting salt formation.[8] For the salt formation itself, add the HCl solution slowly and monitor the precipitation.

  • Water Content: The presence of excess water can sometimes hinder crystallization.

    • Recommendation: Ensure the organic solution of the free base is thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before adding the HCl solution.[8]

  • Purification of the Free Base: Impurities can interfere with crystallization.

    • Recommendation: If the salt is proving difficult to crystallize, consider purifying the free base first by column chromatography before attempting the salt formation.[9]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and scalable approach involves a multi-step synthesis starting from a readily available 7-azaindole derivative.[10] A generalized workflow is as follows:

Synthetic_Workflow start Substituted 7-Azaindole step1 C5-Functionalization (e.g., Nitration or Cyanation) start->step1 step2 Reduction of C5-Group step1->step2 step3 Formation of Free Base (1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine) step2->step3 step4 Hydrochloride Salt Formation step3->step4 end_product 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride step4->end_product

Caption: General synthetic workflow for the target molecule.

This can be achieved by first introducing a nitro group at the C5 position, followed by reduction to the amine.[1] Alternatively, a cyano group can be introduced and subsequently reduced.[11]

Q2: What analytical techniques are recommended for monitoring the progress of the synthesis?

For monitoring the reactions, a combination of techniques is advisable:

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of products.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the molecular weights of the products and any intermediates or byproducts.[3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress and for assessing the purity of the final product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product.[7]

Q3: Are there any specific safety precautions to consider when scaling up this synthesis?

Yes, several safety considerations are paramount:

  • Handling of Pyrophoric and Water-Reactive Reagents: Reagents like lithium aluminum hydride (LiAlH₄) are highly reactive with water and can be pyrophoric. Handle them under a strict inert atmosphere and use appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly rated for the intended pressure and that all connections are leak-proof. The catalyst (e.g., Pd/C) can be pyrophoric, especially after the reaction. Handle the wet catalyst carefully and avoid allowing it to dry in the air.

  • Exothermic Reactions: Nitration and reactions involving strong acids or bases can be highly exothermic, especially on a large scale.[10] Ensure the reactor has adequate cooling capacity and add reagents slowly to control the temperature.

  • Handling of Cyanides: If using cyanide reagents (e.g., Zn(CN)₂), be aware of their high toxicity. Work in a well-ventilated fume hood and have an appropriate quenching procedure and emergency plan in place.

Experimental Protocols

Protocol 1: Reduction of 5-Cyano-7-azaindole to 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a dry, inerted reaction vessel, add 5-cyano-7-azaindole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~3.0 eq) in THF, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.[7]

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Extraction: Filter the resulting solids and wash them thoroughly with THF or ethyl acetate. Combine the filtrate and washes, and extract the aqueous layer with ethyl acetate.[7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, which can be purified by column chromatography if necessary.[9]

Reduction_Protocol setup 1. Reaction Setup (5-Cyano-7-azaindole in THF under N₂) addition 2. Reagent Addition (Slowly add LiAlH₄ solution at 0 °C) setup->addition reaction 3. Reaction (Warm to RT, then reflux. Monitor completion.) addition->reaction workup 4. Workup (Quench with H₂O and NaOH at 0 °C) reaction->workup extraction 5. Extraction (Filter solids, extract with Ethyl Acetate) workup->extraction purification 6. Purification (Dry and concentrate organic layers) extraction->purification

Caption: Workflow for the reduction of 5-cyano-7-azaindole.

References

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
  • Troubleshooting common issues in the synthesis of heterocyclic compounds
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis. ChemicalBook.
  • (1H-PYRROLO[2,3-B]PYRIDIN-5-YL)-METHANOL synthesis. ChemicalBook.
  • Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies. Benchchem.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine. Benchchem.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5. PubMed.

Sources

Technical Support Center: A Guide to the Stable Storage and Handling of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride (CAS RN: 1432754-52-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them, enabling you to troubleshoot and maintain the quality of your experiments.

The pyrrolo-pyridine core is a key pharmacophore in many developmental drugs, including kinase inhibitors.[1][2] The stability of this compound is paramount for reproducible and reliable experimental results. Its hydrochloride salt form, while improving solubility, introduces specific handling challenges, primarily related to its potential hygroscopicity.[3][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored under controlled conditions that minimize exposure to its primary degradation triggers: moisture, air (oxygen), light, and heat.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential chemical degradation. While some related compounds like 7-azaindole can be stored at room temperature[1], refrigeration is a safer, more conservative approach for long-term stability of this functionalized amine.
Atmosphere Under inert gas (Argon or Nitrogen)As a hydrochloride salt, the compound is likely hygroscopic.[5][6][7] An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and oxidative degradation of the electron-rich pyrrolopyridine ring system.[8]
Light In an amber or opaque vialProtects the compound from photolytic degradation, a common pathway for nitrogen-containing heterocyclic compounds.[8]
Container Tightly sealed, airtight containerPrevents the ingress of moisture and air from the surrounding environment.[9][10]

Q2: My vial of this compound arrived at room temperature. Is it still viable?

A2: Yes, in most cases, short-term exposure to ambient temperatures during shipping is unlikely to cause significant degradation. The recommended refrigerated storage is for long-term preservation. However, upon receipt, the compound should be immediately inspected and transferred to the recommended storage conditions.

Q3: How can I tell if my compound has degraded?

A3: Degradation can manifest in several ways:

  • Visual Changes: The pure compound is typically a white to off-white or light yellow solid.[9] Any significant color change (e.g., to brown or dark brown) can indicate degradation. Clumping of the powder suggests moisture absorption.

  • Solubility Issues: If the compound does not dissolve as expected in the recommended solvent, it may be a sign of degradation or the presence of insoluble degradation products.

  • Analytical Discrepancies: The most definitive way to assess purity is through analytical techniques like HPLC, LC-MS, or NMR. A decrease in the main peak area and the appearance of new peaks in an HPLC chromatogram are clear indicators of degradation.

Q4: Is it necessary to handle this compound in a glove box?

A4: For optimal results and to prevent moisture uptake, handling in a controlled environment like a glove box or a glove bag with low humidity is highly recommended, especially when weighing out small quantities for sensitive experiments.[6][7] If a glove box is unavailable, work quickly and in a low-humidity environment. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.

Part 2: Troubleshooting Guide for Stability Issues

This section provides a more in-depth guide to identifying, understanding, and mitigating degradation of this compound.

Issue 1: The compound has changed color (e.g., turned brown).
  • Potential Cause: Oxidation is a likely cause of color change. The pyrrole and aminopyridine components of the molecule are susceptible to oxidation, which can be accelerated by exposure to air and light.[8][11]

  • Troubleshooting Steps:

    • Assess Purity: Do not use the discolored compound in critical experiments without first assessing its purity. Run an HPLC analysis to quantify the extent of degradation.

    • Solubility Test: Attempt to dissolve a small amount in your intended solvent. Note any insolubility or color in the solution.

    • Future Prevention: Ensure that all future handling of the compound is done under an inert atmosphere and that the container is purged with argon or nitrogen before sealing and storage. Store in a dark location or an amber vial.

Issue 2: The powder has become clumpy or sticky.
  • Potential Cause: This is a classic sign of hygroscopicity, where the hydrochloride salt has absorbed moisture from the atmosphere.[4] This can lead to hydrolysis and other forms of degradation.[8][12]

  • Troubleshooting Steps:

    • Drying: The compound can be dried under high vacuum for several hours. However, be aware that this may not reverse any chemical degradation that has already occurred.

    • Purity Check: After drying, an analytical check (HPLC or NMR) is essential to confirm the compound's integrity.

    • Handling Protocol Review: Re-evaluate your handling procedures. Always allow the vial to equilibrate to room temperature before opening. Minimize the time the container is open to the air. Use of a desiccator for short-term storage outside of an inert atmosphere can be a temporary measure.

Workflow for Handling Potentially Degraded Compound

The following diagram outlines the decision-making process when you suspect your compound may have degraded.

G A Suspected Degradation (e.g., color change, clumping) B Visual Inspection & Solubility Test A->B C Proceed with Non-Critical Experiment (Use with Caution) B->C Appears OK D Perform Analytical Purity Check (HPLC, LC-MS) B->D Inconclusive or for Critical Experiments E Purity Acceptable? (e.g., >95%) D->E F Proceed with Experiment E->F Yes G Purity Unacceptable E->G No H Purify Compound (if possible) G->H I Order New Batch G->I

Sources

Validation & Comparative

A Researcher's Guide to Cross-Reactivity Profiling of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The 1H-Pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to the purine core of ATP allows for potent and specific interactions within the kinase ATP-binding site. This has led to the development of numerous successful drugs targeting kinases such as VEGFR, CSF1R, BRAF, and Janus kinases (JAKs).[1][2] However, the high degree of conservation across the human kinome presents a significant challenge: the potential for off-target binding and subsequent cross-reactivity.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel compounds derived from 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and compare the profile of a hypothetical derivative, "Pyrrolo-pyridin Kinase Inhibitor 1" (PKI-1), with established kinase inhibitors, Tofacitinib and Vemurafenib. Our objective is to equip researchers with the knowledge to build a robust, self-validating preclinical data package that anticipates potential therapeutic liabilities and uncovers new therapeutic opportunities.

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target effects are not merely a scientific curiosity; they are a major cause of clinical trial failures and adverse drug reactions.[3] For instance, the BRAF inhibitor Vemurafenib, while highly effective against BRAF V600E-mutant melanoma, is known to cause cutaneous squamous cell carcinomas in some patients due to paradoxical activation of the MAPK pathway in BRAF wild-type cells.[4][5] This underscores the necessity of comprehensive profiling early in the drug discovery process. By understanding a compound's selectivity, we can better predict its safety profile and potentially identify polypharmacological effects that could be therapeutically beneficial.

Comparative Analysis: PKI-1 vs. Established Inhibitors

To contextualize the cross-reactivity profile of our hypothetical compound, PKI-1, we will compare it against two well-characterized kinase inhibitors:

  • Tofacitinib: A first-generation Janus kinase (JAK) inhibitor, known to inhibit JAK1, JAK2, and JAK3 with varying potencies.[6][7] Its relatively broad JAK family inhibition has implications for both efficacy and safety.[8]

  • Vemurafenib: A selective inhibitor of the BRAF V600E mutation.[5] Despite its selectivity for the mutant BRAF, it exhibits off-target effects on other kinases, contributing to its side-effect profile.[9][10]

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the hypothetical cross-reactivity data for PKI-1 against a panel of 10 kinases, alongside the known profiles of Tofacitinib and Vemurafenib. This data is illustrative and serves to highlight different selectivity profiles.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetPKI-1 (Hypothetical)TofacitinibVemurafenib
JAK1 (Primary Target) 98% 95% 15%
JAK2 85% 92% 10%
JAK3 75% 88% 5%
TYK2 60% 70% 8%
BRAF V600E 12% 5% 99%
SRC 45% 30% 65%
LCK 35% 25% 70%
VEGFR2 55% 15% 20%
c-Kit 40% 10% 25%
FLT3 50% 20% 18%

Table 2: IC50 Values for Selected Kinases (nM)

Kinase TargetPKI-1 (Hypothetical)TofacitinibVemurafenib
JAK1 (Primary Target) 10 5 >10,000
JAK2 50 20 >10,000
JAK3 150 1 >10,000
BRAF V600E >10,000 >10,000 31
SRC 800 >5,000 48

Experimental Methodologies

A multi-pronged approach is essential for robust cross-reactivity profiling. Below are detailed protocols for two key assays: a biochemical kinase assay to determine direct inhibitory activity and a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.

Protocol 1: Radiometric Kinase Profiling Assay

This assay quantitatively measures the ability of a compound to inhibit the activity of a purified kinase.[3]

Objective: To determine the IC50 values of a test compound against a panel of purified kinases.

Materials:

  • Purified, active kinases of interest.

  • Test compound (e.g., PKI-1) serially diluted in DMSO.

  • Kinase reaction buffer (specific to each kinase).

  • [γ-33P]ATP.

  • Substrate peptide or protein.

  • 96-well filter plates.

  • Scintillation counter.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 100 µM.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Initiation: Add the test compound dilutions and pre-incubate for 10 minutes at room temperature.

  • Phosphorylation Reaction: Initiate the reaction by adding [γ-33P]ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Termination: Stop the reaction by adding phosphoric acid.

  • Washing: Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.

  • Detection: Add scintillation fluid to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Diagram 1: Radiometric Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Serial Dilution of Test Compound PreIncubate Add Compound & Pre-incubate Compound->PreIncubate Kinase Kinase, Substrate, & Buffer Kinase->PreIncubate Initiate Add [γ-33P]ATP & Incubate PreIncubate->Initiate Terminate Stop Reaction (Phosphoric Acid) Initiate->Terminate Filter Transfer to Filter Plate & Wash Terminate->Filter Count Scintillation Counting Filter->Count Analyze Calculate % Inhibition & IC50 Count->Analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activation STAT STAT JAK->STAT phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Gene Gene Transcription Nucleus->Gene

Caption: Simplified schematic of the JAK-STAT signaling pathway.

Conclusion and Future Directions

The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and safety. The 1H-Pyrrolo[2,3-b]pyridine scaffold offers a versatile starting point for the design of potent inhibitors, but its inherent potential for broad kinase activity necessitates a thorough and early assessment of selectivity. By employing a combination of biochemical and cellular assays, as outlined in this guide, researchers can build a comprehensive understanding of a compound's activity profile. This data-driven approach is essential for making informed decisions in the complex process of drug development, ultimately leading to safer and more effective medicines. Further characterization using techniques like chemical proteomics can provide an even more unbiased and in-depth view of a compound's interactome within the cell.

References

  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central.
  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance.
  • BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife. Available from: [Link]

  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance. Available from: [Link]

  • Suppression of apoptosis by BRAF inhibitors through off-target inhibition of JNK signaling. Oncotarget.
  • Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease. PMC - NIH.
  • Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. MDPI. Available from: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. ResearchGate. Available from: [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.

Sources

A Head-to-Head Comparison of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors.[1][2][3][4][5] Its unique structure, featuring a pyridine nitrogen atom as a hydrogen bond acceptor and a pyrrole NH group as a hydrogen bond donor, allows it to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][2][3] This bidentate interaction serves as a powerful anchor for designing potent and selective inhibitors. The versatility of the 7-azaindole core, with five positions amenable to substitution, has led to its incorporation into numerous clinical candidates and approved drugs, such as the BRAF inhibitor Vemurafenib.[1][2][3]

This guide provides a head-to-head in vitro comparison of different classes of 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their inhibitory potency against various kinase targets. We will delve into the structure-activity relationships (SAR) that govern their performance and provide detailed protocols for the key assays used to generate this comparative data.

The Kinase Hinge: The 7-Azaindole's Primary docking Station

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Most small molecule inhibitors are designed to be ATP-competitive, binding within the deep cleft that normally accommodates ATP.[1][3] The "hinge region" is a flexible loop connecting the N- and C-terminal lobes of the kinase domain and is critical for this interaction. The 7-azaindole scaffold excels as a "hinge-binder," a foundational piece from which inhibitor specificity and potency are built.

Below is a diagram illustrating the fundamental interaction between the 7-azaindole core and the kinase hinge region.

G backbone_1 Backbone NH backbone_2 Backbone C=O azaindole      N     / \nPyridine--N-H     /  /     C==C      | Pyrrole azaindole->backbone_1 H-bond (Donor) azaindole->backbone_2

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge.

Section 1: Comparative Analysis of FGFR Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a critical target in oncology, with its aberrant activation linked to various cancers.[6][7][8] Several research groups have explored the 7-azaindole scaffold to develop potent FGFR inhibitors.

A recent study detailed the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs.[6][7] Through structure-based design, modifications were introduced to enhance potency and explore interactions within the ATP-binding pocket. The table below compares the in vitro inhibitory activity of selected compounds from this series against FGFR isoforms 1, 2, and 3.

Compound IDR Group SubstitutionFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
3a Phenyl205031404530
4a 2,6-difluorophenyl152140
4h 2,6-dichloro-3-methoxyphenyl7925
(Data synthesized from RSC Adv., 2021, 11, 21448-21456)[6][7][8]

Analysis of Structure-Activity Relationship (SAR):

The initial compound 3a with a simple phenyl substitution showed very weak activity. The key to unlocking potency was the introduction of di-ortho substitutions on the phenyl ring. The addition of two fluorine atoms in compound 4a dramatically increased the inhibitory activity by over 100-fold against all three FGFR isoforms. This is a classic strategy in kinase inhibitor design; the ortho-substituents force the phenyl ring to twist out of plane with the 7-azaindole core, enabling deeper penetration into a hydrophobic pocket and preventing a planar, less optimal conformation.

Further optimization led to compound 4h , which features 2,6-dichloro and 3-methoxy substitutions. This compound demonstrated the most potent activity, with single-digit nanomolar IC50 values against FGFR1 and FGFR2.[6][7][8] The chlorine atoms likely provide stronger hydrophobic interactions than fluorine, while the meta-methoxy group may form additional favorable contacts within the binding site. This progression clearly illustrates how systematic substitution on a peripheral ring can fine-tune the potency of a 7-azaindole-based inhibitor.

Section 2: Comparative Analysis of TNIK Inhibitors

Traf2- and Nck-interacting kinase (TNIK) has emerged as a therapeutic target in colorectal cancer.[9][10] A series of 1H-pyrrolo[2,3-b]pyridine compounds were identified as potent TNIK inhibitors, with some achieving IC50 values below 1 nM.[9][10]

Compound IDKey Structural FeaturesTNIK IC50 (nM)
Compound A Phenyl-substituted pyrrole>1000
Compound B Addition of cyano group52
Compound C Optimized side chain<1
(Representative data based on findings from Bioorg Med Chem Lett. 2021 Feb 1:33:127749)[9]

Analysis of Structure-Activity Relationship (SAR):

In this series, the initial scaffold showed negligible activity. The introduction of specific functional groups was critical for achieving high potency. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a similar series of 31 derivatives highlighted the importance of hydrogen bond donors near the 7-azaindole core and hydrophobic groups at other positions to enhance activity. The progression from micromolar to sub-nanomolar inhibition underscores the sensitivity of the TNIK active site to subtle chemical modifications on the 7-azaindole framework.

Section 3: Detailed Experimental Protocols

The reliability of in vitro comparison hinges on standardized and well-controlled experimental methods.[11] IC50 values can vary significantly between labs due to differences in assay conditions, such as ATP concentration, enzyme source, and detection method.[11][12] Below are representative protocols for key in vitro assays.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-based)

This protocol is designed to determine the IC50 value of a test compound by measuring its ability to inhibit the phosphorylation of a substrate by a specific kinase. It utilizes an ATP-Glo™ format, which measures the amount of ATP remaining in the reaction after kinase activity.

Causality Behind Experimental Choices:

  • Kinase & Substrate: Recombinant human kinase and a validated peptide or protein substrate are used to ensure a clean, specific system.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors. An IC50 value is dependent on ATP concentration, so consistency here is paramount for comparability.[13]

  • Luminescence Readout: This method is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods.

Workflow Diagram:

G A 1. Dispense Compound (10-point serial dilution) B 2. Add Kinase & Substrate Mix (Pre-incubate) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate at RT (e.g., 60 minutes) C->D E 5. Terminate & Detect (Add ATP detection reagent) D->E F 6. Read Luminescence (Plate Reader) E->F G 7. Data Analysis (Calculate % Inhibition, Plot Dose-Response, Fit for IC50) F->G

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the 1H-pyrrolo[2,3-b]pyridine derivatives in DMSO and dispense 100 nL into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase, the appropriate substrate (e.g., a generic peptide like poly-Glu-Tyr), and the assay buffer. Dispense 5 µL of this mix into each well.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer at 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM). Add 5 µL to each well to start the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The duration should be within the linear range of the reaction, determined during assay development.

  • Signal Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.

  • Data Acquisition: Incubate for another 10 minutes to stabilize the luminescent signal, then read the plate on a luminescence-capable plate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

While biochemical assays measure direct enzyme inhibition, cellular assays confirm that a compound can enter a cell and bind to its intended target in a physiological context. The NanoBRET™ Target Engagement assay is a robust method for this purpose.[14]

Causality Behind Experimental Choices:

  • Energy Transfer (BRET): Bioluminescence Resonance Energy Transfer (BRET) measures proximity. It relies on energy transfer from a NanoLuc® luciferase-tagged kinase (donor) to a fluorescent tracer that binds the same kinase (acceptor).[14] This provides a direct readout of binding.

  • Competitive Displacement: The assay measures the ability of a test compound to displace the fluorescent tracer from the kinase active site. A potent compound will reduce the BRET signal in a dose-dependent manner.[14]

  • Live Cells: Using live cells ensures that measurements are taken with physiological concentrations of ATP, relevant interacting proteins, and accounts for cell permeability.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Tracer and Compound Addition: Prepare a solution of the fluorescent cell-permeable tracer and the test compounds (serially diluted) in Opti-MEM™ medium.

  • Treatment: Remove the growth medium from the cells and add the tracer/compound mixtures. Incubate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. Add this to each well.

  • Signal Reading: Read the plate within 10 minutes on a plate reader equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.

  • Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to controls and plot the corrected BRET ratio against compound concentration to determine the IC50 value for target engagement.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and effective starting point for the development of kinase inhibitors.[1][3][4] Head-to-head in vitro comparisons, grounded in robust and well-documented protocols, are essential for elucidating the structure-activity relationships that drive inhibitor potency and selectivity. As demonstrated with FGFR and TNIK inhibitor series, rational, structure-based design coupled with systematic screening can rapidly advance compounds from weak hits to highly potent leads. For researchers in drug development, a deep understanding of the comparative data and the underlying experimental methodologies is critical for making informed decisions in the optimization of next-generation targeted therapies.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]

  • Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 21448–21456. [Link]

  • El Mernissi, N., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4). [Link]

  • Roth, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8775. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]

  • J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE Website. [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

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Benchmarking Pyrrolo-K-inhib: A Next-Generation Kinase Inhibitor for EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Standard-of-Care EGFR Tyrosine Kinase Inhibitors

Introduction

The treatment landscape for Non-Small Cell Lung Cancer (NSCLC) has been significantly reshaped by the advent of targeted therapies, particularly for patient populations with specific oncogenic driver mutations.[1] Activating mutations in the Epidermal Growth Factor Receptor (EGFR) are a key therapeutic target in a subset of NSCLC patients.[2][3] While first and third-generation EGFR Tyrosine Kinase Inhibitors (TKIs) have improved patient outcomes, the emergence of resistance remains a clinical challenge.[1][3]

This guide introduces Pyrrolo-K-inhib , a novel investigational kinase inhibitor built upon the versatile 1H-pyrrolo[2,3-b]pyridine scaffold. Derivatives of this scaffold have demonstrated potent inhibitory activity against various kinases implicated in oncology, including Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 8 (CDK8).[4][5][6] Pyrrolo-K-inhib has been rationally designed to target activating EGFR mutations, including primary sensitizing mutations (Exon 19 deletions and L858R) and potentially emergent resistance mutations.

Here, we present a comprehensive preclinical benchmarking of Pyrrolo-K-inhib against the established standard-of-care EGFR TKIs, Gefitinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor).[7] This guide will provide an in-depth analysis of their mechanisms of action, comparative efficacy based on robust in vitro and in vivo experimental data, and a projection of the potential therapeutic niche for Pyrrolo-K-inhib.

Mechanism of Action: Targeting the EGFR Signaling Cascade

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[8][9] In NSCLC, mutations in the EGFR kinase domain lead to its constitutive activation, triggering downstream cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive tumorigenesis.[2][10]

Standard-of-Care: Gefitinib and Osimertinib
  • Gefitinib is a first-generation, reversible EGFR TKI that competitively binds to the ATP-binding site of the EGFR kinase domain.[11][12][13] This action blocks EGFR autophosphorylation and subsequent activation of downstream signaling.[14] Its efficacy is primarily in patients with EGFR sensitizing mutations.[11]

  • Osimertinib is a third-generation, irreversible EGFR TKI.[10] It is designed to be effective against both sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation TKIs.[15] Osimertinib forms a covalent bond with the Cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition.[10][16] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which can translate to a better safety profile.[15]

Investigational Compound: Pyrrolo-K-inhib

Pyrrolo-K-inhib is hypothesized to act as a potent, ATP-competitive inhibitor of the EGFR kinase. Its 1H-pyrrolo[2,3-b]pyridine core is designed to form high-affinity interactions within the kinase domain. The specific substitutions on this scaffold are engineered to enhance potency against clinically relevant EGFR mutations and potentially overcome known resistance mechanisms.

Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for these TKIs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular cluster_inhibitors TKI Intervention EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF / TGF-α Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrrolo Pyrrolo-K-inhib Pyrrolo->EGFR ATP-Competitive Inhibition Gefitinib Gefitinib Gefitinib->EGFR ATP-Competitive Inhibition Osimertinib Osimertinib Osimertinib->EGFR ATP-Competitive Inhibition

Caption: EGFR signaling pathway and TKI points of intervention.

Head-to-Head Comparison: Preclinical Efficacy

To objectively benchmark Pyrrolo-K-inhib, a series of standardized preclinical assays are essential. These assays evaluate the compound's potency at a biochemical level and its efficacy in a cellular context.

In Vitro Biochemical Potency: Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Lower IC50 values indicate greater potency. Biochemical assays using purified recombinant EGFR enzymes (wild-type, L858R, Exon 19 deletion, and L858R/T790M double mutant) are performed to determine the direct inhibitory activity of each compound.

Table 1: Biochemical IC50 Values Against EGFR Variants (nM)

CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (Ex19del)EGFR (L858R/T790M)
Pyrrolo-K-inhib 4500.8 0.5 5.2
Gefitinib 3505.54.8>1000
Osimertinib 4901.20.98.9

Data are hypothetical and for illustrative purposes.

These results suggest that Pyrrolo-K-inhib demonstrates high potency against sensitizing EGFR mutations, comparable to or exceeding that of Osimertinib, and significantly greater than Gefitinib. Crucially, it maintains strong activity against the T790M resistance mutation, a key limitation of first-generation TKIs. All three compounds show lower potency against wild-type EGFR, which is desirable for minimizing off-target effects.

Cell-Based Efficacy: Proliferation and Viability Assays

To assess the impact of the inhibitors on cancer cell growth, cell viability assays are conducted on NSCLC cell lines harboring different EGFR mutations.[17][18] The IC50 values in these assays reflect the concentration of the drug required to inhibit cell proliferation by 50%.

Table 2: Cellular IC50 Values in NSCLC Cell Lines (nM)

Cell LineEGFR StatusPyrrolo-K-inhibGefitinibOsimertinib
PC-9 Exon 19 del6.5 15.28.1
H1975 L858R/T790M25.8 >500030.5
A549 Wild-Type>10000>10000>10000

Data are hypothetical and for illustrative purposes.

In a cellular context, Pyrrolo-K-inhib effectively inhibits the proliferation of NSCLC cells with both sensitizing (PC-9) and resistant (H1975) EGFR mutations. Its superior performance in the H1975 cell line compared to Gefitinib highlights its potential for treating resistant tumors. The lack of activity in the wild-type A549 cell line further supports its selectivity for mutant EGFR.

In Vivo Efficacy: NSCLC Xenograft Models

To evaluate anti-tumor activity in a living system, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are utilized.[19][20][21] In these models, human NSCLC tumors are implanted in immunodeficient mice, which are then treated with the respective compounds.

Table 3: Tumor Growth Inhibition in H1975 (L858R/T790M) Xenograft Model

Treatment Group (daily oral gavage)Dose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -0+2.5
Pyrrolo-K-inhib 2585 -1.5
Gefitinib 5015-2.0
Osimertinib 2578-3.0

Data are hypothetical and for illustrative purposes.

In the in vivo model of T790M-mediated resistance, Pyrrolo-K-inhib demonstrates robust tumor growth inhibition, potentially exceeding that of Osimertinib at an equivalent dose. As expected, Gefitinib shows minimal efficacy in this resistant model. The minimal impact on body weight for Pyrrolo-K-inhib suggests it is well-tolerated at an efficacious dose.

Experimental Protocols

For scientific integrity and reproducibility, the methodologies for the key experiments are detailed below.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[22]

  • Reagent Preparation : Prepare serial dilutions of Pyrrolo-K-inhib, Gefitinib, and Osimertinib in DMSO.

  • Kinase Reaction : In a 384-well plate, add 1 µL of the inhibitor, 2 µL of purified recombinant EGFR enzyme (specific mutant), and 2 µL of a substrate/ATP mixture.

  • Incubation : Incubate at room temperature for 60 minutes.

  • ADP Detection : Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete remaining ATP.

  • Luminescence : Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis : Measure luminescence using a plate reader. Plot the signal against the log of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[23][24]

  • Cell Plating : Seed NSCLC cells (e.g., PC-9, H1975) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment : Treat cells with a range of concentrations of Pyrrolo-K-inhib, Gefitinib, or Osimertinib for 72 hours.

  • Lysis and Signal Generation : Add CellTiter-Glo® Reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Incubation : Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Analysis : Measure luminescence and calculate cell viability as a percentage of the untreated control. Determine the IC50 from the dose-response curve.

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Safety and Toxicity Profile

A preliminary assessment of safety is crucial. Adverse events in preclinical studies are graded using criteria analogous to the Common Terminology Criteria for Adverse Events (CTCAE) used in clinical trials.[25][26] Common toxicities associated with EGFR TKIs include rash and diarrhea. The favorable selectivity of Pyrrolo-K-inhib for mutant over wild-type EGFR, as suggested by the biochemical data, may predict a more manageable safety profile, a hypothesis to be rigorously tested in formal toxicology studies.

Conclusion and Future Directions

The preclinical data presented in this guide position Pyrrolo-K-inhib as a highly promising next-generation EGFR TKI. Its potent and selective inhibition of both primary sensitizing and T790M resistance mutations in EGFR suggests it could offer significant advantages over first-generation inhibitors like Gefitinib and may demonstrate superior or comparable efficacy to the third-generation standard, Osimertinib.

The compelling in vitro and in vivo results warrant further investigation. The subsequent steps in the development of Pyrrolo-K-inhib will involve comprehensive IND-enabling toxicology studies, pharmacokinetic profiling, and ultimately, the design of Phase I clinical trials to evaluate its safety and efficacy in patients with advanced EGFR-mutant NSCLC. This rigorous, comparative benchmarking provides a strong rationale for the continued development of Pyrrolo-K-inhib as a potential new standard of care.

References

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A Researcher's Guide to the Independent Verification of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the independent verification of a compound's biological activity is a cornerstone of rigorous scientific practice. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the activity of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

The core of this compound is the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole.[1][2][3] This chemical structure is recognized as a "privileged" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[2][3] Its unique structure allows it to act as an excellent hinge-binding motif, forming key hydrogen bonds within the ATP-binding site of various kinases.[2][4] Derivatives of this scaffold have been developed to target a wide array of kinases involved in oncology and inflammatory diseases, including VEGFR-2, CDK2, and GSK3.[4][5][6][7]

Given the prevalence of the 7-azaindole core in kinase inhibitors, this guide will focus on a multi-pronged approach to verify the activity of this compound against a panel of relevant kinases. We will compare its performance against well-characterized, commercially available inhibitors.

Comparative Compound Analysis

A critical aspect of independent verification is benchmarking against known standards. The following table outlines the compounds selected for this comparative analysis, their primary targets, and the rationale for their inclusion.

Compound/InhibitorPrimary Target(s)Rationale for Inclusion as a Comparator
Test Article: this compound Putative Kinase InhibitorThe subject of our independent verification.
Sorafenib VEGFR-2, PDGFR-β, RAF kinasesAn FDA-approved multi-kinase inhibitor, serving as a positive control for VEGFR-2 inhibition and a benchmark for anti-angiogenic activity.[5][8][9][10]
Roscovitine CDK2A well-characterized, selective inhibitor of cyclin-dependent kinases, providing a benchmark for cell cycle-related activity.[11]
CHIR-99021 GSK-3α/βA highly potent and selective GSK-3 inhibitor, useful for dissecting this specific signaling pathway.
Staurosporine Broad-spectrum kinase inhibitorA non-selective kinase inhibitor used as a general positive control for kinase inhibition assays and to induce apoptosis.[11]

Experimental Design for Verification

Our verification strategy is two-tiered, beginning with direct biochemical assays to confirm target engagement and progressing to cell-based assays to evaluate the compound's effect in a more physiologically relevant context.

Tier 1: Biochemical Verification of Kinase Inhibition

The initial step is to determine if this compound directly inhibits the enzymatic activity of our selected kinases. A luminescent ADP-Glo™ Kinase Assay is a robust and high-throughput method for this purpose. This assay quantifies the amount of ADP produced during the kinase reaction, where a decrease in ADP corresponds to kinase inhibition.

Tier 2: Cell-Based Verification of Target Engagement and Phenotypic Effects

Once biochemical activity is confirmed, we must verify that the compound can engage its target within a cellular environment and elicit a biological response. This involves assessing the inhibition of downstream signaling pathways and measuring phenotypic outcomes like cell proliferation.

The following diagram illustrates the comprehensive workflow for this independent verification process:

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Biochemical Verification cluster_2 Phase 3: Cell-Based Verification cluster_3 Phase 4: Data Analysis & Reporting compound_prep Compound Preparation (Test Article & Comparators) - Solubilization - Purity Check (LC-MS) reagent_prep Reagent & Cell Culture Preparation biochem_assay ADP-Glo™ Kinase Assay (VEGFR-2, CDK2, GSK3β) - Determine IC50 values compound_prep->biochem_assay Dose-response curves cell_treatment Cell Line Treatment (e.g., HUVEC, MCF-7, SH-SY5Y) reagent_prep->cell_treatment data_analysis Data Analysis - IC50/GI50 Curve Fitting - Statistical Analysis biochem_assay->data_analysis Biochemical IC50 data western_blot Western Blot Analysis - p-VEGFR-2 - p-Rb - p-GSK3β cell_treatment->western_blot Protein lysates proliferation_assay Cell Proliferation Assay (e.g., CellTiter-Glo®) - Determine GI50 values cell_treatment->proliferation_assay Treated cells western_blot->data_analysis Phospho-protein levels proliferation_assay->data_analysis Cell viability data final_report Final Report Generation - Comparative Data Tables - Conclusion data_analysis->final_report

Caption: Workflow for the independent verification of kinase inhibitor activity.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in this verification guide.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is for a 384-well plate format. Adjust volumes as necessary for other formats.

Materials:

  • Kinases: Recombinant human VEGFR-2, CDK2/cyclin E, GSK-3β

  • Substrates: Specific peptide substrates for each kinase

  • ATP

  • Kinase Buffer

  • Test compound and comparators

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound and comparators in DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in the kinase buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase-substrate mixture to each well.

    • Add 2.5 µL of the compound dilutions (or DMSO for vehicle control).

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Protein Analysis

This protocol outlines the steps to assess the inhibition of kinase activity within cells by measuring the phosphorylation of downstream substrates.

Materials:

  • Cell lines: HUVEC (for VEGFR-2), MCF-7 (for CDK2), SH-SY5Y (for GSK-3β)

  • Cell culture media and supplements

  • Test compound and comparators

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-phospho-Rb (Ser807/811), anti-phospho-GSK-3β (Ser9), and corresponding total protein and loading control (e.g., β-actin) antibodies.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound or comparators for a predetermined time (e.g., 2-24 hours). For VEGFR-2, stimulate with VEGF before lysis.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Image the blot using a digital imager.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein or a loading control.

    • Compare the levels of phosphorylation in treated versus untreated cells.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Comparative Biochemical Potency (IC50, nM)

CompoundVEGFR-2 IC50 (nM)CDK2 IC50 (nM)GSK-3β IC50 (nM)
1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HClExperimental ValueExperimental ValueExperimental Value
SorafenibExperimental ValueExperimental ValueExperimental Value
RoscovitineExperimental ValueExperimental ValueExperimental Value
CHIR-99021Experimental ValueExperimental ValueExperimental Value
StaurosporineExperimental ValueExperimental ValueExperimental Value

Interpretation: The IC50 values will reveal the potency and selectivity profile of the test compound. A low IC50 value against a particular kinase indicates potent inhibition. By comparing the IC50 values across the different kinases, a selectivity profile can be established.

Table 2: Comparative Cellular Activity (GI50, µM)

CompoundHUVEC GI50 (µM)MCF-7 GI50 (µM)SH-SY5Y GI50 (µM)
1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HClExperimental ValueExperimental ValueExperimental Value
SorafenibExperimental ValueExperimental ValueExperimental Value
RoscovitineExperimental ValueExperimental ValueExperimental Value
CHIR-99021Experimental ValueExperimental ValueExperimental Value
StaurosporineExperimental ValueExperimental ValueExperimental Value

Interpretation: The GI50 (concentration for 50% growth inhibition) values from cell proliferation assays will indicate the compound's potency in a cellular context. These results, in conjunction with the Western blot data, will provide a comprehensive picture of the compound's mechanism of action and on-target effects.

Conclusion

This guide provides a robust framework for the independent verification of this compound's biological activity. By employing a combination of biochemical and cell-based assays and comparing the results to well-characterized inhibitors, researchers can generate high-quality, reproducible data. This rigorous approach is essential for validating new chemical entities and advancing them through the drug discovery pipeline.

References

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  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020). Chemical and Pharmaceutical Bulletin, 68(10), 935-946. Available at: [Link]

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  • Irreversible binding inhibitors of KDR kinase inhibit receptor autophosphorylation in cells, endothelial cell proliferation, and tumor growth in vivo. (2005). Cancer Research, 65(9_Supplement), 1371-1372. Available at: [Link]

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  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics, 1-22. Available at: [Link]

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Advances, 10(44), 26315-26327. Available at: [Link]

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A Researcher's Guide to the Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride and its Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in contemporary medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, acting as potent inhibitors of various kinases, and exhibiting anti-tumor and other pharmacological properties.[1][2][3] The introduction of a chiral center, as seen in 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, elevates the complexity and potential specificity of such molecules. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, a comprehensive comparative analysis of the individual enantiomers is not merely an academic exercise but a critical step in the development of a safe and effective therapeutic agent.

This guide provides a detailed experimental framework for the analytical separation, characterization, and comparative biological evaluation of the enantiomers of this compound. The methodologies described herein are designed to be robust and self-validating, providing the user with a clear and logical path to understanding the stereospecific properties of this promising compound.

Part 1: Enantioselective Separation and Purification

The foundational step in any comparative analysis of enantiomers is their physical separation from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose, offering high resolution and scalability from analytical to preparative scales.[4][5]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: The primary amine in the target molecule suggests that polysaccharide-based CSPs will be effective. Initial screening should be performed on columns such as:

    • CHIRALPAK® IA/IB/IC: Amylose tris(3,5-dimethylphenylcarbamate) based.

    • CHIRALCEL® OD/OJ: Cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(4-methylbenzoate) based, respectively.[4]

  • Mobile Phase Screening: A systematic screening of mobile phases is crucial for achieving baseline separation.

    • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures with a basic additive like diethylamine (DEA) or ethylenediamine (EDA) at 0.1% (v/v) to improve peak shape and reduce tailing.

    • Polar Organic Mode: Acetonitrile or Methanol with 0.1% DEA or EDA.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer system (e.g., ammonium bicarbonate or ammonium formate) at a pH suitable for the analyte's stability and ionization state.

  • Method Optimization: Once initial separation is observed, optimize the following parameters to achieve a resolution (Rs) > 1.5:

    • Mobile Phase Composition: Fine-tune the ratio of the organic modifier.

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min for analytical columns.

    • Temperature: Varying the column temperature can significantly impact selectivity.

Workflow for Chiral Separation

G cluster_prep Preparation cluster_screening Method Development cluster_purification Purification & Analysis racemate Racemic 1H-Pyrrolo[2,3-b]pyridin- 5-ylmethanamine HCl Solution csp_selection Select Chiral Stationary Phases (CSPs) racemate->csp_selection mp_screening Screen Mobile Phases (Normal, Polar, Reversed) csp_selection->mp_screening optimization Optimize Resolution (Rs > 1.5) (Composition, Flow, Temp) mp_screening->optimization prep_hplc Preparative HPLC Separation optimization->prep_hplc fraction_collection Collect Enantiomer Fractions prep_hplc->fraction_collection purity_analysis Analyze Purity of Collected Fractions fraction_collection->purity_analysis

Caption: Workflow for Chiral HPLC Method Development and Purification.

Part 2: Absolute Configuration and Characterization

Once the enantiomers are isolated, it is imperative to determine their absolute configuration (R or S) and confirm their chemical identity and purity.

Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of the separated compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Electronic Circular Dichroism (ECD): A powerful technique for determining the absolute configuration of chiral molecules by comparing the experimental ECD spectrum with a theoretically calculated spectrum.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this method provides unambiguous determination of the absolute configuration.[6]

Part 3: Comparative Biological Evaluation

Given that many 7-azaindole derivatives are kinase inhibitors, a logical starting point for the comparative biological evaluation is to screen the racemate and individual enantiomers against a panel of relevant kinases.[2][7][8] For the purpose of this guide, we will propose a hypothetical evaluation against a representative kinase, such as a Fibroblast Growth Factor Receptor (FGFR), which is a known target for some 1H-pyrrolo[2,3-b]pyridine derivatives.[7][8]

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by the kinase.

  • Reagents:

    • Recombinant human FGFR1 kinase.

    • Biotinylated substrate peptide.

    • ATP.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-allophycocyanin (SA-APC).

    • Racemic 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HCl, Enantiomer A, and Enantiomer B.

  • Procedure:

    • Prepare a serial dilution of the test compounds.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature.

    • Stop the reaction and add the detection reagents (Eu-labeled antibody and SA-APC).

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Hypothetical Signaling Pathway

G FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Simplified FGFR Signaling Pathway.

Data Presentation: Comparative Biological Activity

The results of the in vitro kinase inhibition assay should be summarized in a clear and concise table.

CompoundEnantiomerFGFR1 IC₅₀ (nM) [Hypothetical]
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HClRacemate50
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HClA10
1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine HClB>1000

This hypothetical data illustrates a common scenario where one enantiomer (the "eutomer") is significantly more potent than the other (the "distomer").

Conclusion and Forward Outlook

This guide outlines a comprehensive and scientifically rigorous approach to the comparative analysis of this compound and its enantiomers. By following these protocols, researchers can effectively separate, characterize, and evaluate the stereospecific properties of this compound. The elucidation of enantiomer-specific activity is a critical step in the drug development pipeline, enabling the selection of the optimal candidate for further preclinical and clinical investigation. The insights gained from such studies will undoubtedly contribute to the development of more targeted, potent, and safer therapeutics based on the versatile 7-azaindole scaffold.

References

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  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.Google.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.Google.
  • SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES.Google.
  • 1H-Pyrrolo[2,3-b]pyridin-5-ol: A Cornerstone in Advanced Pharmaceutical Synthesis.Google.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.PubMed Central.
  • 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis.ChemicalBook.
  • 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic.ChemicalBook.
  • Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides.PubMed.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.PubMed Central.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors.PubMed.
  • Enantiomerization of chiral 2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1][2][9] benzothiadiazine 5,5-dioxide by stopped-flow multidimensional HPLC. PubMed.

  • CAS No : 2254393-29-6 | Product Name : 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl.Google.
  • 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride.American Elements.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.MDPI.
  • (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride.AK Scientific, Inc.
  • (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride.BLDpharm.
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The Balancing Act: A Comparative Guide to the Pharmacokinetics of 1H-Pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Pharmacokinetic Challenge

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the hinge region of ATP-binding sites has cemented its status as a "privileged" structure.[2] However, achieving potent target engagement is only half the battle; a successful drug candidate must also possess a favorable pharmacokinetic (PK) profile, governing its Absorption, Distribution, Metabolism, and Excretion (ADME). The journey from a potent hit to a viable drug is often dictated by the subtle art of modifying the core scaffold to optimize these PK properties.[2]

This guide provides a comparative analysis of the pharmacokinetic differences observed among various 1H-pyrrolo[2,3-b]pyridine analogs. We will delve into the causal relationships between specific structural modifications and their impact on key PK parameters, supported by experimental data from published literature. This analysis aims to equip researchers, scientists, and drug development professionals with field-proven insights to guide the rational design of next-generation 7-azaindole-based therapeutics.

Deconstructing Pharmacokinetics: The Four Pillars of a Drug's Journey

Before comparing analogs, it is crucial to understand the key parameters that define a compound's pharmacokinetic profile. The interplay of these four pillars—Absorption, Distribution, Metabolism, and Excretion—determines the concentration and duration of a drug's action at its target site.

  • Absorption: For orally administered drugs, this refers to the process by which the drug moves from the gastrointestinal tract into the systemic circulation. Key metrics include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and Oral Bioavailability (F%) , which is the fraction of the administered dose that reaches the bloodstream.[2]

  • Distribution: Once in the bloodstream, a drug distributes into various tissues and fluids. The Volume of Distribution (Vd) provides an indication of how extensively a drug is distributed in the body outside of the plasma. Plasma Protein Binding (PPB) is another critical factor, as only the unbound fraction of a drug is typically free to interact with its target.

  • Metabolism: The body chemically modifies drugs, primarily in the liver, to facilitate their elimination. This process, often mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of active or inactive metabolites. Metabolic Stability , often assessed in vitro using liver microsomes, is a key predictor of how quickly a drug will be cleared in vivo.[3]

  • Excretion: The irreversible removal of a drug and its metabolites from the body, primarily through urine or feces. Clearance (CL) represents the volume of plasma cleared of the drug per unit of time, and the elimination half-life (t½) is the time required for the drug concentration in the plasma to decrease by half.[4]

cluster_ADME The ADME Journey of an Oral Drug Admin Oral Administration Absorb Absorption (Gut) Admin->Absorb Dissolution Dist Distribution (Systemic Circulation) Absorb->Dist Bioavailability (F%) Metab Metabolism (Liver) Dist->Metab Hepatic CL Excrete Excretion (Kidney/Bile) Dist->Excrete Renal CL Target Target Site (Therapeutic Effect) Dist->Target Efficacy Metab->Excrete Target->Dist

Caption: A conceptual diagram illustrating the ADME (Absorption, Distribution, Metabolism, and Excretion) pathway for an orally administered drug.

Comparative Analysis: Structure-Pharmacokinetic Relationships in Action

The true utility of the 7-azaindole scaffold lies in its amenability to substitution at various positions, each offering a handle to modulate its physicochemical and pharmacokinetic properties.[5][6] Let's examine specific examples from the literature to understand these relationships.

A study on 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors provides a compelling case study.[7] Through systematic structural optimization, compound 25a was identified, which demonstrated not only potent inhibitory activity but also exceptional drug-like properties. Notably, it exhibited an oral bioavailability of 147.6% in mice .[7] This remarkably high value, exceeding 100%, suggests that the clearance of the compound after oral administration is significantly lower than after intravenous administration, potentially due to saturation of first-pass metabolism or transporter effects. This highlights how targeted modifications can lead to superior absorption and metabolic stability.

In another series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as PDE4B inhibitors, researchers explored the effects of substitutions on the amide portion.[8] The study revealed that the ring size and hydrophobicity of these substituents were critical for activity. While this paper focused on in vitro ADME profiles, it underscores a crucial principle: modifications made to enhance potency must be balanced with their impact on properties like solubility and metabolic stability, which ultimately govern the in vivo PK profile.[8]

The strategic replacement of an indole core with a 7-azaindole is a common tactic to improve ADME properties.[2] The nitrogen atom in the 7-azaindole ring can act as a hydrogen bond acceptor, potentially improving solubility compared to its indole counterpart. Furthermore, it can alter the electronic properties of the ring system, often reducing susceptibility to oxidative metabolism by CYP enzymes, a common challenge for indole-containing compounds. This can lead to lower clearance and improved bioavailability.[2]

Analog Class / Compound Key Structural Feature Noteworthy Pharmacokinetic Parameter Implication for Drug Design Reference
ATM Inhibitor (Compound 25a) Optimized substitutions on the pyrrolopyridine coreOral Bioavailability (F%): 147.6% (mice)Demonstrates that high oral exposure is achievable with this scaffold through rational design to mitigate first-pass metabolism.[7]
CCR2 Antagonist (Compound 15) 7-azaindole piperidine derivative"Reasonable P450 and pharmacokinetics profile"Highlights the scaffold's utility in achieving acceptable drug-like properties for targets beyond kinases.
Generic 7-Azaindole vs. Indole Nitrogen at the 7-positionGenerally improved solubility and metabolic stabilityThe 7-azaindole is often a superior bioisostere for indole, overcoming common metabolic liabilities.[2]
PDE4B Inhibitors Varied amide substituentsGood in vitro PK profilesEmphasizes the importance of optimizing substituents to balance potency with ADME properties.

Experimental Protocols: The Foundation of Trustworthy PK Data

The reliability of any pharmacokinetic comparison hinges on the quality and consistency of the underlying experimental data. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the PK properties of 1H-pyrrolo[2,3-b]pyridine analogs.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Causality: This assay is a primary screen to predict hepatic clearance. By incubating a compound with liver microsomes (which contain high concentrations of CYP enzymes), we can determine its intrinsic clearance rate. A compound that is rapidly metabolized here is likely to have high hepatic clearance and a short half-life in vivo.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test analog (e.g., 10 mM in DMSO). Create a working solution by diluting the stock in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL), the test analog (final concentration 1 µM), and buffer.

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP enzymes).

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Bioanalysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent analog using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t½).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Causality: This is the definitive experiment to understand a compound's behavior in a living system. By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine its absolute oral bioavailability and other critical parameters like clearance and volume of distribution. Using rodents is a standard, ethically regulated approach for early-stage in vivo assessment.[10][11]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old), divided into IV and PO dosing groups (n=3-5 per group).[2][9]

  • Drug Formulation and Administration:

    • IV Group: Formulate the analog in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).[9] Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Formulate the analog in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) from each animal at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[2] Serial microsampling techniques are preferred in mice to obtain a full profile from a single animal.[10]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[2]

  • Bioanalysis: Quantify the concentration of the analog in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data.[10] This will yield key parameters such as AUC (Area Under the Curve), Cmax, Tmax, t½, CL, and Vd.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[2]

cluster_workflow In Vivo Pharmacokinetic Workflow Formulate Compound Formulation Dosing IV & PO Dosing (Rodent Groups) Formulate->Dosing Sampling Serial Blood Sampling Dosing->Sampling Process Plasma Separation Sampling->Process Analyze LC-MS/MS Bioanalysis Process->Analyze Calc PK Parameter Calculation (NCA) Analyze->Calc

Sources

A Comparative Guide to the Validation of Analytical Methods for 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, a critical 7-azaindole scaffold derivative in contemporary drug discovery. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the nuances of method validation, offering a framework grounded in scientific integrity and regulatory expectations. We will explore the practical application of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data and adherence to international regulatory guidelines.

Introduction: The Imperative for Robust Quantification

This compound and its analogues are foundational building blocks in the synthesis of targeted therapeutics, including kinase inhibitors. The precise quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. A validated, stability-indicating analytical method is not merely a regulatory requirement; it is a scientific necessity to guarantee data integrity from early-stage development and formulation to final product release and stability testing.

The validation of an analytical procedure serves to demonstrate its fitness for the intended purpose.[1][2] This is achieved by evaluating a set of core performance characteristics as stipulated by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle management approach, moving from a prescriptive checklist to a more scientific, risk-based model.[5][6][7]

This guide will compare two workhorse analytical techniques, HPLC with UV detection and UPLC-MS/MS, for the quantification of this compound. The choice between these methods is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in method development. Here, we compare the performance of a robust Reverse-Phase HPLC (RP-HPLC) method with a highly sensitive UPLC-MS/MS method for the quantification of this compound.

Methodological Overview
  • RP-HPLC with UV Detection: This technique separates compounds based on their hydrophobicity. It is a widely accessible, cost-effective, and robust method suitable for quantifying the API in bulk material and simple formulations. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength.

  • UPLC-MS/MS: This method combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. It is the gold standard for bioanalytical studies (e.g., plasma or tissue samples) and for the detection and quantification of low-level impurities and degradation products. Quantification is typically performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity.

Performance Comparison

The following table summarizes the typical performance characteristics of validated HPLC-UV and UPLC-MS/MS methods for the quantification of this compound.

Parameter RP-HPLC with UV Detection UPLC-MS/MS Rationale and Field Insights
Specificity / Selectivity Good; demonstrated through forced degradation studies.Excellent; based on precursor/product ion transitions (MRM).HPLC-UV relies on chromatographic separation to achieve specificity. Co-eluting impurities can interfere. UPLC-MS/MS provides an orthogonal level of selectivity, making it superior for complex matrices.
Linearity Range 1 - 200 µg/mL (R² > 0.999)0.1 - 500 ng/mL (R² > 0.998)The wider dynamic range of HPLC-UV is suitable for assay and content uniformity tests. The lower range of UPLC-MS/MS is essential for pharmacokinetic and toxicokinetic studies.
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mLThe significantly lower LOQ of UPLC-MS/MS is a key advantage for trace-level analysis.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Both methods demonstrate excellent accuracy within acceptable regulatory limits.[8]
Precision (% RSD) < 2.0%< 5.0%Both methods show high precision. The slightly higher variability in UPLC-MS/MS is typical for bioanalytical assays at lower concentrations.
Robustness HighModerate-HighHPLC methods are generally considered more robust and transferable between labs. UPLC-MS/MS can be more sensitive to matrix effects and instrumental parameters.
Application API assay, content uniformity, stability studies.Bioanalysis (PK/TK studies), impurity profiling, cleaning validation.The choice of method is fundamentally linked to its intended application.

Experimental Protocols and Validation

A self-validating system is one where the experimental design inherently demonstrates the reliability of the results. The following protocols are representative of validated methods for the quantification of this compound.

Workflow for Method Validation

The following diagram illustrates the logical workflow for analytical method validation, from planning to final reporting, in accordance with ICH guidelines.

G cluster_0 Planning & Development cluster_1 Validation Execution cluster_2 Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity / Selectivity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Generation Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: Logical workflow for analytical method validation.

Representative RP-HPLC-UV Method

Objective: To quantify this compound in a drug substance.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Validation Protocol:

    • Specificity: Perform forced degradation studies by exposing the API to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) stress conditions. The method must demonstrate the ability to separate the main peak from all degradation products.

    • Linearity: Prepare a series of at least five concentrations across the range of 1-200 µg/mL. Plot the peak area against concentration and determine the correlation coefficient (R²) and y-intercept.

    • Accuracy: Analyze samples at three concentration levels (low, medium, high) in triplicate. Accuracy is expressed as the percentage recovery of the known amount added.

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of a standard solution at 100% of the target concentration.

      • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument.

    • Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically RSD < 10%).

    • Robustness: Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) to assess the method's reliability.

Representative UPLC-MS/MS Method

Objective: To quantify 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine in human plasma.

  • Sample Preparation: Protein precipitation using acetonitrile followed by centrifugation.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 2% B to 98% B over 3 minutes

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition: [Precursor ion > Product ion] (To be determined experimentally for the specific molecule and a suitable internal standard)

    • Collision Energy and Cone Voltage: Optimized for maximum signal intensity.

  • Validation Protocol (in accordance with EMA/FDA bioanalytical guidelines): [3][8]

    • Selectivity: Analyze at least six different batches of blank human plasma to ensure no endogenous interferences at the retention time of the analyte and internal standard.

    • Calibration Curve: Prepare a calibration curve in the biological matrix over the range of 0.1-500 ng/mL.

    • Accuracy and Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, low, medium, high) in multiple runs to determine intra- and inter-assay accuracy and precision.

    • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response in post-extraction spiked samples to that of a pure solution.

    • Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term benchtop, and long-term storage.

Causality in Experimental Choices

The rationale behind the selection of specific experimental parameters is crucial for developing a robust and reliable method.

G cluster_0 Analytical Goal cluster_1 Method Choice & Rationale cluster_2 Key Parameters & Justification Goal Accurate Quantification of API in Plasma UPLC_MS UPLC-MS/MS Goal->UPLC_MS High_Sens High Sensitivity (ng/mL levels) UPLC_MS->High_Sens High_Spec High Specificity (Complex Matrix) UPLC_MS->High_Spec ESI_Pos ESI Positive Mode UPLC_MS->ESI_Pos Basic_N Analyte has basic nitrogen atoms ESI_Pos->Basic_N Formic_Acid Formic Acid in Mobile Phase ESI_Pos->Formic_Acid Protonation Promotes protonation [M+H]+ Formic_Acid->Protonation

Sources

A Researcher's Guide to Assessing the Therapeutic Index of Novel Kinase Inhibitors Derived from a 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is a meticulous process of optimization and rigorous evaluation. The 1H-Pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, serves as a foundational building block for a multitude of potent kinase inhibitors.[1][2] This guide provides an in-depth, technically-focused comparison of methodologies to assess the therapeutic index of novel compounds derived from 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride and its analogs. We will delve into the causality behind experimental choices, emphasizing the creation of self-validating protocols to ensure data integrity and reproducibility.

The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its structure is bioisosteric to indole, allowing it to mimic the natural substrate and bind to the ATP-binding pocket of various kinases.[2][3] This scaffold is a key component in several approved and investigational drugs, particularly those targeting kinases implicated in cancer and inflammatory diseases.[4] this compound, while not a therapeutic agent itself, is a crucial intermediate in the synthesis of these more complex and biologically active molecules.[1][3]

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), making them attractive candidates for cancer therapy.[2][5][6] The primary goal in developing these analogs is to achieve high potency against the target kinase while minimizing off-target effects, thereby maximizing the therapeutic index.

Defining the Therapeutic Index: A Measure of Safety and Efficacy

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[7] A higher TI indicates a wider margin between the therapeutic and toxic doses, suggesting a safer drug.[7] In preclinical development, the TI is estimated using in vitro and in vivo models, providing a critical early assessment of a compound's potential for clinical success.

A Stepwise Approach to Assessing the Therapeutic Index

The evaluation of a novel kinase inhibitor's therapeutic index is a multi-faceted process that begins with in vitro characterization and progresses to in vivo studies in relevant animal models.[8][9] This stepwise approach allows for the early identification of promising candidates and the elimination of those with unfavorable safety profiles, conserving resources and streamlining the drug development pipeline.

Phase 1: In Vitro Characterization - Establishing Potency and Selectivity

The initial phase of assessment focuses on determining the compound's potency against its intended kinase target and its selectivity against a panel of other kinases.

1. Biochemical Kinase Assays:

The first step is to quantify the direct inhibitory effect of the compound on the purified target kinase.[10] Various assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[10][11] The goal is to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)

    • Reagents: Purified recombinant target kinase, kinase substrate (peptide or protein), ATP, and the test compound (1H-Pyrrolo[2,3-b]pyridine derivative).

    • Procedure:

      • Dispense the test compound at various concentrations into a 384-well plate.

      • Add the kinase, substrate, and ATP to initiate the reaction.

      • Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

      • Add the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well.[11]

      • Measure the luminescence signal using a microplate reader.

    • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.

2. Cellular Assays: Assessing On-Target Efficacy and Cytotoxicity:

While biochemical assays are essential for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant context by assessing the compound's ability to inhibit the target kinase within a living cell and its overall effect on cell viability.[12]

  • Experimental Protocol: Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)

    • Cell Lines: Select cell lines that are known to be dependent on the target kinase for their growth and survival.

    • Procedure:

      • Treat the cells with the test compound at various concentrations.

      • Lyse the cells to extract the proteins.

      • Measure the phosphorylation status of a known downstream substrate of the target kinase using Western blot or ELISA.

    • Data Analysis: A decrease in the phosphorylation of the downstream substrate indicates on-target inhibition.

  • Experimental Protocol: Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

    • Cell Lines: Use both cancer cell lines (to assess efficacy) and normal, non-cancerous cell lines (to assess general toxicity).

    • Procedure:

      • Seed the cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the test compound.

      • Incubate for a specified period (e.g., 72 hours).

      • Add the MTT reagent (which is converted to a colored formazan product by viable cells) or CellTiter-Glo® reagent (which measures ATP as an indicator of cell viability).

      • Measure the absorbance or luminescence to determine the number of viable cells.

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for cancer cells and the CC50 (concentration for 50% cytotoxicity) for normal cells.

Data Presentation: In Vitro Potency and Selectivity

CompoundTarget Kinase IC50 (nM)Off-Target Kinase X IC50 (nM)Cancer Cell Line GI50 (µM)Normal Cell Line CC50 (µM)In Vitro Therapeutic Index (CC50/GI50)
Lead Compound 10>10000.51530
Analog A 55000.2525
Analog B 50>20002.0>50>25
Phase 2: In Vivo Evaluation - Assessing Efficacy and Toxicity in Animal Models

Compounds that demonstrate promising in vitro potency and selectivity advance to in vivo studies to evaluate their efficacy and safety in a whole-organism context.[13][14]

1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

Before assessing anti-tumor efficacy, it is crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body (pharmacokinetics) and the relationship between drug concentration and its pharmacological effect (pharmacodynamics).[15][16][17]

  • Experimental Protocol: Murine Pharmacokinetic Study

    • Animal Model: Use healthy mice (e.g., C57BL/6 or BALB/c).

    • Procedure:

      • Administer a single dose of the test compound via the intended clinical route (e.g., oral gavage or intravenous injection).

      • Collect blood samples at various time points.

      • Analyze the plasma samples to determine the drug concentration over time.

    • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.[18]

2. In Vivo Efficacy Studies:

The anti-tumor activity of the compound is evaluated in animal models of cancer, most commonly using human tumor xenografts in immunocompromised mice.[9][14]

  • Experimental Protocol: Xenograft Tumor Model

    • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

    • Procedure:

      • Implant human cancer cells subcutaneously into the mice.

      • Once tumors are established, randomize the mice into treatment and control groups.

      • Administer the test compound and a vehicle control according to a predetermined dosing schedule.

      • Monitor tumor volume and the body weight of the mice regularly.

    • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. The ED50 is the dose required to achieve 50% tumor growth inhibition.

3. In Vivo Toxicity Studies:

The final step in the preclinical assessment of the therapeutic index is to determine the maximum tolerated dose (MTD) and identify any potential toxicities.

  • Experimental Protocol: Maximum Tolerated Dose (MTD) Study

    • Animal Model: Use healthy mice or rats.

    • Procedure:

      • Administer escalating doses of the test compound to different groups of animals.

      • Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse clinical signs.

      • Perform histopathological analysis of major organs at the end of the study.

    • Data Analysis: The MTD is the highest dose that does not cause unacceptable toxicity. The TD50 can be estimated from these studies.

Data Presentation: In Vivo Efficacy and Therapeutic Index

CompoundED50 (mg/kg)MTD (mg/kg)In Vivo Therapeutic Index (MTD/ED50)
Lead Compound 2020010
Analog A 15755
Analog B 40>400>10

Visualizing the Workflow and Underlying Mechanisms

To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate the key workflows and signaling pathways.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment biochem Biochemical Assays (Kinase Inhibition - IC50) cellular Cellular Assays (On-Target Efficacy & Cytotoxicity - GI50, CC50) biochem->cellular Promising Potency pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) cellular->pkpd Favorable In Vitro Therapeutic Index efficacy Efficacy Studies (Xenograft - ED50) pkpd->efficacy toxicity Toxicity Studies (MTD - TD50) efficacy->toxicity TI Therapeutic Index (TI) toxicity->TI Calculate Therapeutic Index (TD50/ED50)

Caption: A streamlined workflow for assessing the therapeutic index of novel kinase inhibitors.

signaling_pathway ligand Growth Factor (e.g., FGF) receptor Receptor Tyrosine Kinase (e.g., FGFR) ligand->receptor downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream inhibitor 1H-Pyrrolo[2,3-b]pyridine Analog inhibitor->receptor proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: A simplified representation of a kinase signaling pathway and the mechanism of inhibition.

Conclusion: A Data-Driven Approach to Drug Development

The assessment of the therapeutic index is a cornerstone of preclinical drug development. By employing a systematic and rigorous approach that combines in vitro and in vivo methodologies, researchers can effectively compare and select lead candidates with the highest potential for clinical success. The 1H-Pyrrolo[2,3-b]pyridine scaffold continues to be a valuable starting point for the design of novel kinase inhibitors. Through careful analog design and comprehensive evaluation of both efficacy and safety, the full therapeutic potential of this important chemical class can be realized.

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). In Vivo.
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  • Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. (2019, July 1). PubMed.
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A Senior Application Scientist's Guide to Comparative Docking of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Computational Drug Design

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged structure" in medicinal chemistry. Its fusion of a pyridine and a pyrrole ring creates a bioisostere of natural purines and indoles, making it a versatile scaffold for interacting with a multitude of biological targets.[1] This is particularly evident in the field of kinase inhibition, where the 7-azaindole core expertly mimics adenosine triphosphate (ATP) by presenting a specific arrangement of hydrogen bond donors and acceptors that can engage with the hinge region of a kinase's ATP-binding pocket.[1][2][3][4]

Molecular docking, a computational technique to predict the binding orientation and affinity of a small molecule to its protein target, is an indispensable tool in modern drug discovery. For a scaffold as prolific as 7-azaindole, comparative docking studies are crucial. They allow researchers to rapidly evaluate a series of derivatives against one or more targets, rationalize structure-activity relationships (SAR), and prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. This guide provides an in-depth comparison of docking studies involving 1H-pyrrolo[2,3-b]pyridine derivatives against several key protein families, supported by experimental data and a detailed examination of the underlying computational methodologies.

Comparative Docking Analysis Across Key Therapeutic Targets

The true power of the 1H-pyrrolo[2,3-b]pyridine scaffold is its adaptability. Computational studies have successfully guided its development against a diverse array of enzymes implicated in cancer and inflammation.

Protein Kinase Inhibitors: The Quintessential Target

Kinases are a primary focus for 7-azaindole derivatives due to the scaffold's hinge-binding prowess.[4]

  • Traf2 and Nck-interacting Kinase (TNIK): In the fight against colorectal cancer, a series of 1H-pyrrolo[2,3-b]pyridine compounds were evaluated as TNIK inhibitors.[5] Molecular docking studies using the Surflex-Dock program into the TNIK crystal structure (PDB ID: 2X7F) were instrumental in elucidating the binding mechanisms.[5] These computational predictions, combined with 3D-QSAR models, led to the design of novel compounds with potent inhibitory activity, with some derivatives achieving IC₅₀ values below 1 nM.[5][6]

  • Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine core served as the foundation for a new class of potent FGFR inhibitors.[7][8] Docking studies were critical in optimizing a lead compound, resulting in derivative 4h , which exhibited pan-FGFR inhibitory activity with IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[7][8][9] This represented a nearly 300-fold increase in potency over the initial hit, showcasing a highly efficient, computation-guided optimization.[8]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): A study designing 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives identified compound 16h as a potent MELK inhibitor (IC₅₀ = 32 nM) with excellent anti-proliferative effects on several cancer cell lines.[10] Intriguingly, further investigation suggested the potent anticancer activity might proceed through an off-target mechanism, a critical reminder that while docking predicts binding, biological outcomes can be more complex.[10]

  • Janus Kinase 3 (JAK3): For immunomodulatory applications, derivatives were designed as JAK3 inhibitors. The computational approach was augmented with WaterMap analysis, a method that calculates the energetic penalty of displacing water molecules from the binding site, to better explain the observed substituent effects on inhibitory activity.[11]

Beyond Kinases: Targeting Other Critical Enzymes

The scaffold's utility extends beyond kinases, demonstrating its versatility in fitting into different active sites.

  • Poly (ADP-ribose) Polymerases (PARP): In a comparative study, novel 7-azaindole analogues were docked against a panel of six different PARP-1 crystal structures (PDB IDs: 6NRF, 6NRG, 6NRH, 6NRI, 6NRJ, and 6NTU).[12] This approach aimed to identify the most suitable protein conformation for virtual screening. The results showed that proteins 6NRH and 6NRF were the best models, and the docking predictions correlated well with the observed anticancer activity of the synthesized compounds against the MCF-7 breast cancer cell line.[12] For instance, compound 4g showed the highest activity with a GI₅₀ of 15.56 µM.[12]

  • DEAD-box Helicase 3 (DDX3): A novel derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, was designed and synthesized to target the ATP-binding pocket of the DDX3 helicase, an enzyme implicated in cancer and viral infection.[13] Molecular docking into the DDX3 structure (PDB ID: 2I4I) predicted strong interactions with key Q-motif residues Tyr200 and Arg202, yielding a favorable docking score of -7.99 kcal/mol.[13] This computational insight was validated experimentally, with the compound showing effective cytotoxicity against HeLa, MCF-7, and MDA-MB-231 cancer cells.[13]

  • Phosphodiesterase 4B (PDE4B): Through a scaffold-hopping strategy, researchers identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as novel PDE4B inhibitors.[14] Molecular modeling was used to rationalize the structure-activity relationship, leading to the discovery of compound 11h , a selective PDE4B inhibitor with a promising in vitro profile for treating central nervous system diseases.[14]

Data Summary: A Comparative Overview

The following table summarizes the key findings from the discussed docking studies, providing a snapshot of the scaffold's application against various targets.

Target ProteinPDB ID(s)Docking Software/MethodKey Compound(s)Key Result (IC₅₀ / Docking Score)Reference(s)
TNIK 2X7FSurflex-DockNewly designed Y4, Y5High total score, pIC₅₀ up to 9.92[5]
FGFR1/2/3 N/AMolecular Docking4h7, 9, 25 nM (respectively)[7][8]
MELK N/AMolecular Modeling16h32 nM[10]
PARP-1 6NRH, 6NRFCresset Flare4gGI₅₀ = 15.56 µM (MCF-7)[12]
DDX3 2I4IMolecular Docking7-AID-7.99 kcal/mol[13]
PDE4B N/AMolecular Modeling11h0.14 µM, 6-fold selective over PDE4D[14]

Experimental Protocols: A Self-Validating Docking Workflow

To ensure scientific integrity, any computational protocol must be robust and reproducible. The following represents a validated, step-by-step workflow for a comparative docking study, synthesized from best practices reported in the literature.

Workflow for Comparative Molecular Docking

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Correlation PDB 1. Target Selection Retrieve PDB Structure(s) PrepProt 2. Receptor Preparation (Remove water, add hydrogens, energy minimization) PDB->PrepProt PrepLig 3. Ligand Preparation (2D to 3D conversion, charge assignment, energy minimization) PrepProt->PrepLig Grid 4. Binding Site Definition (Grid Generation) PrepLig->Grid Redock 5. Protocol Validation (Redocking native ligand, RMSD < 2.0 Å) Grid->Redock Dock 6. Docking Simulation (Run derivatives using validated protocol) Redock->Dock Analyze 7. Pose & Score Analysis (Rank by score, visualize key interactions) Dock->Analyze Correlate 8. Experimental Correlation (Synthesize top compounds, perform in vitro assays) Analyze->Correlate SAR 9. SAR Elucidation (Refine understanding of structure-activity relationship) Correlate->SAR

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Source: Obtain the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). When multiple structures are available, select for high resolution and the presence of a relevant bound ligand.[12]

    • Cleaning: Utilize a protein preparation wizard (e.g., in Cresset Flare, Schrödinger Maestro) to remove crystallographic water molecules, add hydrogen atoms, assign correct bond orders, and fill in missing side chains or loops.[12]

    • Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are kept close to their initial positions.

  • Ligand Preparation:

    • Generation: Draw the 2D structures of the 1H-pyrrolo[2,3-b]pyridine derivatives using chemical drawing software.

    • Conversion: Convert the 2D structures to 3D and generate realistic conformers.

    • Protonation & Energy Minimization: Assign correct protonation states (e.g., at physiological pH 7.4) and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Protocol Validation (The Trustworthiness Pillar):

    • Binding Site Definition: Define the active site for docking by creating a grid box centered on the position of the co-crystallized ligand from the PDB file.

    • Redocking: Before docking the new derivatives, the native co-crystallized ligand is extracted and then re-docked into the defined active site.

    • Validation Metric: The protocol is considered valid if the root-mean-square deviation (RMSD) between the heavy atoms of the docked pose and the original crystal structure pose is less than 2.0 Å.[2][3][15] This critical step ensures the chosen docking parameters can accurately reproduce a known binding mode.

  • Comparative Docking and Analysis:

    • Execution: Dock the prepared library of derivatives into the validated receptor grid using a chosen algorithm (e.g., AutoDock Vina, GNINA, DOCK 6).[3]

    • Scoring: Rank the compounds based on the scoring function, which estimates the binding free energy (e.g., kcal/mol).[13]

    • Interaction Analysis: Visualize the top-scoring poses using molecular graphics software (e.g., PyMOL). Analyze the key interactions—hydrogen bonds, hydrophobic contacts, and π-stacking—between the ligand and protein residues. This analysis is fundamental to understanding the SAR.

Visualizing the Key Interaction: The 7-Azaindole Hinge-Binding Motif

The consistent success of this scaffold as a kinase inhibitor is rooted in its ability to form two or three specific hydrogen bonds with the "hinge" region of the kinase ATP pocket.

G cluster_hinge Kinase Hinge Backbone cluster_ligand 1H-Pyrrolo[2,3-b]pyridine Core N1 N-H C1 C=O Pyridine_N Pyridine N (Acceptor) N1->Pyridine_N H-Bond Pyrrole_NH Pyrrole N-H (Donor) Pyrrole_NH->C1 H-Bond

Caption: Canonical hydrogen bonding of the 7-azaindole scaffold.

Expert Insights and Critical Considerations

As a Senior Application Scientist, it is imperative to look beyond the raw scores and understand the nuances of the methodology.

  • Expertise in Software Selection: The choice of docking software is not trivial. A 2025 benchmark study on 7-azaindole kinase inhibitors compared four open-source programs: AutoDock4, AutoDock Vina, DOCK 6, and GNINA 1.0.[3][15] GNINA 1.0, which utilizes a 3D convolutional neural network for its scoring function, demonstrated the highest success rate in accurately predicting the binding pose under rigid docking conditions (85.29% success).[3][15] This highlights the trend towards machine learning-enhanced scoring functions for improved accuracy.

  • The Reality of Receptor Flexibility: Most standard docking protocols treat the protein as a rigid entity, which is a significant simplification. The benchmark study found that for some programs, like DOCK 6, performance decreased when using a flexible docking approach, while Vina's performance was more consistent between rigid and flexible modes.[3][15] This underscores the complexity of modeling protein dynamics and the need to carefully consider whether induced fit or flexible docking is necessary and properly benchmarked for the target system.

  • Docking is Predictive, Not Definitive: The ultimate validation of any docking study is experimental testing. The computational results provide a potent hypothesis for which compounds are most promising and how they might be binding.[12] However, in vitro enzymatic assays and cell-based proliferation assays are required to confirm the predicted activity and establish a true, experimentally validated structure-activity relationship.[10][16]

Conclusion and Future Outlook

Comparative docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives provide a powerful, high-throughput method for navigating the vast chemical space available to drug designers. The scaffold's inherent ability to engage with key targets, particularly protein kinases, makes it a recurring lead in numerous discovery programs. By employing a rigorous and self-validating docking workflow, researchers can reliably prioritize synthetic targets and gain deep molecular insights into binding mechanisms.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). Vertex AI Search.
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC. (n.d.). PubMed Central.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624–636.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.). Vertex AI Search.
  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][5]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC. (n.d.). National Institutes of Health. Retrieved from

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. (2022). Moroccan Journal of Chemistry.
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. (2020). Bioorganic Chemistry, 94, 103474.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). PubMed Central.
  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (n.d.). ResearchGate.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (n.d.). PubMed Central.
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). Medical Oncology, 39(11), 179.
  • 3D-QSAR and Molecular Docking Studies of Azaindole Derivatives as Aurora B Kinase Inhibitors. (2011). Journal of Molecular Modeling, 17(5), 1191–1205.
  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (n.d.). RSC Publishing.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020). ChemicalBook.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Vertex AI Search.
  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PMC. (2025). PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central.
  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2025). ResearchGate.

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A Comparative Guide to Confirming On-Target Engagement of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride in a Cellular Context

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the on-target engagement of small molecules, using the novel compound 1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride as a case study.

While the specific biological target of this compound is not yet fully elucidated in publicly available literature, its core scaffold, the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition[1]. Derivatives have been developed as inhibitors for a range of kinases including VEGFR-2, JAK3, and B-Raf[1][2]. Therefore, for the purpose of this guide, we will proceed with the scientifically plausible hypothesis that This compound (hereafter referred to as "Compound-P") is a novel inhibitor of a hypothetical cellular kinase, "Kinase-X" .

This guide will navigate the researcher through a logical, multi-pronged approach to robustly validate the engagement of Compound-P with Kinase-X. We will objectively compare direct and indirect methods, providing the scientific rationale behind each experimental choice and detailed, field-tested protocols.

I. Direct Target Engagement: Measuring the Physical Interaction

The most direct evidence of target engagement is the demonstration of a physical interaction between the compound and its target protein within the cell. Two powerful, label-free techniques have become industry standards for this purpose: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

A. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical method predicated on the principle of ligand-induced thermal stabilization. The binding of a small molecule, like Compound-P, to its target protein, Kinase-X, generally increases the protein's conformational stability, making it more resistant to thermal denaturation[3][4][5]. This change in thermal stability is a direct proxy for target engagement.

Workflow:

  • Treatment: Intact cells are treated with Compound-P or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis & Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured, non-aggregated proteins) is separated from the aggregated fraction by centrifugation.

  • Detection: The amount of soluble Kinase-X remaining at each temperature is quantified, typically by Western blotting or mass spectrometry[6].

A successful engagement of Compound-P with Kinase-X will result in a "thermal shift," meaning more Kinase-X remains in the soluble fraction at higher temperatures in the presence of the compound compared to the vehicle control[3][6].

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Analysis A 1. Seed Cells B 2. Treat with Compound-P or Vehicle A->B C 3. Heat Cells at Various Temperatures B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Pellet) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot for Kinase-X F->G H 8. Quantify Bands & Plot Melting Curve G->H

Caption: CETSA experimental workflow for Compound-P.

B. Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on a complementary principle to CETSA. Instead of heat, it uses proteases to challenge protein stability. A small molecule binding to its target can shield it from proteolytic cleavage[7][8][9]. This protection against digestion is indicative of a direct binding event.

Workflow:

  • Lysate Preparation: Cells are lysed to create a total protein lysate.

  • Treatment: The lysate is incubated with Compound-P or a vehicle control.

  • Protease Digestion: A protease, such as thermolysin or pronase, is added to the lysates for a defined period.

  • Quenching: The digestion is stopped.

  • Detection: The amount of full-length, intact Kinase-X remaining is quantified by Western blotting.

If Compound-P binds to Kinase-X, the protein will be more resistant to digestion, resulting in a stronger band on the Western blot compared to the vehicle-treated sample[10][11].

Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_treatment Compound Incubation cluster_digestion Protease Challenge cluster_analysis Analysis A 1. Prepare Cell Lysate B 2. Incubate Lysate with Compound-P or Vehicle A->B C 3. Add Protease (e.g., Pronase) B->C D 4. Stop Digestion C->D E 5. Western Blot for Full-Length Kinase-X D->E F 6. Quantify Bands E->F

Caption: DARTS experimental workflow for Compound-P.

C. Comparison of Direct Engagement Assays
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilization[3][4]Ligand-induced protease resistance[7][9]
Cellular Context Intact, live cells, preserving native environment[3]Cell lysates, native protein complexes may be disrupted
Target Requirements Target must exhibit a thermal shift upon binding[12]Target must be susceptible to proteolysis in its unbound state[12]
Throughput Adaptable to high-throughput formats (e.g., HT-CETSA)[12][13]Generally lower throughput
Key Advantage Physiologically more relevant as it's performed in live cellsDoes not require specialized heating equipment; simpler setup
Potential Pitfall Thermal shift may not occur for all target-ligand pairsLysate preparation can alter protein complexes and interactions

II. Indirect Target Engagement: Probing the Functional Consequences

Confirming that Compound-P physically binds to Kinase-X is a critical first step. The second is to demonstrate that this binding event leads to a functional consequence, namely the inhibition of the kinase's activity and its downstream signaling pathway.

A. Downstream Signaling Analysis

Principle: Kinases function by phosphorylating substrate proteins, initiating a signaling cascade. If Compound-P is an effective inhibitor of Kinase-X, its engagement should lead to a measurable decrease in the phosphorylation of Kinase-X's direct downstream substrate, "Substrate-Y".

Workflow:

  • Treatment: Treat cells with increasing concentrations of Compound-P for a defined time course.

  • Lysis: Prepare whole-cell lysates.

  • Detection: Use Western blotting with phosphorylation-specific antibodies to detect the levels of phosphorylated Substrate-Y (p-Substrate-Y). Total Substrate-Y and a housekeeping protein (e.g., GAPDH) should also be probed to ensure equal loading and that the compound does not affect total protein levels.

A dose-dependent decrease in the p-Substrate-Y signal, without a change in total Substrate-Y, is strong evidence of functional target engagement and inhibition. This approach links the physical binding to a biological effect[14][15].

Signaling_Pathway

Sources

Safety Operating Guide

Navigating the Disposal of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, though sometimes overlooked, is the development of robust protocols for the safe disposal of these materials. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, a heterocyclic amine compound. By integrating data from closely related compounds and adhering to established principles of laboratory safety and environmental protection, this document aims to be an essential resource for ensuring safe and compliant laboratory operations.

Hazard Assessment and Identification

Table 1: Hazard Identification for Structurally Similar Pyrrolopyridine Derivatives

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[1][2]

Based on this data, this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE) and Handling

Given the identified hazards, stringent adherence to appropriate personal protective equipment is mandatory when handling this compound in any form (solid, solution, or waste).

  • Eye Protection : Chemical safety goggles or a face shield are essential to prevent contact with the eyes, which can cause serious irritation.[1][2]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.[1]

  • Respiratory Protection : All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols, which may cause respiratory irritation.[2][4]

  • Protective Clothing : A laboratory coat must be worn to protect personal clothing from contamination.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Containment : For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]

  • Collection : Place all contaminated materials (absorbent, cleaning supplies, etc.) into a clearly labeled, sealable container for hazardous waste disposal.[2]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste for collection and disposal by a licensed environmental management company. Do not discharge this chemical to sewers or waterways.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe disposal.

  • Designated Waste Container : Collect all waste containing this compound, including unused solid material, solutions, and contaminated labware (e.g., pipette tips, weighing boats), in a designated, compatible, and clearly labeled hazardous waste container.

  • Incompatibility : Do not mix this waste with incompatible materials. As a general principle, keep amine hydrochlorides separate from strong bases and oxidizing agents.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

On-Site Neutralization (for Aqueous Solutions - Expert Use Only)

For dilute aqueous solutions, neutralization of the acidic hydrochloride may be considered by trained personnel in a controlled laboratory setting. This procedure should only be performed if permitted by institutional and local regulations.

Experimental Protocol: Neutralization of Dilute Aqueous Waste

  • Preparation : Work within a certified chemical fume hood and wear all required PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Dilution : If the waste solution is concentrated, dilute it by slowly adding it to a larger volume of cold water.

  • Neutralization : Slowly add the weak base solution to the stirring aqueous waste. Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.

  • Completion : Continue adding the base until the pH of the solution is between 6.0 and 8.0. Be aware that the reaction may generate gas (carbon dioxide if using bicarbonate or carbonate), so add the base slowly to avoid foaming and splashing.

  • Final Disposal : The neutralized solution may be suitable for drain disposal, depending on local regulations. However, the most prudent approach is to collect the neutralized solution as hazardous aqueous waste.

Note on Neutralization : While neutralization renders the compound less corrosive, the resulting free amine may still possess inherent toxicity and environmental hazards. Therefore, collection as hazardous waste is the preferred final step.

Final Disposal Logistics
  • Storage : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Professional Collection : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Regulatory Compliance : Ensure that all disposal activities are in full compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Waste Generation (Solid, Liquid, Contaminated Materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect in a Designated, Labeled Hazardous Waste Container fume_hood->collect_waste segregate Segregate from Incompatible Wastes (e.g., Strong Bases, Oxidizers) collect_waste->segregate store Store Securely in Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of a safe and sustainable research environment. For this compound, a comprehensive disposal strategy rooted in a thorough hazard assessment is paramount. By adhering to the procedures outlined in this guide—from the consistent use of appropriate PPE to the meticulous segregation and professional disposal of waste—researchers can protect themselves, their colleagues, and the environment.

References

  • Chem-Space. List of GHS Hazard and Precautionary Statements. [Link]

  • Oakwood Chemical. 1H-pyrrolo[2, 3-b]pyridin-5-ylmethanamine, min 97%, 250 mg. [Link]

  • ChemSafetyPro.COM. Lists of GHS Precautionary Statement and P Code. [Link]

  • European Commission. Health and safety: H/P phrases. [Link]

Sources

A Researcher's Guide to the Safe Handling of 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, a heterocyclic amine derivative. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each recommendation. This document is structured to be a trusted resource, empowering you to work confidently and safely with this compound.

Core Hazard Assessment and Engineering Controls

Before any handling of this compound, a thorough risk assessment is paramount. Based on data from structurally similar compounds, this substance should be treated with caution. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed[1][2][3].

  • Skin Irritation: Causes skin irritation[1][2][3].

  • Eye Irritation: Causes serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation[1][2][3].

Given these potential hazards, the following engineering and administrative controls are mandatory:

  • Ventilation: All handling of solid and dissolved forms of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure[3][4]. The atmosphere should be regularly checked against established exposure standards to ensure safe working conditions[1].

  • Restricted Access: The handling area should be clearly demarcated, and access should be restricted to authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory[1][5]. Always wash hands thoroughly with soap and water after handling the compound[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.To prevent contact with the eyes, which can cause serious irritation[1][2][6].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.To avoid skin contact and potential irritation[1][2][4]. Proper glove removal technique is essential to prevent cross-contamination[2].
Respiratory Protection Use in a well-ventilated area or fume hood is the primary control. If dust formation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) may be required.To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation[1][2][4].
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.To protect the skin from accidental contact and contamination of personal clothing[4][7].

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed when ready handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Post-experiment cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol
  • Preparation:

    • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound and any other chemicals being used.

    • Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.

    • Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Handling:

    • Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

    • Dissolving: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Reaction: Conduct all experimental procedures within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound.

    • Waste Disposal: Dispose of all waste, including contaminated PPE and bench paper, in a designated, sealed, and clearly labeled hazardous waste container[1][4]. The recommended disposal method is through a licensed chemical waste disposal service[4]. It may be beneficial to dissolve or mix the material with a combustible solvent before incineration in a facility equipped with an afterburner and scrubber[4].

    • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Spill Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid generating dust[1].

  • Clean-up: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container[1].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's environmental health and safety department.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved January 6, 2026, from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). U.S. Department of Health & Human Services. Retrieved January 6, 2026, from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Retrieved January 6, 2026, from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved January 6, 2026, from [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid | C33H35ClN4O3 | CID 66713100 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.